molecular formula C6H2BrCl2FO2S B1524091 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride CAS No. 1208075-41-5

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Cat. No.: B1524091
CAS No.: 1208075-41-5
M. Wt: 307.95 g/mol
InChI Key: VNPRKBFETGIANP-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2BrCl2FO2S and its molecular weight is 307.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPRKBFETGIANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233073
Record name 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride
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Molecular Weight

307.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-41-5
Record name 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride
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Record name 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride
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Record name 4-Bromo-5-chloro-2-fluorobenzenesulphonyl chloride
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Foundational & Exploratory

"4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Executive Summary

This compound, identified by CAS Number 1208075-41-5, is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and drug discovery.[1][2][3][] Its unique substitution pattern, featuring three distinct halogen atoms (Br, Cl, F), offers a versatile scaffold for generating diverse molecular libraries with tunable physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its core applications in the development of targeted therapeutics, detailed experimental protocols for its use, and a thorough safety profile. The primary audience for this document includes researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent for structure-activity relationship (SAR) studies and the synthesis of novel bioactive compounds, including its emerging role in the field of protein degradation.[1]

Introduction: A Versatile Tool for Medicinal Chemistry

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the construction of sulfonamides—a privileged functional group found in a vast array of FDA-approved drugs. The specific compound, this compound, is of particular interest due to its trifunctional halogenation. Each halogen atom provides a potential handle for further chemical modification (e.g., through cross-coupling reactions) and systematically modulates the electronic and lipophilic properties of the resulting sulfonamide derivatives.

The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the bromo group, significantly influences the reactivity of the sulfonyl chloride group and the properties of its derivatives, such as the acidity of the sulfonamide N-H proton, membrane permeability, and metabolic stability.[5] These attributes make it an exemplary tool for medicinal chemists conducting SAR studies aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[5]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting. Key identifying and physicochemical data are summarized below.

PropertyValueReference
CAS Number 1208075-41-5[1][2][3]
Molecular Formula C₆H₂BrCl₂FO₂S[1][2]
Molecular Weight 307.95 g/mol [1][2]
IUPAC Name 4-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride[6]
Appearance Solid (Crystals or powder, white to pale yellow)[7]
Purity Typically ≥97%[1][6]
Canonical SMILES O=S(=O)(Cl)C1=CC(Cl)=C(Br)C=C1F[6]
InChI Key VNPRKBFETGIANP-UHFFFAOYSA-N[6]

Synthesis Pathway: Chlorosulfonation

The plausible synthetic precursor would be 1-bromo-2-chloro-5-fluorobenzene. The reaction proceeds by treating this substrate with an excess of chlorosulfonic acid.

G cluster_reactants Reactants cluster_product Product Precursor 1-Bromo-2-chloro-5-fluorobenzene Synthesis + Precursor->Synthesis Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Synthesis Product 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride Synthesis->Product Electrophilic Aromatic Substitution

Caption: Plausible synthesis of the target compound via chlorosulfonation.

This reaction is typically performed at controlled temperatures (e.g., 0 to 100°C) and may be carried out in a halogenated solvent.[8] The workup procedure involves carefully quenching the reaction mixture, followed by extraction and purification to isolate the desired sulfonyl chloride.[9]

Core Application: Building Block for SAR Studies

The primary utility of this compound is its role as a versatile building block for creating libraries of N-substituted sulfonamides. This is achieved through a straightforward nucleophilic substitution reaction with a wide range of primary or secondary amines.[5]

The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group and forming a stable sulfonamide bond. This reaction is fundamental to SAR exploration, as it allows for the systematic introduction of diverse R-groups to probe the steric and electronic requirements of a biological target, such as the active site of a kinase.[5]

G General Reaction for Sulfonamide Library Synthesis SulfonylChloride This compound Reaction + SulfonylChloride->Reaction Amine Primary/Secondary Amine (R-NH₂ or R₂-NH) Amine->Reaction Base Non-nucleophilic Base (e.g., Triethylamine) Base->Reaction Sulfonamide N-Substituted Sulfonamide (Target Molecule for SAR) Byproduct Base·HCl Salt Reaction->Sulfonamide Nucleophilic Substitution Reaction->Byproduct

Caption: Workflow for synthesizing sulfonamide libraries for SAR studies.

A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5] The resulting sulfonamide library can then be screened for biological activity, and the data used to build a model of the structure-activity relationships governing target engagement.

Experimental Protocols & Handling

General Protocol for Sulfonamide Synthesis

The following is a representative, step-by-step methodology for the synthesis of N-substituted 4,5-dichloro-2-fluorobenzenesulfonamides, adapted for the title compound.

  • Reaction Setup: To a solution of a selected primary or secondary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final sulfonamide.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

  • Handling: Use this chemical in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.[12] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][11] This compound is moisture-sensitive; exposure to water can cause hydrolysis of the sulfonyl chloride group.[13] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[11][14]

Safety and Hazard Profile

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[6] All personnel handling this chemical must be fully aware of its hazards and follow all prescribed safety precautions.

Hazard InformationDetailsReference
Signal Word Danger [6][12]
Pictograms GHS05 (Corrosive), GHS07 (Harmful/Irritant)[6]
Hazard Statements H314: Causes severe skin burns and eye damage.[6][12]
H302: Harmful if swallowed.[6]
H312: Harmful in contact with skin.[6]
H332: Harmful if inhaled.[6]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6][12]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11][12]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
P310: Immediately call a POISON CENTER or doctor/physician.[12]
P405: Store locked up.[11][12]
P501: Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

This compound is a high-value, multi-functionalized reagent for advanced chemical synthesis. Its strategic combination of halogens on a benzenesulfonyl chloride scaffold provides medicinal chemists with a powerful tool for generating diverse compound libraries. By enabling fine-tuning of molecular properties, it facilitates the crucial process of lead optimization in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Adherence to strict safety and handling protocols is mandatory when working with this corrosive and reactive compound.

References

"4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1208075-41-5), a halogenated aromatic sulfonyl chloride. With a molecular weight of approximately 307.95 g/mol , this compound serves as a critical and versatile building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds through Structure-Activity Relationship (SAR) studies. This document details the compound's physicochemical properties, outlines a general synthetic strategy, discusses its application in the synthesis of targeted libraries such as kinase inhibitors, provides a detailed experimental protocol for sulfonamide formation, and summarizes essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction

This compound is a polysubstituted aromatic sulfonyl chloride. The sulfonyl chloride functional group is highly reactive and serves as a key electrophile for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The specific arrangement of bromo, chloro, and fluoro substituents on the benzene ring is not accidental; it provides a unique electronic and steric profile that medicinal chemists can exploit. The electron-withdrawing nature of the halogens significantly influences the reactivity of the sulfonyl chloride and the properties of its derivatives, such as the acidity of the resulting sulfonamide N-H proton, which can be critical for target binding.[1] Consequently, this reagent is increasingly utilized as a valuable building block for creating focused libraries of compounds for screening and SAR exploration, particularly in the development of protein degraders and kinase inhibitors.[1][2]

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 307.94 g/mol [3]
307.95 g/mol [2][][5][6]
307.96 g/mol [7]
Molecular Formula C₆H₂BrCl₂FO₂S[2][3][7]
CAS Number 1208075-41-5[2][3][5][7]
IUPAC Name This compound[3]
Physical State Solid[3]
Typical Purity ≥ 97%[2][3]
Canonical SMILES O=S(=O)(Cl)C1=CC(Cl)=C(Br)C=C1F[3][5]
InChI Key VNPRKBFETGIANP-UHFFFAOYSA-N[3]

General Synthetic Approach

Aryl sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic precursor. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the ring. While specific, optimized protocols for this compound are proprietary, a generalized and chemically sound approach involves the reaction of 1-bromo-2-chloro-4-fluorobenzene with chlorosulfonic acid. The directing effects of the halogen substituents guide the position of the incoming chlorosulfonyl group.

sub 1-Bromo-2-chloro-4-fluorobenzene product This compound sub->product Electrophilic Aromatic Substitution reagent Chlorosulfonic Acid (ClSO3H) reagent->product byproduct H2O product->byproduct +

Caption: General synthesis pathway for an aryl sulfonyl chloride.

Core Application: Structure-Activity Relationship (SAR) Studies

The primary utility of this compound in drug discovery is as a scaffold for building libraries of N-substituted sulfonamides to probe SAR.[1] The sulfonyl chloride group readily reacts with primary and secondary amines to form a stable sulfonamide linkage. By varying the amine input, researchers can systematically modify the R-group to explore its impact on biological activity.

Causality in SAR:

  • Modulation of Potency: The amine R-group can be tailored to interact with specific pockets or residues in a biological target (e.g., an enzyme active site), thereby increasing binding affinity and potency.

  • Tuning Physicochemical Properties: The choice of amine influences key drug-like properties such as solubility, lipophilicity (logP), and metabolic stability. The inherent electron-withdrawing nature of the halogenated ring already provides a metabolic "hard spot," and this can be complemented by the choice of the amine.[1]

  • Vectorial Exploration: The sulfonamide nitrogen provides a point for vectorial exploration of the surrounding chemical space of a binding site, allowing chemists to "grow" the molecule in a desired direction to achieve optimal interactions.

The following workflow illustrates a typical SAR exploration cycle using this building block.

start Define Target & Select Amine Library (R-NH2) synthesis Parallel Synthesis of Sulfonamide Library start->synthesis reagent This compound reagent->synthesis purification Purification & QC (LC-MS, NMR) synthesis->purification assay Biological Assay (e.g., Kinase Inhibition) purification->assay data Data Analysis: Potency, Selectivity, DMPK assay->data decision Identify SAR Trends Select Next-Gen Compounds data->decision decision->start Iterate with New Amines end Lead Optimization decision->end

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol describes a representative procedure for the reaction of this compound with a generic primary amine (e.g., aniline) to form the corresponding sulfonamide. This reaction is foundational for the SAR studies discussed previously.[1]

Materials:

  • This compound (1.0 eq)

  • Aniline (or other primary/secondary amine) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (non-nucleophilic base) (1.5 eq)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration). Begin stirring the solution at room temperature.

  • Amine Addition: In a separate vial, dissolve the selected amine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.

  • Reaction Execution: Add the amine/base solution dropwise to the stirring solution of the sulfonyl chloride over 5-10 minutes. Rationale: The base is crucial to neutralize the HCl byproduct generated, driving the reaction to completion.[1]

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess base and amine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-substituted sulfonamide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

Hazard Identification:

  • GHS Pictograms: GHS05 (Corrosive), GHS07 (Harmful/Irritant).[3]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3][8]

    • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Reactivity: Reacts with water and nucleophiles (e.g., alcohols, amines). Contact with moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9][10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[9][10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Do not breathe dust or fumes.[3][10]

Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety procedures. Wash hands thoroughly after handling.[3][11]

  • Storage: Store locked up in a tightly closed container.[5][10] Keep in a dry, cool, and well-ventilated place under an inert atmosphere.[5][11] Recommended storage temperature is 2-8°C.[5]

  • Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[11]

Conclusion

This compound is a high-value chemical intermediate with a precise molecular weight of ~307.95 g/mol . Its utility extends far beyond its basic chemical identity; it is a strategically designed tool for medicinal chemists. The compound's predictable reactivity and the unique electronic properties imparted by its halogenated ring make it an excellent starting point for the systematic synthesis of sulfonamide libraries. By enabling rigorous Structure-Activity Relationship exploration, it plays a vital role in the complex, iterative process of designing and optimizing novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this corrosive and reactive compound.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Scaffolds

In the landscape of contemporary medicinal chemistry and drug development, the strategic use of highly functionalized aromatic building blocks is paramount. These scaffolds provide a rich three-dimensional chemical space, enabling the fine-tuning of steric and electronic properties essential for potent and selective molecular interactions with biological targets. 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride emerges as a compound of significant interest, offering a unique combination of reactive and modulatory functionalities. Its trifecta of halogen substituents—bromo, chloro, and fluoro—on a benzenesulfonyl chloride core presents a versatile platform for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important research chemical, with a focus on its utility for professionals in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and comparison to analogous compounds.

Core Structural Features

The molecular structure of this compound is characterized by a benzene ring substituted with four distinct functional groups. The sulfonyl chloride group is a highly reactive electrophilic center, primed for nucleophilic attack. The three halogen atoms each impart distinct electronic and steric influences on the ring, affecting its reactivity and the properties of its derivatives. The fluorine atom at the 2-position, ortho to the sulfonyl chloride, has a strong electron-withdrawing inductive effect. The chlorine and bromine atoms at the 5- and 4-positions, respectively, also contribute to the electrophilic nature of the aromatic ring.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "S" [label="S", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; "O1" [label="O", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; "O2" [label="O", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; "Cl1" [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; "F" [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; "Cl2" [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; "Br" [label="Br", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "S"; "S" -- "O1" [style=double]; "S" -- "O2" [style=double]; "S" -- "Cl1"; "C2" -- "F"; "C5" -- "Cl2"; "C4" -- "Br"; }

Figure 1: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1208075-41-5Chemical Supplier Databases[][2][3]
Molecular Formula C₆H₂BrCl₂FO₂SChemical Supplier Databases[][3]
Molecular Weight 307.95 g/mol Chemical Supplier Databases[]
Physical State Solid (predicted)Based on similar compounds
Melting Point Not available (likely >60 °C)Estimated from similar compounds like 4-Bromo-2-fluorobenzenesulfonyl chloride (62.5-68.5 °C)[4]
Boiling Point Not available---
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols).General reactivity of sulfonyl chlorides
Purity Typically >97%Commercial Suppliers[3]

Synthesis and Manufacturing

The synthesis of polysubstituted benzenesulfonyl chlorides like this compound is a multi-step process that requires careful control of reaction conditions. A plausible and widely applicable synthetic route involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.[5][6][7]

Proposed Synthetic Pathway

The synthesis logically begins with the preparation of the requisite aniline, 4-bromo-5-chloro-2-fluoroaniline.

digraph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Start" [label="4-Bromo-5-chloro-2-fluoroaniline"]; "Diazotization" [label="Diazotization\n(NaNO₂, aq. HCl, 0-5 °C)"]; "Diazonium" [label="Arenediazonium Salt Intermediate"]; "Sandmeyer" [label="Sandmeyer-type Reaction\n(SO₂, CuCl₂ catalyst)"]; "Product" [label="this compound", style=filled, fillcolor="#FBBC05"];

"Start" -> "Diazotization" [label="Step 1"]; "Diazotization" -> "Diazonium"; "Diazonium" -> "Sandmeyer" [label="Step 2"]; "Sandmeyer" -> "Product"; }

Figure 2: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Bromo-5-chloro-2-fluoroaniline

  • To a stirred solution of 4-bromo-5-chloro-2-fluoroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The temperature is carefully maintained below 5 °C throughout the addition.

  • The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Chlorosulfonylation

  • In a separate reaction vessel, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C.

  • A catalytic amount of copper(II) chloride is added to this solution.

  • The freshly prepared diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • The reaction is quenched by pouring it onto ice-water, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable tool for introducing the substituted phenylsulfonyl moiety into target molecules.

Reaction with Amines to Form Sulfonamides

The most prominent reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

digraph "Sulfonamide_Formation" { rankdir=LR; node [shape=plaintext];

"Reagent" [label="R¹R²NH"]; "SulfonylChloride" [label="Ar-SO₂Cl"]; "Product" [label="Ar-SO₂NR¹R²"]; "HCl" [label="HCl"];

"Reagent" -> "Product" [label="+"]; "SulfonylChloride" -> "Product" [label="+"]; "Product" -> "HCl" [label="+"]; }

Figure 3: General reaction for sulfonamide formation.

This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of medicinal chemistry for the synthesis of biologically active sulfonamides. The resulting sulfonamide linkage is robust and metabolically stable, a desirable feature in drug candidates.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a particularly attractive building block in drug discovery, most notably in the design of Proteolysis Targeting Chimeras (PROTACs).

A Key Component in PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery.[8] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.

This compound is classified as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs. The sulfonyl chloride can be reacted with an amine-functionalized linker to attach the substituted phenylsulfonyl group. The bromine atom on the ring then serves as a handle for further functionalization, often through cross-coupling reactions, to attach the E3 ligase ligand or the target protein binder. The fluorine and chlorine atoms on the ring can influence the physicochemical properties of the linker, such as its conformation and solubility, which can be fine-tuned to optimize PROTAC activity.[9][10][11]

digraph "PROTAC_Application" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"BuildingBlock" [label="4-Bromo-5-chloro-2-\nfluorobenzenesulfonyl chloride"]; "LinkerAmine" [label="Amine-functionalized\nLinker"]; "SulfonamideLinker" [label="Substituted Phenylsulfonyl\nLinker Intermediate"]; "CrossCoupling" [label="Cross-Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)"]; "PROTAC" [label="Final PROTAC Molecule", style=filled, fillcolor="#FBBC05"]; "E3LigaseLigand" [label="E3 Ligase Ligand"]; "TargetProteinBinder" [label="Target Protein Binder"];

"BuildingBlock" -> "SulfonamideLinker"; "LinkerAmine" -> "SulfonamideLinker"; "SulfonamideLinker" -> "CrossCoupling"; "CrossCoupling" -> "PROTAC"; "E3LigaseLigand" -> "PROTAC"; "TargetProteinBinder" -> "PROTAC"; }

Figure 4: Role in PROTAC synthesis.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

  • Corrosive: The compound is a sulfonyl chloride and is corrosive. It will react with moisture to produce hydrochloric acid and the corresponding sulfonic acid.

  • Irritant: It is an irritant to the skin, eyes, and respiratory system.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its unique combination of a reactive sulfonyl chloride group and a polysubstituted aromatic ring makes it an ideal starting material for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its chemical properties, synthesis, and reactivity will empower researchers to fully leverage its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride (CAS No. 1208075-41-5). As a polysubstituted aromatic compound, its structural elucidation relies heavily on the precise interpretation of ¹H, ¹³C, and ¹⁹F NMR data. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a detailed examination of the theoretical principles, predicted spectral data, a robust experimental protocol for data acquisition, and a logical framework for spectral interpretation. While specific, publicly available experimental spectra for this exact molecule are limited, this guide synthesizes data from analogous structures and first-principle analysis to provide a reliable predictive model for its characterization.

Introduction: The Compound and the Challenge

This compound is a halogenated aryl sulfonyl chloride.[1][2][3] Compounds of this class are valuable building blocks in organic synthesis and medicinal chemistry, often utilized for the construction of complex molecular architectures.[1][4] The precise arrangement of four distinct substituents on the benzene ring—a sulfonyl chloride, a fluorine, a chlorine, and a bromine atom—creates a unique electronic and steric environment.

Unambiguous structural confirmation is paramount for its use in any synthetic application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. However, the low symmetry of the molecule and the presence of a spin-active fluorine nucleus (¹⁹F) result in complex spectra. This guide explains the causality behind these complexities and provides a clear path to accurate interpretation.

Molecular Structure and Predicted NMR Landscape

The structure of this compound features a benzene ring with no elements of symmetry. Consequently, all six aromatic carbons and both aromatic protons are chemically non-equivalent. This predicts the appearance of two distinct signals in the ¹H NMR spectrum and six distinct signals in the ¹³C NMR spectrum. The single fluorine atom will give rise to one signal in the ¹⁹F NMR spectrum.

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Caption: Molecular structure of this compound.

Guiding Principles: Interpreting the Spectra

A thorough understanding of how each substituent influences the magnetic environment of the nuclei is critical. The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group, significantly deshielding ortho and para positions. The halogens (-F, -Cl, -Br) exert both an inductive electron-withdrawing effect and a resonance electron-donating effect.

¹H NMR Spectrum: A Tale of Two Protons

The two aromatic protons, H-3 and H-6, are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[5][6][7]

  • Chemical Shifts (δ): The precise chemical shifts are determined by the cumulative electronic effects of the substituents. H-6 is ortho to the strongly deshielding -SO₂Cl group, suggesting it will appear at a higher frequency (further downfield) than H-3.

  • Splitting Patterns (Multiplicity): The signals for H-3 and H-6 will not be simple singlets. They will exhibit splitting due to spin-spin coupling with each other and, crucially, with the ¹⁹F nucleus.

    • H-H Coupling: H-3 and H-6 are separated by four bonds (meta to each other). This results in a small meta-coupling (⁴J_HH), typically in the range of 2-3 Hz.[7]

    • H-F Coupling: The fluorine atom will also couple to both protons. H-3 is ortho to the fluorine (a three-bond coupling, ³J_HF), which is typically the largest H-F coupling in aromatic systems (around 8-10 Hz). H-6 is para to the fluorine (a five-bond coupling, ⁵J_HF), which is much smaller (0-2 Hz) and may not always be resolved.[8]

Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) due to a large ortho coupling to fluorine and a smaller meta coupling to H-6. The signal for H-6 is also expected to be a doublet of doublets (dd) , though one of the splittings (from the para H-F coupling) may be very small.

¹³C NMR Spectrum: The Power of Fluorine Coupling

The six unique aromatic carbon atoms will resonate between 120-150 ppm.[6] The key to assigning these signals lies in observing the carbon-fluorine (C-F) coupling constants.

  • Chemical Shifts (δ): The carbon directly attached to fluorine (C-2) will be significantly shifted downfield due to fluorine's high electronegativity. The carbons bonded to the other halogens (C-4, C-5) and the sulfonyl chloride group (C-1) will also show distinct shifts. The "heavy atom effect" of bromine may cause the C-4 signal to appear further upfield than predicted by electronegativity alone.[9]

  • C-F Coupling: Every carbon signal in the aromatic region will be split into a doublet by the fluorine atom. The magnitude of this coupling (J_CF) is highly dependent on the number of bonds separating the carbon and fluorine atoms, providing an invaluable tool for assignment:

    • ¹J_CF (C-2): Large, typically 240-260 Hz.

    • ²J_CF (C-1, C-3): Smaller, around 20-30 Hz.

    • ³J_CF (C-4, C-6): Smaller still, around 5-10 Hz.

    • ⁴J_CF (C-5): The smallest, typically 0-3 Hz.

¹⁹F NMR Spectrum: A Window into the Aromatic System

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a rapid and informative experiment.

  • Chemical Shift (δ): A single resonance is expected. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other ring substituents.[10]

  • Splitting Pattern: The ¹⁹F signal will be split by the neighboring protons. It will be coupled to H-3 (ortho, ³J_FH ≈ 8-10 Hz) and H-6 (para, ⁵J_FH ≈ 0-2 Hz). This will result in a doublet of doublets (dd) or a more complex multiplet.

Predicted NMR Data Summary

The following table consolidates the predicted NMR data based on the principles outlined above. The chemical shift values are estimates based on analogous structures and established substituent effects.[11][12]

Nucleus Position Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H H-37.40 - 7.60dd³J_HF ≈ 8-10; ⁴J_HH ≈ 2-3
H-67.90 - 8.10dd⁴J_HH ≈ 2-3; ⁵J_HF ≈ 0-2
¹³C C-1135 - 140d²J_CF ≈ 20-25
C-2158 - 163d¹J_CF ≈ 250-260
C-3118 - 122d²J_CF ≈ 20-25
C-4125 - 130d³J_CF ≈ 5-10
C-5130 - 135d⁴J_CF ≈ 0-3
C-6128 - 132d³J_CF ≈ 5-10
¹⁹F F-2-105 to -115dd³J_FH ≈ 8-10; ⁵J_FH ≈ 0-2

A Self-Validating Experimental Protocol

Acquiring high-quality, interpretable data requires a methodical approach to both sample preparation and instrument setup. The causality behind each step is crucial for ensuring the resulting data is a valid representation of the molecular structure.

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Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Structural Analysis Prep1 Weigh ~15-20 mg of sample Prep2 Dissolve in ~0.6 mL of CDCl₃ Prep1->Prep2 Prep3 Add internal standard (optional, e.g., TMS) Prep2->Prep3 Prep4 Transfer to 5 mm NMR tube Prep3->Prep4 Acq1 Tune & Shim Magnet Prep4->Acq1 Acq2 Acquire ¹H Spectrum (e.g., 16 scans) Acq1->Acq2 Acq3 Acquire ¹⁹F Spectrum (e.g., 32 scans) Acq2->Acq3 Acq4 Acquire ¹³C Spectrum (e.g., 1024+ scans) Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Spectra (¹H/¹³C: TMS at 0 ppm) (¹⁹F: external CFCl₃ at 0 ppm) Proc2->Proc3 Proc4 Integrate & Pick Peaks Proc3->Proc4 Analysis1 Analyze Chemical Shifts Proc4->Analysis1 Analysis2 Measure Coupling Constants (J) Analysis1->Analysis2 Analysis3 Assign Signals to Nuclei Analysis2->Analysis3 Analysis4 Confirm Structure Analysis3->Analysis4

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Methodology
  • Sample Preparation:

    • Solvent Choice: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which is unlikely to overlap with the aromatic signals of interest.

    • Concentration: Dissolve approximately 15-20 mg of this compound in 0.6 mL of the deuterated solvent. This concentration provides a good signal-to-noise ratio for all nuclei without causing significant line broadening.

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • General: Lock onto the deuterium signal of the solvent. Tune and shim the probe for optimal magnetic field homogeneity. Maintain a constant temperature (e.g., 298 K).

    • ¹H Acquisition:

      • Use a standard single-pulse experiment.

      • Set a spectral width of ~16 ppm centered around 6 ppm.

      • Acquisition time: ~3-4 seconds.

      • Number of scans: 16-32 scans for a good signal-to-noise ratio.

    • ¹⁹F Acquisition:

      • Use a standard single-pulse experiment with proton decoupling turned OFF to observe H-F couplings.

      • Set a wide spectral width (~200 ppm) initially to locate the signal, then narrow it for better resolution.

      • Number of scans: 32-64 scans.

    • ¹³C Acquisition:

      • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Set a spectral width of ~250 ppm.

      • Number of scans: A higher number of scans (≥1024) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~0.3 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by careful manual phase and baseline correction.

    • Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. The ¹⁹F spectrum should be referenced relative to an external standard like CFCl₃.

Data Interpretation and Structural Validation

The final step is to correlate the processed data with the known structure, using the predicted patterns as a guide. This process is self-validating; if the observed couplings and shifts match the predictions, confidence in the structural assignment is high.

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Caption: Key NMR spin-spin coupling interactions for structural assignment.

  • Assign ¹H Signals: Identify the two doublet of doublets in the aromatic region. The signal with the larger splitting (~8-10 Hz) will correspond to H-3, due to the strong ortho coupling to fluorine. The other signal will be H-6. The smaller meta-coupling (~2-3 Hz) should be common to both signals.

  • Assign ¹³C Signals: The most straightforward assignment is C-2, which will exhibit a very large ¹J_CF coupling constant (~250 Hz). The other carbons can be assigned by the magnitude of their C-F couplings, following the trend ¹J > ²J > ³J > ⁴J.

  • Cross-Validation: The coupling constants measured in the ¹H spectrum should match those observed in the ¹⁹F spectrum, providing a powerful cross-validation of the assignments. For instance, the ³J_HF value measured from the splitting of the H-3 signal must be identical to the ³J_FH value measured from the splitting of the ¹⁹F signal.

  • (Optional) 2D NMR: For absolute confirmation, 2D NMR experiments can be employed. An HSQC spectrum would correlate H-3 and H-6 directly to their attached carbons, C-3 and C-6, respectively. An HMBC spectrum would show long-range correlations (2-3 bonds), for example, from H-3 to C-2, C-4, and C-5, solidifying the entire structural assignment.

Conclusion

The NMR spectroscopic characterization of this compound is a non-trivial but entirely manageable task. A logical, principles-based approach allows for the confident prediction and interpretation of its complex spectra. The key to unlocking the structure lies in the systematic analysis of spin-spin coupling constants, particularly the various through-bond couplings involving the ¹⁹F nucleus. By following the robust experimental and interpretive framework detailed in this guide, researchers can achieve unambiguous structural validation, ensuring the integrity of this important chemical building block in their scientific endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride, a class of compounds frequently utilized as reactive intermediates in medicinal and materials chemistry. Accurate structural verification and purity assessment are paramount for its effective use. Mass spectrometry (MS) serves as a definitive analytical tool for this purpose, but the compound's unique combination of reactive and isotopic features presents a distinct analytical challenge. This guide provides an in-depth examination of the mass spectrometric behavior of this molecule. We will explore the theoretical underpinnings of its complex isotopic signature, detail field-proven analytical workflows for acquiring high-quality data, and elucidate the predictable fragmentation pathways under electron ionization. This document is structured to provide both a theoretical foundation and a practical framework for the confident characterization of this and structurally related compounds.

Section 1: The Foundation: Theoretical Mass and Isotopic Profile

Before any analysis, a thorough understanding of the target molecule's theoretical mass and isotopic distribution is essential. This predictive step is the first line of validation for any acquired spectral data. The molecule's structure, featuring one bromine and two chlorine atoms (one on the ring, one in the sulfonyl chloride group), guarantees a highly characteristic and complex isotopic pattern that is an unambiguous identifier.

The natural abundance of the key isotopes dictates this pattern.[1][2]

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Bromine ⁷⁹Br78.91833750.69
⁸¹Br80.91629149.31
Chlorine ³⁵Cl34.96885375.77
³⁷Cl36.96590324.23
Sulfur ³²S31.97207195.02
³⁴S33.9678674.21

The molecular formula is C₆H₂BrCl₂FO₂S . The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O, ³²S), is 306.8320 Da .

The combination of one bromine atom (M/M+2 ratio of ~1:1) and two chlorine atoms (M/M+2/M+4 ratio of ~9:6:1) creates a convoluted and distinctive cluster of peaks for the molecular ion.[3][4] The predicted isotopic distribution for the molecular ion [C₆H₂⁷⁹Br³⁵Cl₂¹⁹F¹⁶O₂³²S]⁺• and its isotopologues is summarized below.

Ionm/z (Nominal)m/z (Exact)Relative Intensity (%)Key Isotopic Composition
M307306.832076.5⁷⁹Br, ²x³⁵Cl
M+2309308.8290100.0⁸¹Br, ²x³⁵Cl & ⁷⁹Br, ¹x³⁵Cl, ¹x³⁷Cl
M+4311310.826147.7⁸¹Br, ¹x³⁵Cl, ¹x³⁷Cl & ⁷⁹Br, ²x³⁷Cl
M+6313312.82317.7⁸¹Br, ²x³⁷Cl

Note: Intensities are calculated based on isotopic abundances and may vary slightly in experimental data. The M+2 peak is predicted to be the base peak within the isotopic cluster.

Section 2: The Experimental Approach: Acquiring High-Quality Mass Spectra

The reactive nature of the sulfonyl chloride moiety necessitates careful consideration of the analytical technique to prevent degradation and ensure data integrity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of volatile, thermally stable compound.

Ionization Technique: The Causality of Choice
  • Electron Ionization (EI): This is the workhorse technique for GC-MS. The high energy of electron impact (typically 70 eV) induces extensive and reproducible fragmentation.[6][7] This creates a detailed "fingerprint" spectrum ideal for structural elucidation and library matching. The primary risk is that this high energy may lead to such efficient fragmentation that the molecular ion peak becomes very weak or is completely absent.

  • Chemical Ionization (CI): As a "softer" ionization technique, CI is the ideal complement to EI. It uses a reagent gas (e.g., methane) to produce protonated molecules [M+H]⁺ or adducts. This process imparts less energy to the analyte, resulting in minimal fragmentation and a strong signal corresponding to the molecular weight.[8] Using CI is a self-validating step to definitively confirm the molecular mass that may be ambiguous in the EI spectrum.

Recommended GC-MS Protocol

Due to the reactivity of sulfonyl chlorides, direct analysis is possible but may lead to degradation in the injector or on the column.[5] An alternative, more robust method involves derivatization, for instance, by reacting the sulfonyl chloride with an amine to form a more stable sulfonamide.[9][10] However, for direct analysis of the title compound, the following protocol provides a solid starting point.

Step-by-Step Protocol for Direct GC-EI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a dry, aprotic solvent like Dichloromethane or Acetonitrile. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Instrument Configuration:

    • GC System:

      • Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

      • Injector Temperature: 250 °C. A lower temperature may reduce thermal degradation, but a higher one ensures efficient volatilization.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9][11]

      • Oven Temperature Program:

        • Initial Temperature: 70 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 300 °C.

        • Hold: Hold at 300 °C for 5 minutes.

    • MS System (Quadrupole or TOF):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 450 to ensure capture of both low-mass fragments and the full molecular ion cluster.

      • Solvent Delay: Set a solvent delay (e.g., 3-4 minutes) to prevent the filament from being saturated by the solvent peak.

  • Data Acquisition & Analysis: Acquire the data in full scan mode. Analyze the resulting total ion chromatogram (TIC) to identify the analyte peak and extract its corresponding mass spectrum. Compare the experimental spectrum's isotopic pattern and fragmentation with the theoretical predictions.

Section 3: Data Interpretation: Elucidating Fragmentation Pathways

The EI mass spectrum of this compound is predicted to be rich with information. The fragmentation is driven by the stability of the resulting cations and neutral losses, governed by established chemical principles.[6][7]

Primary Fragmentation Mechanisms

The molecular ion (M⁺•, m/z 307 cluster) will undergo several predictable primary fragmentations:

  • Loss of Sulfonyl Chlorine (Cleavage of S-Cl bond): This is often a facile cleavage in sulfonyl chlorides.[8] The loss of a chlorine radical (•Cl, 35 Da) leads to the formation of the aroylium-type cation at m/z 272 (for ³⁵Cl loss). This fragment ion, [C₆H₂BrClFO₂S]⁺, will still contain one bromine and one chlorine atom, exhibiting a characteristic M'/M'+2/M'+4 pattern with a ~3:4:1 ratio.

  • Loss of Sulfur Dioxide (Rearrangement & Elimination): A common fragmentation pathway for aromatic sulfonyl compounds involves the elimination of a neutral SO₂ molecule (64 Da).[12][13] This rearrangement would lead to an ion at m/z 243, [C₆H₂BrCl₂F]⁺•. This fragment retains all halogen atoms and will thus show the full isotopic complexity described for the molecular ion.

  • Cleavage of the Carbon-Sulfur Bond: The C-S bond can cleave, leading to the loss of the entire •SO₂Cl group (99 Da for ³⁵Cl). This results in the formation of the halogenated fluorophenyl cation [C₆H₂BrClF]⁺ at m/z 208. This ion will still show an isotopic pattern due to the remaining Br and Cl atoms.

The following diagram illustrates these key fragmentation pathways originating from the molecular ion.

G M [M]⁺• m/z 307 (cluster) F1 [M - Cl]⁺ m/z 272 (cluster) M->F1 - •Cl (from SO₂Cl) F2 [M - SO₂]⁺• m/z 243 (cluster) M->F2 - SO₂ (rearrangement) F3 [M - SO₂Cl]⁺ m/z 208 (cluster) M->F3 - •SO₂Cl

Primary EI fragmentation pathways for the target molecule.
Expected Key Fragments

Fragment Ion (putative structure)Key Neutral Lossm/z (Nominal, for ⁷⁹Br, ³⁵Cl)Isotopic Signature
[C₆H₂BrClFO₂S]⁺•Cl272Contains 1xBr, 1xCl
[C₆H₂BrCl₂F]⁺•SO₂243Contains 1xBr, 2xCl
[C₆H₂BrClF]⁺•SO₂Cl208Contains 1xBr, 1xCl

Section 4: Advanced Analysis: Tandem MS (MS/MS) for Structural Confirmation

To unequivocally confirm these fragmentation pathways, tandem mass spectrometry (MS/MS) is the ultimate tool. By isolating a specific precursor ion and subjecting it to fragmentation, one can establish direct parent-daughter relationships between ions.

Experimental Workflow

An MS/MS experiment provides a self-validating system for the proposed fragmentation logic. For instance, we can test the hypothesis that the m/z 272 ion is a direct descendant of the molecular ion.

The logical workflow for such an experiment is as follows:

cluster_0 Mass Analyzer 1 (Q1) cluster_1 Collision Cell (q2) cluster_2 Mass Analyzer 2 (Q3) A Ion Source (EI generates all fragments) B Precursor Selection (Isolate m/z 307) A->B Ion Transfer C Collision-Induced Dissociation (CID) (Fragment m/z 307 with Argon) B->C Transfer & Accelerate D Product Ion Scan (Detect all fragments from m/z 307) C->D Transfer Fragments E Resulting Spectrum (Shows peaks at m/z 272, 243, 208) D->E Detection

Workflow for a Tandem MS (MS/MS) Product Ion Scan experiment.

By performing this experiment, the detection of product ions at m/z 272, 243, and 208 would provide definitive proof of the fragmentation pathways outlined in Section 3.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the molecule's distinct characteristics for its unambiguous identification. A successful analysis hinges on three pillars:

  • Predictive Analysis: Calculating the exact mass and simulating the complex isotopic pattern created by the presence of both bromine and chlorine is a critical first step for data validation.[1][2][3]

  • Methodical Experimentation: Employing a robust GC-MS method with EI for fragmentation fingerprinting, complemented by CI for molecular weight confirmation, provides a comprehensive dataset.

  • Logical Interpretation: Understanding the fundamental fragmentation mechanisms of sulfonyl chlorides and halogenated aromatics allows for the confident assignment of all major ions in the spectrum, a process that can be definitively confirmed with tandem MS.

By integrating these principles, researchers can confidently characterize this valuable chemical building block, ensuring the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. We will delve into the theoretical underpinnings of the vibrational modes of this complex molecule, present a detailed experimental protocol for acquiring a high-fidelity IR spectrum, and offer an in-depth interpretation of the spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Analysis

This compound (CAS No. 1208075-41-5) is a polysubstituted aromatic sulfonyl chloride with the molecular formula C₆H₂BrCl₂FO₂S.[1][2] Its utility in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery, necessitates unambiguous structural confirmation. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational transitions of a molecule. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an invaluable tool for identifying the presence of key structural motifs.

This guide will systematically deconstruct the expected IR spectrum of this compound, correlating specific absorption bands to the vibrational modes of its constituent functional groups. This predictive analysis is grounded in established principles of vibrational spectroscopy and supported by data from analogous structures.

Theoretical Framework: Predicting Vibrational Modes

The infrared spectrum of this compound is anticipated to be complex due to the presence of multiple functional groups and the low symmetry of the molecule. The key vibrational modes can be categorized as follows:

  • Aromatic Ring Vibrations: The tetrasubstituted benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[1][2][3] The carbon-carbon stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.[3][4][5] Furthermore, the substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are expected in the 900-675 cm⁻¹ range and can be diagnostic of the arrangement of the remaining hydrogens.[3][6]

  • Sulfonyl Chloride Group Vibrations: The sulfonyl chloride (-SO₂Cl) group is a strong absorber in the mid-infrared region. It is characterized by two intense stretching vibrations corresponding to the symmetric and asymmetric modes of the S=O double bonds. These are typically observed in the ranges of 1410-1370 cm⁻¹ (asymmetric) and 1204-1166 cm⁻¹ (symmetric).[7] The sulfur-chlorine (S-Cl) stretching vibration occurs at a much lower frequency, often below the standard mid-IR range.

  • Carbon-Halogen Vibrations: The vibrations of the carbon-halogen bonds (C-F, C-Cl, and C-Br) are also expected to be present. The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region. The C-Cl stretching absorption is generally observed between 850 and 550 cm⁻¹, while the C-Br stretch appears at even lower wavenumbers, typically in the 690-515 cm⁻¹ range.[1] In a complex molecule like this, these bands will be part of the fingerprint region and may be coupled with other vibrations.

The following diagram illustrates the relationship between the functional groups of this compound and their expected IR absorption regions.

G cluster_mol This compound cluster_groups Functional Groups & Vibrational Modes cluster_freq Expected IR Absorption Regions (cm⁻¹) Molecule C₆H₂BrCl₂FO₂S Aromatic C-H Aromatic C-H Stretch Molecule->Aromatic C-H Aromatic C=C Aromatic C=C Stretch Molecule->Aromatic C=C SO2_asym S=O Asymmetric Stretch Molecule->SO2_asym SO2_sym S=O Symmetric Stretch Molecule->SO2_sym C-F C-F Stretch Molecule->C-F C-Cl C-Cl Stretch Molecule->C-Cl C-Br C-Br Stretch Molecule->C-Br oop C-H Out-of-Plane Bend Molecule->oop freq_ArCH 3100 - 3000 Aromatic C-H->freq_ArCH freq_ArCC 1600 - 1450 Aromatic C=C->freq_ArCC freq_SO2a 1410 - 1370 SO2_asym->freq_SO2a freq_SO2s 1204 - 1166 SO2_sym->freq_SO2s freq_CF 1400 - 1000 C-F->freq_CF freq_CCl 850 - 550 C-Cl->freq_CCl freq_CBr 690 - 515 C-Br->freq_CBr freq_oop 900 - 675 oop->freq_oop

Caption: Functional groups of the target molecule and their corresponding IR frequencies.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

3.1. Instrumentation and Materials

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound (solid).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

3.2. Step-by-Step Methodology

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This is a critical self-validating step that measures the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical setting would be to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Clean the ATR crystal and press thoroughly with isopropanol and a lint-free wipe after the measurement.

The logical flow of this experimental protocol is depicted in the following diagram:

G A Instrument Warm-up & Purge B Clean ATR Crystal A->B C Acquire Background Spectrum B->C Establishes baseline D Place Sample on Crystal C->D E Apply Pressure D->E Ensures good contact F Acquire Sample Spectrum E->F G Process Data (Background Subtraction, ATR Correction) F->G Improves S/N H Clean ATR Crystal F->H Post-measurement I Final Spectrum G->I

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

In-depth Spectral Interpretation

Based on the theoretical principles discussed, the following table summarizes the predicted IR absorption bands for this compound and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Weak to MediumAromatic C-H Stretching
1575 - 1550MediumAromatic C=C Stretching
1470 - 1440MediumAromatic C=C Stretching
1390 - 1370StrongAsymmetric S=O Stretching (SO₂Cl)
1190 - 1170StrongSymmetric S=O Stretching (SO₂Cl)
1250 - 1200StrongAromatic C-F Stretching
880 - 840Medium to StrongC-H Out-of-Plane Bending
750 - 700MediumAromatic C-Cl Stretching
680 - 640MediumAromatic C-Br Stretching

Detailed Analysis:

  • 3100 - 3000 cm⁻¹: The presence of weak to medium bands in this region would be a clear indication of the C-H bonds on the aromatic ring.[8]

  • 1575 - 1440 cm⁻¹: A pair of medium intensity bands in this region is characteristic of the C=C stretching vibrations within the benzene ring, confirming the aromatic core of the molecule.[3][4]

  • 1390 - 1370 cm⁻¹ and 1190 - 1170 cm⁻¹: The two most intense bands in the spectrum are expected in these regions, corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, respectively.[7] The high intensity of these bands is due to the large change in dipole moment during these vibrations.

  • 1250 - 1200 cm⁻¹: A strong band in this area is anticipated for the C-F stretching vibration.

  • 880 - 840 cm⁻¹: A medium to strong band in this region is likely due to the out-of-plane bending of the two adjacent C-H bonds on the aromatic ring.

  • Below 800 cm⁻¹ (Fingerprint Region): This region will contain a complex pattern of absorptions arising from C-Cl and C-Br stretching, as well as various bending vibrations of the entire molecule. While specific assignments are challenging, the overall pattern is unique to the molecule's structure.

Conclusion: A Self-Validating Spectroscopic Approach

The combination of a robust theoretical framework for predicting vibrational modes and a meticulous experimental protocol provides a self-validating system for the analysis of this compound. The presence of strong, characteristic bands for the sulfonyl chloride group, coupled with the expected absorptions for the substituted aromatic ring, allows for a high degree of confidence in structural verification. Any significant deviation from the predicted spectrum would warrant further investigation into the sample's purity or identity. This guide serves as a foundational resource for scientists employing IR spectroscopy in their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity and Application of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride (CAS No. 1208075-41-5). This polysubstituted aromatic sulfonyl chloride is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The unique arrangement of its substituents—a highly reactive sulfonyl chloride group and a benzene ring activated and functionalized with bromo, chloro, and fluoro groups—offers a rich landscape for a variety of chemical transformations. This guide will delve into the core reactivity of the sulfonyl chloride moiety, the potential for nucleophilic aromatic substitution, and the utility of the aryl halides in cross-coupling reactions. Detailed, field-proven experimental protocols, safety considerations, and an analysis of the molecule's structural features will be presented to enable researchers to effectively harness the synthetic potential of this compound.

Introduction: A Molecule of Strategic Importance

This compound is a solid, crystalline compound with the molecular formula C₆H₂BrCl₂FO₂S and a molecular weight of 307.95 g/mol .[1][2] Its significance as a synthetic intermediate stems from the convergence of two key reactive centers within a single molecule: the highly electrophilic sulfonyl chloride group and the multi-halogenated benzene ring. The sulfonyl chloride functional group is a cornerstone in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The presence of three distinct halogen atoms on the aromatic ring not only modulates the electronic properties of the molecule but also provides multiple handles for further synthetic diversification through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. This guide will provide a detailed exploration of these reactive pathways, offering both mechanistic insights and practical, actionable protocols.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1208075-41-5[3]
Molecular Formula C₆H₂BrCl₂FO₂S[1]
Molecular Weight 307.95 g/mol [1]
Appearance Solid[4]
Purity Typically ≥97%[1][4]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The spectrum will display six distinct signals in the aromatic region (δ 110-150 ppm), corresponding to the six carbon atoms of the benzene ring. The carbon attached to the sulfonyl chloride group will be the most downfield.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

  • FT-IR: Characteristic strong absorption bands are expected for the S=O stretching of the sulfonyl chloride group (around 1380 cm⁻¹ and 1180 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak (M⁺) would be observed around m/z 306/308/310.

Synthesis of this compound

The most plausible and industrially scalable synthesis of this compound involves a Sandmeyer-type reaction starting from the corresponding aniline, 4-bromo-5-chloro-2-fluoroaniline.[7][8] This well-established transformation allows for the regioselective introduction of the sulfonyl chloride group.

Conceptual Workflow for Synthesis

cluster_0 Synthesis of this compound Start 4-Bromo-5-chloro-2-fluoroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Step 1 Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt Formation Sulfonylation Sulfonylation (SO₂, CuCl₂ catalyst) Diazonium_Salt->Sulfonylation Step 2 Product This compound Sulfonylation->Product Final Product cluster_1 Sulfonamide Synthesis Reagents This compound + Primary/Secondary Amine (R¹R²NH) Nucleophilic_Attack Nucleophilic Attack of Amine on Sulfur Reagents->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of HCl Tetrahedral_Intermediate->Elimination Product N-substituted Sulfonamide Elimination->Product cluster_2 Suzuki-Miyaura Cross-Coupling Starting_Material This compound (or derived sulfonamide) Catalytic_Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Starting_Material->Catalytic_Cycle Reagents Organoboron Reagent (R-B(OH)₂) + Pd Catalyst + Base Reagents->Catalytic_Cycle Coupled_Product Aryl-Aryl Coupled Product Catalytic_Cycle->Coupled_Product

References

Navigating the Synthesis Landscape: A Technical Guide to the Stability and Storage of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, a key building block in modern medicinal chemistry. As a senior application scientist, this document synthesizes established chemical principles with practical, field-proven insights to ensure the long-term viability and reactivity of this crucial reagent.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS 1208075-41-5) is a polysubstituted aromatic sulfonyl chloride.[1][2][3][][5] Its utility in drug discovery stems from the highly reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonates, and other sulfur-containing functional groups. The specific arrangement of halogen substituents on the benzene ring provides a unique electronic and steric profile, influencing its reactivity and the properties of its derivatives.

dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1208075-41-5[1][2]
Molecular Formula C₆H₂BrCl₂FO₂S[1]
Molecular Weight 307.95 g/mol [1]
Appearance Solid[6]
Purity Typically ≥97%[1]

Table 1: Physicochemical Properties of this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the sulfonyl chloride group. Several factors can contribute to its degradation, with hydrolysis being the most significant.

Hydrolytic Stability

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[6][7] This reaction is generally slow in cold water but accelerates with increasing temperature.[7][8] The presence of moisture in the storage environment or in solvents used for reactions is a primary cause of degradation.

The mechanism of hydrolysis for benzenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) type reaction at the sulfur atom. The electron-withdrawing nature of the halogen substituents (Bromo, Chloro, Fluoro) on the aromatic ring of the target molecule is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

dot graph "Hydrolysis_Pathway" { graph [bgcolor="#F1F3F4", rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Primary Degradation Pathway: Hydrolysis.

Thermal Stability
Photostability

The impact of light on the stability of this compound has not been extensively studied. However, sulfonyl bromides are known to undergo light-induced homolysis to form sulfonyl radicals.[6] While sulfonyl chlorides are generally more stable, prolonged exposure to UV light should be avoided as a precautionary measure, as it could potentially initiate radical-based degradation pathways.

Recommended Storage and Handling Protocols

To ensure the long-term stability and reactivity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

The primary objective of proper storage is to minimize exposure to moisture and elevated temperatures. The following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage to minimize any potential thermal degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important after the container has been opened to prevent the ingress of atmospheric moisture.

  • Container: Keep the container tightly sealed. The use of containers with high-quality, moisture-resistant seals is advised.

ParameterRecommended ConditionRationale
Temperature Cool, dry place (Refrigeration for long-term)Minimizes thermal degradation and hydrolysis rate.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture.
Container Tightly sealed, moisture-resistantPrevents ingress of moisture.
Light Protect from lightPrecaution against potential photodegradation.

Table 2: Recommended Storage Conditions.

Handling Procedures

Due to its reactive and corrosive nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of sulfonyl chlorides and detecting the presence of their hydrolysis products.[9][10][11]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with anhydrous acetonitrile. This is the stock solution.

    • Prepare a working solution by diluting the stock solution 1:10 with acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

      • Start with a 50:50 A:B ratio, and ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working solution and analyze the chromatogram.

    • The main peak corresponds to the sulfonyl chloride. The presence of a more polar peak (shorter retention time) may indicate the sulfonic acid hydrolysis product.

    • Calculate the purity based on the relative peak areas.

dot graph "HPLC_Workflow" { graph [bgcolor="#F1F3F4", rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Workflow for HPLC Purity Assessment.

Accelerated Stability Study Protocol

Accelerated stability studies can provide valuable insights into the long-term stability of the compound under various conditions.[12][13][14][15][16]

Step-by-Step Protocol:

  • Sample Preparation:

    • Aliquot approximately 50 mg of this compound into several vials.

    • Create different storage conditions:

      • Condition A (Control): 2-8 °C, sealed under argon.

      • Condition B (Elevated Temperature): 40 °C, sealed under argon.

      • Condition C (High Humidity): 25 °C, 75% relative humidity (in a humidity chamber).

  • Time Points:

    • Analyze the samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Analysis:

    • At each time point, analyze the samples from each condition using the HPLC method described above.

    • Record the purity of the sulfonyl chloride and the percentage of any degradation products.

  • Evaluation:

    • Plot the purity of the sulfonyl chloride over time for each condition.

    • This data will provide an indication of the compound's sensitivity to heat and moisture.

Conclusion

This compound is a valuable but reactive intermediate in pharmaceutical research. Its stability is primarily compromised by hydrolysis, a reaction that can be effectively mitigated by strict control of storage and handling conditions. By understanding the inherent chemical properties and potential degradation pathways of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible synthetic outcomes. The implementation of routine purity assessments and adherence to the recommended protocols will safeguard this critical reagent, ultimately contributing to the successful advancement of drug discovery programs.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, a key building block in contemporary chemical research, particularly in the development of protein degraders. While the specific historical discovery of this compound is not extensively documented in publicly accessible literature, this guide elucidates a plausible and scientifically grounded synthetic pathway, details its physicochemical properties, and explores its emerging applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical methodologies.

Introduction and Context

This compound, identified by its CAS Number 1208075-41-5, is a polysubstituted aromatic sulfonyl chloride.[1][2][3] Such compounds are of significant interest in organic synthesis due to the reactive sulfonyl chloride moiety, which serves as a versatile handle for the introduction of sulfonyl groups into various molecular scaffolds. The unique arrangement of bromo, chloro, and fluoro substituents on the benzene ring imparts specific steric and electronic properties, making it a valuable reagent in the synthesis of complex molecules. Its classification as a "Protein Degrader Building Block" by chemical suppliers highlights its relevance in the cutting-edge field of targeted protein degradation, a promising therapeutic modality.[4]

Plausible Synthetic Trajectory

Step 1: Synthesis of the Precursor, 1-Bromo-2-chloro-4-fluorobenzene

The synthesis of the key intermediate, 1-bromo-2-chloro-4-fluorobenzene, can be effectively achieved through a Sandmeyer-type reaction, starting from the commercially available 2-chloro-4-fluoroaniline. This classic transformation in organic chemistry allows for the conversion of an amino group on an aromatic ring into a variety of functional groups, including halogens.

Experimental Protocol:

  • Diazotization: 2-chloro-4-fluoroaniline is dissolved in an aqueous solution of a strong mineral acid, such as hydrobromic acid or a mixture of sulfuric acid and water. The solution is cooled to a temperature between -5°C and 0°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction is typically stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

  • Bromination (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a solution of cuprous bromide dissolved in hydrobromic acid. This mixture is gently warmed to facilitate the decomposition of the diazonium salt and the introduction of the bromine atom onto the aromatic ring, yielding 1-bromo-2-chloro-4-fluorobenzene.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as diethyl ether. The organic layer is then washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure. The crude product can be purified by distillation to obtain pure 1-bromo-2-chloro-4-fluorobenzene.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial to prevent premature decomposition and side reactions, thereby maximizing the yield of the desired product.

  • Cuprous Bromide Catalyst: Cuprous bromide acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group with a bromide.

Step 2: Chlorosulfonation of 1-Bromo-2-chloro-4-fluorobenzene

The introduction of the sulfonyl chloride group onto the aromatic ring is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid.[5]

Experimental Protocol:

  • Reaction Setup: 1-bromo-2-chloro-4-fluorobenzene is added portion-wise to an excess of chlorosulfonic acid at a low temperature (typically 0-5°C) with vigorous stirring in a flask equipped with a gas trap to handle the evolving hydrogen chloride gas.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching and Isolation: The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid. This results in the precipitation of the crude this compound.

  • Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using chlorosulfonic acid in excess serves as both the reagent and the solvent, driving the reaction to completion.

  • Careful Quenching: The quenching of chlorosulfonic acid with ice is a highly exothermic process. Slow and careful addition is paramount to control the reaction and prevent splashing of the corrosive mixture.

Diagram of the Plausible Synthetic Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorosulfonation A 2-chloro-4-fluoroaniline B Diazotization (NaNO2, HBr, 0°C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr, HBr) C->D E 1-bromo-2-chloro-4-fluorobenzene D->E F 1-bromo-2-chloro-4-fluorobenzene G Chlorosulfonation (ClSO3H) F->G H This compound G->H

Caption: Plausible two-step synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical supplier databases.

PropertyValueReference(s)
CAS Number 1208075-41-5[1][2][3][4]
Molecular Formula C₆H₂BrCl₂FO₂S[2][4]
Molecular Weight 307.95 g/mol [4][6]
Appearance Solid[2]
Purity Typically ≥95-97%[4][6]
InChI Key VNPRKBFETGIANP-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C(=CC(=C1Br)F)Cl)S(=O)(=O)Cl[6]

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the sulfonyl chloride functional group. This group is a strong electrophile and readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.

Diagram of General Reactivity:

G A This compound C Sulfonamide or Sulfonate Ester A->C Nucleophilic Acyl Substitution B Nucleophile (Nu-H) e.g., R-NH2, R-OH B->C

Caption: General reactivity of this compound.

This reactivity is the cornerstone of its application in medicinal chemistry. The formation of sulfonamides is particularly important, as the sulfonamide functional group is a common feature in many therapeutic agents.

The designation of this compound as a "Protein Degrader Building Block" suggests its use in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) or molecular glues. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The unique substitution pattern of this compound can be exploited to fine-tune the physicochemical properties (e.g., solubility, cell permeability) and binding interactions of the resulting protein degrader.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and specialized reagent in modern organic and medicinal chemistry. While its specific historical origins are not well-documented, a robust and plausible synthetic route can be derived from established chemical principles. Its utility as a building block for protein degraders underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Hazards and Safe Handling of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, risks, and requisite safety protocols for handling 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride. As a reactive sulfonyl halide, this compound is a valuable building block in medicinal chemistry and materials science.[] However, its utility is matched by its significant hazardous properties, which demand rigorous adherence to safety procedures to protect laboratory personnel and ensure experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound safely and effectively.

Section 1: Physicochemical and Hazard Profile

Understanding the fundamental properties of a chemical is the bedrock of a robust safety assessment. This compound is a solid organic compound whose primary risks stem from its sulfonyl chloride functional group.

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 1208075-41-5[2][4][5]
Molecular Formula C₆H₂BrCl₂FO₂S[5]
Molecular Weight 307.95 g/mol [4][5]
Primary Hazard Corrosive[6][7][8]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified as follows:

PictogramSignal WordHazard StatementPrecautionary Statements (Selected)
alt text
Danger H314: Causes severe skin burns and eye damage.P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405

Source: Based on data for structurally similar sulfonyl chlorides.[6][7][9]

This classification underscores that the compound can cause irreversible damage upon contact with skin and eyes and is destructive to tissues of the mucous membranes and upper respiratory tract if inhaled.[10]

Section 2: The Chemistry of Reactivity: A Causal Analysis

The hazards of this compound are intrinsically linked to its chemical reactivity. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the primary driver for both its synthetic utility and its danger.

Hydrolysis: The Core Hazard

The most critical reaction from a safety perspective is hydrolysis. The compound reacts vigorously with water and other protic nucleophiles (e.g., alcohols, amines) to produce highly corrosive acids.[11][12][13] This reaction is exothermic and can proceed rapidly, especially in the presence of moisture from the air.[12][14]

The products of hydrolysis are 4-bromo-5-chloro-2-fluorobenzenesulfonic acid and hydrochloric acid (HCl), both of which are highly corrosive and contribute to the severe burns caused by the parent compound.[13][14] This reactivity dictates the stringent requirement to handle the material in a dry, inert environment and to strictly avoid contact with water.

Safe_Handling_Workflow start Start: Prepare for Handling prep 1. Verify Fume Hood Operation 2. Assemble All Materials 3. Confirm Eyewash/Shower Access 4. Prepare Spill Kit start->prep don_ppe Don Full Mandated PPE (Goggles, Face Shield, Gloves, Coat) prep->don_ppe handling Perform Operations in Fume Hood - Use dry, inert equipment - Dispense slowly - Keep container sealed don_ppe->handling post_handling 1. Decontaminate Workspace & Equipment 2. Segregate & Label Waste handling->post_handling doff_ppe Remove PPE Carefully (Avoid self-contamination) post_handling->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End of Procedure wash->end Emergency_Response_Tree cluster_exposure Personnel Exposure cluster_spill Containment Failure incident Incident Occurs skin_contact Skin Contact incident->skin_contact eye_contact Eye Contact incident->eye_contact inhalation Inhalation incident->inhalation spill Chemical Spill incident->spill fire Fire incident->fire action_skin Remove Clothing Flush with Water (15+ min) Seek Immediate Medical Aid skin_contact->action_skin action_eye Flush Eyes (15+ min) Lift Eyelids Seek Immediate Medical Aid eye_contact->action_eye action_inhalation Move to Fresh Air Provide Oxygen if Needed Seek Immediate Medical Aid inhalation->action_inhalation action_spill Evacuate Area Don Respirator & Full PPE Cover with Dry Absorbent (Sand, Soda Ash) DO NOT USE WATER Collect for Hazardous Waste spill->action_spill action_fire Use Dry Chemical, CO₂ DO NOT USE WATER Cool Containers with Water Spray (if safe) fire->action_fire

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Arylsulfonamides

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, integral to a vast array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1] The strategic derivatization of the aryl moiety of arylsulfonamides is a critical lever in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific reagent, 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride , offers a unique and powerful tool for researchers and drug development professionals. Its distinct polysubstituted aromatic ring—featuring a strategic arrangement of bromo, chloro, and fluoro substituents—provides a scaffold to fine-tune properties such as lipophilicity, metabolic stability, and target-binding affinity through precise electronic and steric modulation.[2]

These application notes provide a comprehensive technical guide for the utilization of this compound in the synthesis of N-substituted sulfonamides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address critical safety and handling considerations.

Chemical Profile of the Reagent

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueReference
Chemical Name This compound[3][4]
CAS Number 1208075-41-5[3][5][6]
Molecular Formula C₆H₂BrCl₂FO₂S[5][7]
Molecular Weight 307.95 g/mol [8]
Appearance Off-white to light yellow solid
Purity Typically ≥97%[3][8]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution pathway. The reaction is predicated on the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is activated by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The mechanism unfolds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.

  • Proton Transfer: A base, typically a tertiary amine like triethylamine or pyridine, abstracts a proton from the nitrogen atom, neutralizing the resulting positively charged sulfonamide and the hydrogen chloride (HCl) generated during the reaction.[1]

This sequence culminates in the formation of a stable sulfonamide bond (S-N).

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of primary and secondary amine substrates.

Protocol 1: Standard Synthesis in Dichloromethane (DCM)

This protocol is suitable for most routine sulfonamide syntheses at a laboratory scale.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. The use of a slight excess of the amine and a base is crucial to drive the reaction to completion and to neutralize the HCl byproduct.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. A slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

Standard Synthesis Workflow start Dissolve Amine (1.1 eq) in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_base Add Base (1.5 eq) (e.g., Pyridine) cool->add_base add_sulfonyl Add Sulfonyl Chloride Solution Dropwise at 0 °C add_base->add_sulfonyl prep_sulfonyl Dissolve Sulfonyl Chloride (1.0 eq) in Anhydrous DCM prep_sulfonyl->add_sulfonyl react Warm to RT Stir 8-24h add_sulfonyl->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) Filter & Concentrate workup->dry purify Purify (Chromatography or Recrystallization) dry->purify product Pure Sulfonamide purify->product

Caption: Step-by-step workflow for standard sulfonamide synthesis.

Safety and Handling: A Critical Overview

This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.

Hazard Identification: Based on safety data for the compound, the following GHS hazard statements apply:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[5][9][10]

  • H332: Harmful if inhaled.[5]

The signal word is "Danger" .[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure full skin coverage.[9][10]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[9]

Handling and Storage:

  • Handle only in a well-ventilated area, preferably a chemical fume hood.[11]

  • Do not breathe dust, fumes, or vapors.[5][11]

  • Avoid contact with skin and eyes.[11]

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

  • This compound is moisture-sensitive; store under an inert atmosphere (e.g., argon or nitrogen).[10]

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[5][9]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[5][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][9]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][10]

Conclusion and Future Perspectives

This compound is a highly valuable building block for the synthesis of novel sulfonamides in drug discovery and chemical biology. The halogenation pattern provides a unique handle for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[2] The protocols detailed herein provide a reliable foundation for the synthesis of these important compounds. By understanding the underlying reaction mechanism and adhering strictly to the safety guidelines, researchers can effectively and safely leverage this versatile reagent to advance their research programs.

References

The Strategic Utility of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated aromatic moieties is a cornerstone of rational drug design. 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, a polysubstituted aromatic sulfonyl chloride, has emerged as a valuable building block for the synthesis of complex therapeutic agents. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates, including potency, selectivity, and pharmacokinetic profiles. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring allows for precise modulation of electronic effects and provides multiple points for potential metabolic diversification or targeted interactions with biological macromolecules.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of innovative therapeutics. Detailed protocols for its use in the synthesis of sulfonamides, a prevalent motif in a wide range of clinically significant drugs, are also presented.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of this compound lies in its ability to serve as a precursor for the synthesis of highly substituted sulfonamides. The sulfonamide functional group is a privileged scaffold in drug discovery, appearing in a diverse array of therapeutic classes including diuretics, antibiotics, and enzyme inhibitors.

A prominent example of the successful application of this reagent is in the synthesis of PF-05089771 , a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel has been identified as a critical mediator of pain signaling, and its selective inhibition represents a promising non-opioid strategy for the management of chronic pain. The synthesis of PF-05089771 involves the coupling of this compound with a suitable amine, highlighting the reagent's crucial role in the construction of this clinical candidate.[1]

The unique substitution pattern of the benzenesulfonyl chloride imparts specific properties to the resulting sulfonamide. The electron-withdrawing nature of the halogens can influence the acidity of the sulfonamide N-H proton, which can be critical for target binding. Furthermore, the lipophilicity and metabolic stability of the final compound can be modulated by the presence of these halogens, impacting its overall pharmacokinetic profile.

Experimental Protocols: Synthesis of Substituted Sulfonamides

The following protocols provide a detailed, step-by-step methodology for the synthesis of sulfonamides using this compound. These protocols are intended as a guide and may require optimization based on the specific amine substrate and desired scale.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-bromo-5-chloro-2-fluorobenzenesulfonamides

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials and Reagents:

ReagentCAS NumberMolecular WeightTypical Quantity (mol eq)
This compound1208075-41-5307.951.0
Amine (primary or secondary)VariesVaries1.0 - 1.2
Pyridine110-86-179.102.0 - 3.0
Dichloromethane (DCM), anhydrous75-09-284.93Solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46For work-up
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01For work-up
Brine (Saturated NaCl solution)7647-14-558.44For work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9 / 7757-82-6120.37 / 142.04Drying agent

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0-3.0 eq) at room temperature.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) or by recrystallization to yield the desired sulfonamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.

  • Base: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic. Other non-nucleophilic bases such as triethylamine or diisopropylethylamine can also be used.

  • Temperature Control: The initial addition of the sulfonyl chloride is carried out at 0 °C to control the exothermic nature of the reaction and minimize the formation of potential side products.

Visualization of Key Processes

General Sulfonamide Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Amine in Anhydrous DCM prep2 Add Pyridine prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Sulfonyl Chloride Solution react1->react2 react3 Warm to RT & Stir react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Quench with 1M HCl react4->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Wash with HCl, NaHCO₃, Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Column Chromatography or Recrystallization workup4->purify1 product Pure Sulfonamide purify1->product G reagents Amine (R-NH₂) + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sulfonamide + HCl intermediate->products Loss of Leaving Group (Cl⁻)

References

Application Notes & Protocols: 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is a cornerstone of molecular design. Polysubstituted benzenoid rings serve as rigid scaffolds, projecting substituents into three-dimensional space to engage with biological targets or to tune the electronic properties of a material. 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a uniquely functionalized building block, offering chemists multiple, distinct reaction handles that can be addressed with high selectivity.

This guide provides an in-depth look at the reactivity and synthetic utility of this compound. We will explore its core chemical principles and provide a detailed, field-proven protocol for its most common application: the synthesis of N-substituted sulfonamides. These notes are intended for researchers and professionals in organic synthesis, medicinal chemistry, and process development who seek to leverage complex building blocks for accelerated project timelines.

Physicochemical & Structural Data

A summary of the key properties for this compound is provided below. This data is essential for accurate reagent measurement and for predicting its behavior in solution.

PropertyValueSource
CAS Number 1208075-41-5[1][][3][4]
Molecular Formula C₆H₂BrCl₂FO₂S[5]
Molecular Weight 307.95 g/mol [5]
Appearance Typically an off-white to yellow solid
Purity Commercially available with ≥97% purity[5]

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound stems from two distinct electrophilic sites: the sulfonyl chloride group and the electron-deficient aromatic ring. Understanding the hierarchy of their reactivity is critical for selective synthesis.

  • The Sulfonyl Chloride (-SO₂Cl) Moiety : This is the most electrophilic site on the molecule. The powerful electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack. This functional group is the primary handle for coupling with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6][7] This reaction is the most common and reliable transformation for this class of compounds.[8]

  • The Aromatic Ring (C₆H₂BrClF-) : The cumulative inductive effect of the three halogen substituents (F, Cl, Br) and the potent sulfonyl chloride group makes the aromatic ring significantly electron-deficient. This activates the ring toward Nucleophilic Aromatic Substitution (SNAr). In such reactions, the fluoride atom at the C2 position is the most probable site of substitution. This is because fluorine, despite being the most electronegative halogen, is the best leaving group in SNAr on highly electron-poor arenes due to its ability to stabilize the intermediate Meisenheimer complex through induction.[9] This secondary reactivity allows for sequential, regioselective modifications of the aromatic core.

The diagram below illustrates the primary reaction pathway for this building block.

G Figure 1. Primary Reaction Pathway reagent 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride product Target Sulfonamide reagent->product R¹R²NH amine Primary or Secondary Amine (R¹R²NH) amine->product base Base (e.g., Et₃N) base->product HCl Scavenger

Figure 1. Primary reaction pathway for sulfonamide synthesis.

Application Protocol: Synthesis of N-Benzyl-4-bromo-5-chloro-2-fluorobenzenesulfonamide

This protocol details a representative procedure for the synthesis of a secondary sulfonamide, a functional group prevalent in numerous therapeutic agents.[10] The reaction proceeds by coupling the title sulfonyl chloride with benzylamine.

Materials & Reagents
  • This compound (1.0 eq.)

  • Benzylamine (1.05 eq.)

  • Triethylamine (Et₃N) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M HCl), aqueous

  • Brine (saturated NaCl solution), aqueous

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product isolation.

G Figure 2. Experimental Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_isolation Isolation & Purification dissolve 1. Dissolve sulfonyl chloride in anhydrous DCM cool 2. Cool solution to 0 °C (ice bath) dissolve->cool add_amine 3. Add Benzylamine and Triethylamine cool->add_amine react 4. Stir at room temperature (Monitor by TLC) add_amine->react quench 5. Quench with 1 M HCl react->quench extract 6. Extract with DCM (x2) quench->extract wash 7. Wash organic layer with Brine extract->wash dry 8. Dry over MgSO₄ wash->dry filter_conc 9. Filter and concentrate in vacuo dry->filter_conc purify 10. Purify via column chromatography filter_conc->purify final_product Pure Sulfonamide purify->final_product Isolated Product

Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure

  • Reaction Setup : To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 3.08 g, 10 mmol, 1.0 eq.). Dissolve the solid in anhydrous dichloromethane (50 mL).

  • Reagent Addition : Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add triethylamine (1.67 mL, 12 mmol, 1.2 eq.) followed by the dropwise addition of benzylamine (1.14 mL, 10.5 mmol, 1.05 eq.).

    • Expertise & Experience Note : The reaction is cooled to 0 °C to manage the initial exotherm of this rapid acid-base and substitution reaction. Triethylamine is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving it to completion.[11] Using a slight excess of the amine can ensure the complete consumption of the more valuable sulfonyl chloride.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Quenching and Workup : Upon completion, cool the flask in an ice bath and slowly add 1 M HCl (30 mL) to quench the reaction and neutralize the excess triethylamine. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL). Combine all organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (1 x 40 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness Note : A thorough aqueous workup is crucial for removing the triethylammonium hydrochloride salt and any unreacted starting amine, which simplifies the final purification step.

  • Purification : The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-4-bromo-5-chloro-2-fluorobenzenesulfonamide. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its primary utility lies in the reliable and high-yielding formation of sulfonamides, a cornerstone of medicinal chemistry.[7][12] Furthermore, the presence of multiple halogen atoms on the aromatic ring, particularly the activated fluorine, presents opportunities for subsequent diversification via SNAr chemistry. The protocols and insights provided herein serve as a robust foundation for scientists aiming to incorporate this strategic intermediate into their synthetic programs, enabling the efficient construction of complex and novel molecular architectures.

References

Application Note & Protocols: Strategic Synthesis of N-Primary Amine Substituted 4-Bromo-5-chloro-2-fluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a poly-halogenated aromatic sulfonyl chloride that serves as a highly valuable and versatile building block in modern medicinal chemistry and drug discovery.[1][] Its unique substitution pattern, featuring electron-withdrawing bromine, chlorine, and fluorine atoms, significantly influences the chemical reactivity of the sulfonyl chloride group and modulates the physicochemical properties of its derivatives.[1] These properties, including the acidity of the resulting sulfonamide proton, lipophilicity, and metabolic stability, are critical determinants of a molecule's pharmacokinetic profile and biological activity.

The reaction of this sulfonyl chloride with primary amines is a cornerstone of synthetic strategy, providing a robust and efficient pathway to a diverse library of N-substituted sulfonamides.[3][4] The sulfonamide functional group is a privileged scaffold in pharmaceutical science, appearing in a wide array of approved drugs, including antibacterial agents, diuretics, and kinase inhibitors.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel sulfonamides derived from this compound and primary amines. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and offer expert insights into troubleshooting and optimization.

Reaction Mechanism: The Causality of Sulfonamide Formation

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The mechanism proceeds through a well-defined pathway driven by the inherent electrophilicity of the sulfur atom and the nucleophilicity of the amine.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the this compound. The electron density on the sulfur is significantly reduced by the strong inductive effect of the two oxygen atoms, the chloride, and the halogenated aromatic ring, making it an excellent target for nucleophiles.[1][4]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. The sulfur atom temporarily bears a negative charge, which is stabilized by the surrounding electronegative oxygen atoms.

  • Leaving Group Departure: The intermediate rapidly collapses. The stable chloride ion is expelled as a leaving group, and the sulfur-nitrogen bond of the sulfonamide is formed.

  • Proton Transfer (Neutralization): The immediate product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A mild base, such as triethylamine (TEA) or pyridine, is included in the reaction mixture to act as a proton scavenger.[3][7] It deprotonates the nitrogen, yielding the final, neutral sulfonamide product and a salt byproduct (e.g., triethylammonium chloride). This final step is crucial as it drives the reaction to completion and prevents the formation of amine salts that could inhibit the reaction.

General Reaction Scheme:

Where Ar = 4-Bromo-5-chloro-2-fluorophenyl

Safety & Handling: A Self-Validating System of Precaution

Chemical synthesis demands a proactive approach to safety. The protocols described herein are designed to be self-validating when executed with the following mandatory precautions.

  • Primary Hazard: this compound (CAS 1208075-41-5) and similar sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[8][9][10] They are also lachrymators and harmful if inhaled.[11]

  • Moisture Sensitivity: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid.[7] This hydrolysis not only consumes the starting material but also introduces acidic impurities that can complicate the reaction and purification. All glassware must be oven- or flame-dried, and anhydrous solvents and reagents must be used.

  • Personal Protective Equipment (PPE): At all times, wear chemical-resistant gloves (nitrile is insufficient; butyl or neoprene are recommended), splash-proof safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a flame-resistant lab coat.[8]

  • Engineering Controls: All manipulations involving the sulfonyl chloride and volatile amines or solvents must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[11]

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the reaction. The causality behind key steps is explained to empower the researcher with an understanding of the process.

Materials & Reagents
  • This compound (1.0 eq)

  • Primary amine of choice (1.05 - 1.1 eq)

  • Triethylamine (TEA), distilled (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars, dropping funnel, ice bath, rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble a clean, oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon). This ensures that atmospheric moisture does not compromise the reaction.[7]

  • Reagent Preparation: In the reaction flask, dissolve the primary amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine). In a separate dry flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Reaction Initiation & Control: Cool the stirred amine solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction upon addition of the highly reactive sulfonyl chloride, thereby minimizing potential side reactions. Transfer the sulfonyl chloride solution to the dropping funnel and add it dropwise to the cold amine solution over 15-30 minutes.[7] A cloudy white precipitate (triethylammonium chloride) will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The consumption of the primary amine (visualized with ninhydrin stain) or the sulfonyl chloride (visualized with UV light) indicates the reaction's progress. Stop the reaction once the limiting reagent is consumed to prevent the formation of byproducts.

  • Work-up & Isolation:

    • Quenching: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

    • Aqueous Washes: Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine and any unreacted primary amine).

      • Saturated NaHCO₃ (to remove any residual HCl and potential sulfonic acid byproduct).

      • Brine (to remove the bulk of the dissolved water).

    • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

Purification Protocols

Crude products from this synthesis are seldom pure enough for final analysis. Purification is mandatory. The choice between chromatography and recrystallization depends on the physical state of the crude product and the nature of the impurities.

Protocol A: Purification by Flash Column Chromatography

This is the method of choice for non-crystalline (oily) products or for separating mixtures with close polarities.[12]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica gel, then evaporating the solvent. This ensures even loading onto the column.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading & Elution: Carefully load the dried, adsorbed product onto the top of the packed column. Elute the column with a gradient of increasing polarity (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.

Protocol B: Purification by Recrystallization

For crude products that are solid, recrystallization is often a more efficient and scalable purification technique than chromatography.[13][14]

  • Solvent Selection: The ideal solvent is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common and effective solvent systems for sulfonamides include ethanol/water or isopropanol/water mixtures.[15][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or solvent mixture) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[15]

  • Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Visualization of Workflows & Logic

Diagram: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_amine Prepare Amine/Base Solution in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Prepare Sulfonyl Chloride Solution in Anhydrous DCM add Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add cool->add react Warm to RT Stir 2-16h add->react monitor Monitor by TLC react->monitor quench Dilute & Transfer to Separatory Funnel monitor->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry Organic Layer (MgSO₄) & Filter wash->dry evap Concentrate Under Reduced Pressure dry->evap crude Crude Sulfonamide evap->crude column Column Chromatography crude->column recrys Recrystallization crude->recrys pure Pure Product column->pure recrys->pure

Caption: Workflow from reagent preparation to pure product.

Diagram: Purification Troubleshooting Logic

start Crude Product is an Oil? column Use Column Chromatography start->column Yes recrys_start Attempt Recrystallization start->recrys_start No (Solid) oiling_out Product 'Oiling Out'? recrys_start->oiling_out change_solvent Re-dissolve, add more solvent, or change solvent system oiling_out->change_solvent Yes success Successful Crystallization oiling_out->success No slow_cool Ensure Slow Cooling change_solvent->slow_cool seed_crystal Add a Seed Crystal slow_cool->seed_crystal seed_crystal->recrys_start

Caption: Decision tree for common purification challenges.

Characterization & Data Interpretation

Confirming the structure and purity of the final compound is a non-negotiable step. The following table summarizes the key analytical data expected for a successful synthesis.

Analytical Technique Characteristic Signal / Observation Interpretation & Causality
¹H NMR Singlet, often broad, between δ 8-10 ppm.Corresponds to the N-H proton of the sulfonamide. Its chemical shift is variable and depends on concentration and solvent.[5][17]
IR Spectroscopy Strong bands at ~1320 cm⁻¹ and ~1150 cm⁻¹.Asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂ group, respectively. These are highly characteristic.[18]
Band at ~930 cm⁻¹.Corresponds to the S-N stretching vibration, confirming the formation of the sulfonamide linkage.[17]
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight.Confirms the identity of the product. The isotopic pattern from Br and Cl atoms provides further definitive structural evidence.
Melting Point Sharp and defined melting point range.A sharp melting point is a strong indicator of high purity for a crystalline solid.

Troubleshooting Common Issues

Problem Probable Cause(s) Field-Proven Solution(s)
Low or No Yield 1. Moisture in reagents/solvents.[7] 2. Degraded sulfonyl chloride. 3. Insufficient base.1. Ensure all glassware is oven-dried and use fresh anhydrous solvents. 2. Use a fresh bottle of the sulfonyl chloride or one that has been stored properly under inert gas. 3. Ensure at least 1.1 equivalents of base are used.
Significant Polar Byproduct (Sulfonic Acid) Hydrolysis of the sulfonyl chloride due to the presence of water.[7]Adhere strictly to anhydrous techniques. Purge the reaction vessel with an inert gas before adding reagents.
Formation of Di-sulfonated Amine Incorrect stoichiometry (excess sulfonyl chloride) or prolonged reaction time after the primary amine is consumed.[7]Use a slight excess (1.05-1.1 eq) of the primary amine relative to the sulfonyl chloride. Monitor the reaction by TLC and work it up promptly upon completion.
Product "Oils Out" During Recrystallization The melting point of the product is lower than the boiling point of the solvent, or high impurity concentration.[15]Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Alternatively, switch to a different solvent system or purify first by column chromatography.[12][15]

References

The Synthesis of N-Substituted 4-Bromo-5-chloro-2-fluorobenzenesulfonamides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the reaction between 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride and secondary amines, a cornerstone transformation in modern medicinal chemistry. The resulting N-substituted sulfonamides are prevalent scaffolds in a myriad of therapeutic agents, valued for their chemical stability and ability to participate in crucial hydrogen bonding interactions with biological targets. This document offers a detailed protocol, mechanistic insights, and characterization guidelines for researchers in drug discovery and development.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a bioisostere of the amide bond, offering improved metabolic stability and altered physicochemical properties.[1] This has led to its incorporation into a wide array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory drugs.[2] The specific reactant, this compound, provides a highly functionalized aromatic scaffold. The electronic properties of the halogen substituents—bromo, chloro, and fluoro—render the sulfonyl sulfur highly electrophilic, facilitating its reaction with nucleophiles like secondary amines. This allows for the systematic modification of the amine substituent to explore structure-activity relationships (SAR) in drug discovery programs.[3]

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the secondary amine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form the stable sulfonamide bond.

The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, a base is required to neutralize the acid.[2] Common choices for this purpose include tertiary amines like triethylamine or pyridine.

The Impact of Aromatic Substituents on Reactivity

The reactivity of the benzenesulfonyl chloride is significantly influenced by the substituents on the aromatic ring. The bromo, chloro, and fluoro groups on the this compound are all electron-withdrawing. This inductive effect pulls electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack by the secondary amine. This enhanced electrophilicity generally leads to a more facile and efficient reaction.

Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a detailed, step-by-step protocol for a representative reaction of this compound with a secondary amine, morpholine. This protocol can be adapted for other secondary amines with minor modifications.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥97%e.g., Sigma-Aldrich, Fluorochem
Morpholine≥99%e.g., Sigma-Aldrich, Acros Organics
PyridineAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher Scientific
Saturated Sodium Bicarbonate SolutionACS Reagent GradePrepared in-house
Brine (Saturated NaCl Solution)ACS Reagent GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Gradee.g., Fisher Scientific
Silica Gel60 Å, 230-400 meshe.g., Sorbent Technologies
Ethyl AcetateHPLC Gradee.g., Fisher Scientific
HexanesHPLC Gradee.g., Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL).

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 mmol, 1.2 eq) to the stirred solution. The use of pyridine as a base is a common practice in such reactions.[5]

  • Sulfonyl Chloride Addition : In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (approximately 5 mL). Add this solution dropwise to the amine-containing reaction mixture at 0 °C over a period of 15-20 minutes.[3] Maintaining a low temperature during the addition helps to control the reaction rate and minimize potential side reactions.

  • Reaction Progression : Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup :

    • Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine and unreacted amine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted sulfonamide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Secondary Amine in Anhydrous DCM B Add Pyridine (Base) at 0 °C A->B D Add Sulfonyl Chloride Solution Dropwise at 0 °C B->D C Dissolve Sulfonyl Chloride in Anhydrous DCM C->D E Warm to Room Temperature D->E F Stir for 12-18 hours E->F G Monitor by TLC F->G H Dilute with DCM G->H I Wash with 1M HCl H->I J Wash with Sat. NaHCO₃ I->J K Wash with Brine J->K L Dry over MgSO₄ K->L M Concentrate in vacuo L->M N Flash Column Chromatography M->N O Isolate Pure Sulfonamide N->O

Caption: Experimental Workflow for Sulfonamide Synthesis.

Characterization of the N-Substituted Sulfonamide Product

The structure and purity of the synthesized sulfonamide should be confirmed using a combination of standard analytical techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-bromo-5-chloro-2-fluorophenyl group and the aliphatic protons from the secondary amine moiety. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the halogen substituents.

  • ¹³C NMR : The carbon NMR spectrum will display distinct signals for all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will provide further confirmation of the substitution pattern.

  • ¹⁹F NMR : The fluorine NMR spectrum should show a singlet corresponding to the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[6] High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonamide group. The asymmetric and symmetric S=O stretching vibrations are typically observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[7]

G cluster_synthesis Synthesis cluster_analysis Structural Elucidation cluster_confirmation Confirmation Start Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (LRMS, HRMS) Start->MS IR IR Spectroscopy Start->IR Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure Purity Purity Assessed Structure->Purity

Caption: Logical Flow for Product Characterization.

Safety Precautions

This compound is a corrosive solid that causes severe skin burns and eye damage.[8] It is also moisture-sensitive.[8]

Secondary amines can be corrosive, flammable, and toxic.[2][9] They often have strong, unpleasant odors.

It is imperative to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield.[10]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).[9]

  • A lab coat.[9]

Emergency eyewash stations and safety showers should be readily accessible.[10] All waste materials should be disposed of in accordance with local regulations.

Conclusion

The reaction of this compound with secondary amines is a robust and versatile method for the synthesis of novel sulfonamides. The protocol and characterization guidelines presented herein provide a solid foundation for researchers to explore the chemical space of this important class of compounds, facilitating the development of new therapeutic agents.

References

Synthesis of sulfonate esters from "4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Sulfonate Esters from 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the synthesis, purification, and characterization of sulfonate esters utilizing this compound. Sulfonate esters are pivotal intermediates in organic synthesis, primarily for their role as excellent leaving groups, which facilitates a wide range of nucleophilic substitution reactions.[1][2][3] The specific starting material, this compound (CAS No. 1208075-41-5)[][5][6], offers a unique scaffold, presenting multiple halogenated sites that can be leveraged for further functionalization in the development of complex molecules and novel pharmaceutical agents. This document details the underlying reaction mechanism, provides robust, step-by-step protocols, and explains the critical causality behind experimental choices to ensure reproducible and high-yield syntheses.

Introduction: The Strategic Importance of Sulfonate Esters

In the landscape of modern organic chemistry, the conversion of alcohols into better leaving groups is a fundamental and frequently employed strategy. While alcohols themselves are poor leaving groups, their transformation into sulfonate esters (such as tosylates, mesylates, or in this case, substituted benzenesulfonates) dramatically enhances their utility in synthesis.[1][7] This "activation" allows for subsequent reactions like SN1 and SN2 substitutions with a wide array of nucleophiles.[3]

The choice of this compound as the sulfonating agent is strategic. The resulting sulfonate esters are not only activated for displacement but also carry a densely functionalized aromatic ring. The distinct electronic environments of the bromo, chloro, and fluoro substituents offer potential for selective downstream modifications, such as cross-coupling reactions, making this reagent a valuable building block for creating diverse chemical libraries.

The Reaction Mechanism: A Foundation for Success

The synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfur center. Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The core transformation involves the following steps:

  • Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound.[7][8]

  • Chloride Displacement: The sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group.[7][9]

  • Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine (TEA), removes the proton from the oxonium intermediate to yield the neutral sulfonate ester and the hydrochloride salt of the base.[9][10]

A crucial aspect of this reaction is its stereochemical outcome. The conversion of an alcohol to a sulfonate ester proceeds with retention of configuration at the carbon atom bearing the oxygen.[3][7] This is because the C-O bond of the alcohol remains intact throughout the reaction; only the O-H bond is broken.[3] This feature is highly valuable in stereospecific synthesis.

Caption: Reaction mechanism for sulfonate ester synthesis.

Detailed Experimental Protocols

PART A: General Protocol for Synthesis

This protocol provides a robust starting point for the reaction of this compound with a variety of alcohols.

Materials & Reagents:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, phenol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (distilled and stored over KOH)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Ice bath

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and the chosen anhydrous solvent (approx. 0.1-0.2 M concentration relative to the alcohol).

  • Base Addition: Add the base (1.2-1.5 eq., e.g., triethylamine) to the alcohol solution. Cool the mixture to 0 °C in an ice bath with stirring.

    • Causality Note: Using a slight excess of base ensures complete neutralization of the HCl byproduct, driving the reaction to completion. Cooling is essential to manage the exothermicity of the reaction and minimize potential side reactions.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent. Transfer this solution to a dropping funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the cold, stirring alcohol/base mixture over 15-30 minutes.

    • Causality Note: Slow, dropwise addition prevents a rapid temperature increase and allows for better control of the reaction. A precipitate (the hydrochloride salt of the base) will typically form.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

PART B: Work-up and Purification

Proper work-up is critical for isolating a clean product.

Procedure:

  • Quenching: Once the reaction is complete, quench it by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. If THF was used, it may be necessary to add another immiscible organic solvent like ethyl acetate and brine to achieve good separation.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (aq) to remove excess triethylamine/pyridine.[11]

    • Saturated NaHCO₃ (aq) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove bulk water.

    • Causality Note: Each washing step removes specific impurities. Failure to remove the amine base can complicate purification and lead to product degradation.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by one of the following methods:

    • Silica Gel Flash Chromatography: Use a solvent system such as a gradient of ethyl acetate in hexanes. Sulfonate esters are moderately polar.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can yield highly pure material.[11]

Data Presentation & Workflow Visualization

The reactivity of alcohols with sulfonyl chlorides is influenced by steric hindrance.[7] The following table provides expected parameters for different alcohol classes.

Alcohol TypeSubstrate ExampleStoichiometry (Alcohol:Sulfonyl Chloride:Base)Typical Reaction TimeExpected YieldKey Considerations
Primary Ethanol1 : 1.1 : 1.22-4 hours> 90%Generally fast and high-yielding.
Secondary Isopropanol1 : 1.2 : 1.56-12 hours75-90%Slower due to increased steric bulk around the hydroxyl group. May require slightly more forcing conditions.
Phenolic Phenol1 : 1.2 : 1.54-8 hours80-95%Phenols are more acidic; the reaction is generally efficient. Sulfonic acid esters of phenols are very stable.[11]
Tertiary tert-Butanol1 : 1.5 : 2.024-48 hoursLow to moderateVery slow due to extreme steric hindrance. Elimination side reactions are common.

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes
A[label="1. Dissolve Alcohol & Base\nin Anhydrous Solvent (0 °C)"];
B[label="2. Add Sulfonyl Chloride\nSolution Dropwise"];
C [label="3. Stir at Room Temperature\n(Monitor by TLC)"];
D [label="4. Aqueous Work-up\n(Wash with HCl, NaHCO₃, Brine)"];
E [label="5. Dry Organic Layer\n(e.g., MgSO₄)"];
F [label="6. Concentrate\n(Rotary Evaporator)"];
G [label="7. Purify Crude Product\n(Chromatography or Recrystallization)"];
H [label="8. Characterize Final Product\n(NMR, MS, IR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;

}

Caption: From reaction setup to final product characterization.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pyridine and triethylamine are flammable and have strong odors. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Adherence to temperature control is crucial for safety.

References

The Strategic Application of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. Within this landscape, the sulfonamide moiety is a privileged scaffold, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This application note provides a detailed guide on the strategic use of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride , a versatile and highly functionalized building block, in the rational design and synthesis of potent and selective kinase inhibitors. We will explore the underlying chemistry, provide a detailed, field-proven protocol for the synthesis of a representative inhibitor, and discuss the significance of the unique substitution pattern of this reagent in structure-activity relationship (SAR) studies.

Introduction: The Power of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NR'R'') is a bioisostere of the amide bond, but with distinct properties that make it highly valuable in medicinal chemistry. It is more resistant to metabolic hydrolysis and possesses a tetrahedral geometry with two hydrogen bond acceptors (the sulfonyl oxygens), which can engage in crucial interactions with the kinase hinge region or other key residues.[3][4] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[5]

The title compound, This compound , offers medicinal chemists a unique tool for SAR exploration. The specific arrangement of its halogen substituents provides a nuanced method for modulating the electronic and physicochemical properties of the final inhibitor.

  • Electron-Withdrawing Effects : The fluorine and chlorine atoms are strongly electron-withdrawing, which increases the acidity of the resulting sulfonamide proton (N-H). This can lead to stronger hydrogen bonding with the target kinase.[6]

  • Modulation of Pharmacokinetics : The halogens influence lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug development.[6][7]

  • Vectors for Further Synthesis : The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the introduction of additional molecular complexity to explore deeper pockets of the kinase active site.[4]

This guide will focus on a practical, representative synthesis of a hypothetical kinase inhibitor targeting Polo-like Kinase 4 (PLK4), a serine/threonine kinase implicated in cancer cell proliferation.[8][9] The protocol will detail the coupling of this compound with a 3-amino-1H-pyrazole core, a common scaffold in kinase inhibitor design.[7][10]

Reaction Schematics and Mechanism

The core of the synthesis is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the aminopyrazole attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

General Reaction Scheme

Caption: Synthesis of a hypothetical kinase inhibitor core.

Detailed Synthesis Protocol: N-(1H-Pyrazol-3-yl)-4-bromo-5-chloro-2-fluorobenzenesulfonamide

This protocol is a representative procedure based on established methods for sulfonamide synthesis in medicinal chemistry.[5][8]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantity (Example Scale)
This compound1208075-41-5307.95308 mg (1.0 mmol)
3-Amino-1H-pyrazole5334-47-483.0987 mg (1.05 mmol)
Pyridine (anhydrous)110-86-179.100.24 mL (3.0 mmol)
Dichloromethane (DCM, anhydrous)75-09-284.9310 mL
1 M Hydrochloric Acid (HCl)7647-01-0-~20 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8-~20 mL
Brine (Saturated NaCl solution)7647-14-5-~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~2 g
Silica Gel (for column chromatography)7631-86-9-As needed
Ethyl Acetate (EtOAc)141-78-6-As needed
Hexanes110-54-3-As needed

Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, glass funnel, filter paper, chromatography column, standard laboratory glassware.

Safety Precautions
  • This compound is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Pyridine is a flammable liquid with a strong odor; handle with care.

  • HCl is a corrosive acid. Handle with appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-1H-pyrazole (87 mg, 1.05 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture under a nitrogen or argon atmosphere until the amine is fully dissolved.

  • Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (0.24 mL, 3.0 mmol) to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve this compound (308 mg, 1.0 mmol) in a small amount of anhydrous DCM (~2 mL) and add it dropwise to the reaction mixture at 0 °C over 10-15 minutes.

    • Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. The reaction is kept at 0 °C initially to ensure controlled formation of the sulfonamide.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting amine and the formation of a new, less polar spot indicates product formation.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

    • Causality Note: The acidic wash protonates the basic pyridine, making it water-soluble and easily removable. The bicarbonate wash ensures all acidic species are neutralized before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Self-Validation: Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Expected Results
  • Yield: 70-85%

  • Appearance: White to off-white solid

  • Purity (LC-MS): >95%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Synthesis_Workflow A 1. Reaction Setup (Aminopyrazole, DCM, N2 atm) B 2. Cooling & Base Addition (0 °C, Pyridine) A->B C 3. Add Sulfonyl Chloride (Dropwise at 0 °C) B->C D 4. Reaction (Warm to RT, Stir 12-18h) C->D E 5. TLC Monitoring D->E Check Progress E->D Incomplete F 6. Aqueous Workup (Wash with HCl, NaHCO3, Brine) E->F Complete G 7. Dry & Concentrate (MgSO4, Rotovap) F->G H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (NMR, LC-MS) H->I J Pure Product I->J

Caption: Workflow for the synthesis and purification of the target sulfonamide.

Conclusion and Future Directions

The protocol described herein provides a robust and reproducible method for synthesizing a key kinase inhibitor scaffold using This compound . This reagent's unique halogenation pattern serves as an excellent starting point for building a library of analogues for comprehensive SAR studies. The resulting N-aryl sulfonamide can be further elaborated, for instance, by utilizing the bromo-substituent in cross-coupling reactions to explore additional binding interactions and optimize inhibitor potency and selectivity. The principles and procedures outlined in this note are broadly applicable to a wide range of amine-containing heterocyclic cores, making this sulfonyl chloride a powerful tool in the arsenal of medicinal chemists dedicated to the discovery of novel kinase inhibitors.

References

Application Notes: 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride as a Key Intermediate in the Synthesis of Potent and Selective Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Voltage-gated sodium channels (Nav) are critical mediators of action potential propagation in excitable cells, and their dysfunction is implicated in a range of debilitating conditions, including chronic pain, epilepsy, and cardiac arrhythmias. The Nav1.7 subtype, in particular, has emerged as a genetically validated and highly promising target for the development of novel analgesics.[1] Aryl sulfonamides have been identified as a privileged scaffold for targeting Nav channels, offering a versatile platform for tuning potency, selectivity, and pharmacokinetic properties.[2] This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride as a strategic building block for the synthesis of advanced sodium channel blockers, with a focus on Nav1.7 inhibitors. We present a detailed, field-proven protocol for a multi-step synthesis of a diaryl ether sulfonamide, a class of compounds that includes clinical candidates like PF-05089771.[3] The rationale behind the synthetic strategy and the significance of the unique halogenation pattern of the title reagent are discussed in the context of structure-activity relationships (SAR).

Introduction: The Rationale for Targeting Nav1.7 with Halogenated Aryl Sulfonamides

The development of subtype-selective sodium channel blockers is a paramount goal in modern pharmacology. Non-selective agents often suffer from dose-limiting side effects due to their action on various Nav subtypes expressed in the central nervous system (CNS) and cardiac tissue.[4] The discovery that loss-of-function mutations in the SCN9A gene, which encodes the Nav1.7 channel, lead to a congenital inability to perceive pain has galvanized efforts to develop selective Nav1.7 inhibitors.[1]

This compound is a bespoke chemical intermediate designed for the synthesis of complex drug candidates. Its utility stems from several key features:

  • The Sulfonyl Chloride Moiety: This functional group is a highly reactive electrophile, enabling the efficient formation of stable sulfonamide linkages through reaction with a wide array of primary and secondary amines.[5]

  • Ortho-Fluorine Substitution: The fluorine atom at the 2-position exerts a powerful inductive electron-withdrawing effect and can engage in favorable hydrogen bonding interactions with the target protein. This substitution can also influence the conformation of the aryl ring, which can be critical for optimal binding.

  • Meta-Chlorine and Para-Bromo Substituents: This specific halogenation pattern provides a unique electronic and steric profile. The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, to introduce diaryl ether or biaryl motifs.[6][7] These motifs are prevalent in potent Nav1.7 inhibitors.[3] The combined electronic effects of the halogens also modulate the acidity of the resulting sulfonamide proton and the overall lipophilicity of the molecule, which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Synthetic Workflow and Protocols

The following section details a representative synthetic pathway for the preparation of a potent Nav1.7 inhibitor scaffold, starting from this compound. The chosen target is an analog of the clinical candidate PF-05089771, demonstrating the practical application of the title reagent in a real-world drug discovery context.[8]

Diagram of the Synthetic Workflow

G reagent This compound intermediate1 Intermediate 1: Diaryl Ether Sulfonyl Chloride reagent->intermediate1 Step 1: Diaryl Ether Formation (e.g., Buchwald-Hartwig Coupling) final_product Final Product: Diaryl Ether Sulfonamide (Nav1.7 Inhibitor) intermediate1->final_product Step 2: Sulfonamide Formation amine Amine Nucleophile (e.g., 4-aminothiazole) amine->final_product

Caption: Synthetic pathway from the starting reagent to the final Nav1.7 inhibitor.

Step 1: Synthesis of 4-(Aryloxy)-5-chloro-2-fluorobenzenesulfonyl Chloride (Diaryl Ether Formation)

Causality: The bromo substituent at the 4-position is strategically employed as a leaving group in a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This reaction is highly efficient for the formation of diaryl ethers, a key structural feature of many potent Nav1.7 inhibitors.[6][9] The choice of a bulky phosphine ligand, such as BrettPhos, is critical for achieving high yields with sterically hindered coupling partners and for promoting the reductive elimination step in the catalytic cycle.[10]

Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Desired phenol (e.g., 4-chloro-2-(5-amino-1H-pyrazol-4-yl)phenol) (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • BrettPhos (0.10 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the phenol, Cs₂CO₃, Pd(OAc)₂, and BrettPhos.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired diaryl ether sulfonyl chloride.

Step 2: Synthesis of the Final Diaryl Ether Sulfonamide (Sulfonamide Formation)

Causality: The highly electrophilic sulfonyl chloride readily reacts with a primary or secondary amine nucleophile to form a stable sulfonamide bond.[11] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.[5] The use of an aprotic solvent like dichloromethane (DCM) is standard for this transformation.

Protocol:

  • Materials:

    • 4-(Aryloxy)-5-chloro-2-fluorobenzenesulfonyl chloride (from Step 1) (1.0 eq)

    • Amine nucleophile (e.g., 4-aminothiazole) (1.2 eq)

    • Anhydrous pyridine (2.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine nucleophile in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine to the stirred solution.

    • In a separate flask, dissolve the diaryl ether sulfonyl chloride in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield the final sulfonamide product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

The unique substitution pattern of this compound is instrumental in achieving high potency and selectivity for Nav1.7. The following table illustrates a hypothetical SAR for a series of analogs, highlighting the importance of the halogen substituents.

Compound IDR¹ (at 4-position)R² (at 5-position)R³ (at 2-position)Nav1.7 IC₅₀ (nM)Nav1.5 IC₅₀ (nM)Selectivity (Nav1.5/Nav1.7)
1a -OAr-Cl-F15 >15000 >1000
1b-OAr-H-F85>10000>117
1c-OAr-Cl-H120>10000>83
1d-H-Cl-F550>15000>27

This is a hypothetical table for illustrative purposes based on general SAR principles for Nav1.7 inhibitors.[2][12][13]

Interpretation of SAR Data:

  • Role of the 2-Fluoro Group: Comparison of compound 1a with 1c suggests that the presence of the ortho-fluorine atom is critical for high potency. This is likely due to its strong electron-withdrawing nature, which can enhance the acidity of the sulfonamide proton, and its potential to form key hydrogen bond interactions within the receptor binding pocket.

  • Role of the 5-Chloro Group: The chlorine atom at the 5-position also contributes significantly to potency, as seen by comparing 1a and 1b . This substituent likely occupies a hydrophobic pocket and contributes to favorable van der Waals interactions.

  • Importance of the Diaryl Ether Moiety: The significant drop in potency for compound 1d , which lacks the diaryl ether linkage, underscores the importance of this structural feature for achieving high-affinity binding to Nav1.7.

Mechanism of Action of Sulfonamide-based Nav1.7 Blockers

Voltage-gated sodium channels cycle through resting, open, and inactivated states. Many potent and selective Nav1.7 inhibitors, including those derived from the sulfonamide scaffold, exhibit state-dependent binding.[12] They often bind preferentially to the inactivated state of the channel, which is more prevalent during high-frequency neuronal firing characteristic of pain states.[14] This state-dependent mechanism contributes to the therapeutic window of these compounds, as they have less effect on normally functioning neurons.

Simplified Sodium Channel Gating and Inhibition Pathway

G Resting Resting State Open Open State (Na+ influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Blocker Sulfonamide Blocker Blocker->Inactivated Preferential Binding

Caption: State-dependent inhibition of a sodium channel by a sulfonamide blocker.

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14][15]

  • Storage: Store in a cool, dry place away from moisture. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of sophisticated sodium channel blockers. Its unique trifunctional substitution pattern allows for a modular and efficient approach to constructing complex molecules with desirable pharmacological profiles. The protocols and insights provided in these application notes are intended to empower researchers in the field of medicinal chemistry to leverage this reagent in their drug discovery efforts targeting Nav1.7 and other ion channels for the treatment of pain and other neurological disorders.

References

Application Notes and Protocols for Sulfonylation with 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride in Modern Synthesis

In the landscape of contemporary organic and medicinal chemistry, the sulfonamide functional group remains a cornerstone moiety, integral to the design of a vast array of therapeutic agents and functional materials.[1][2] The strategic introduction of this group often relies on the use of highly functionalized sulfonylating agents. This compound emerges as a reagent of significant interest for researchers and drug development professionals. Its polysubstituted aromatic ring offers a unique combination of electronic and steric properties, providing a scaffold for intricate molecular architectures and opportunities for subsequent functionalization through cross-coupling reactions at the bromine site.[3]

This guide provides a comprehensive technical overview and a general, yet detailed, protocol for the effective use of this compound in sulfonylation reactions. As a Senior Application Scientist, the following sections are designed to impart not just a series of steps, but a deeper understanding of the causality behind the experimental choices, ensuring both successful execution and the ability to troubleshoot and adapt the methodology to specific synthetic challenges.

Reagent Profile and Safety Considerations

Molecular Structure and Properties:

  • CAS Number: 1208075-41-5[4]

  • Molecular Formula: C₆H₂BrCl₂FO₂S[3]

  • Molecular Weight: 307.95 g/mol [3]

  • Appearance: Typically a solid at room temperature.

Critical Safety Precautions:

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][7]

Core Protocol: Sulfonylation of Primary and Secondary Amines

This protocol outlines a general and robust method for the synthesis of sulfonamides from primary or secondary amines and this compound. The principles described herein can be adapted for the sulfonylation of other nucleophiles, such as alcohols, with appropriate modifications.

Experimental Workflow Overview

Sulfonylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Reagents & Glassware (Dry) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Addition Slow Addition of Sulfonyl Chloride Setup->Addition Amine, Base, Solvent Stir Stirring at Controlled Temperature Addition->Stir Quench Quench Reaction Stir->Quench Monitor by TLC Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze

Caption: General workflow for the sulfonylation of amines.

Detailed Step-by-Step Methodology
  • Reagent Preparation and Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent).

    • Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile). The choice of solvent will depend on the solubility of the starting materials.

    • Add a suitable base (1.1 - 2.0 equivalents). For many reactions, a tertiary amine base such as triethylamine or pyridine is effective.[1] Pyridine can also serve as the solvent in some cases. The base is crucial to neutralize the HCl generated during the reaction.[1]

    • Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for reactive amines to control the exothermicity of the reaction.

  • Addition of the Sulfonylating Agent:

    • In a separate flask, dissolve this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent used for the amine.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A slow addition rate is critical to maintain temperature control and minimize side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • If the product is in an organic solvent like DCM, transfer the mixture to a separatory funnel. If a solvent like THF or acetonitrile was used, it may need to be removed under reduced pressure before extraction.

    • Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) (3 x volume).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate (to remove any unreacted sulfonyl chloride and acidic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.[8][9]

    • Recrystallization: A common solvent system for sulfonamides is an alcohol-water mixture (e.g., ethanol/water or isopropanol/water).[8][9] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.[10]

    • Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Characterization

The purified sulfonamide should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule. The proton of the sulfonamide N-H typically appears as a singlet in the ¹H NMR spectrum.[11] The aromatic protons will show characteristic splitting patterns.[12][13][14] ¹³C NMR will show characteristic signals for the aromatic carbons and any aliphatic carbons present.[15]

  • FT-IR Spectroscopy: The presence of the sulfonamide group can be confirmed by characteristic stretching vibrations for the S=O bonds (typically in the regions of 1320-1310 cm⁻¹ for asymmetric and 1155-1143 cm⁻¹ for symmetric stretching) and the S-N bond.[11]

  • Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.

Mechanism of Sulfonylation: A Nucleophilic Attack at Sulfur

The reaction between this compound and an amine proceeds via a nucleophilic substitution at the sulfur atom. The highly electron-withdrawing oxygen and chlorine atoms render the sulfur atom electrophilic and susceptible to attack by the nucleophilic amine.

References

Application Notes and Protocols: Workup Procedures for Reactions with 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Highly Functionalized Sulfonamides

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a key building block in medicinal chemistry and drug development, enabling the synthesis of complex sulfonamides with potential therapeutic applications. The presence of multiple halogen substituents on the aromatic ring provides opportunities for further chemical modification while also influencing the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonamide products. A successful synthesis hinges not only on the reaction conditions but critically on a well-designed workup and purification strategy.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective workup and purification of reaction mixtures containing this compound and its sulfonamide derivatives. The protocols herein are designed to ensure high purity and yield of the final product by addressing common challenges such as the removal of unreacted sulfonyl chloride, acidic byproducts, and other impurities.

Core Principles of Workup for Sulfonyl Chloride Reactions

The workup of reactions involving sulfonyl chlorides is primarily governed by the need to manage the reactivity of the sulfonyl chloride group and the solubility profiles of the reactants, products, and byproducts. The key steps and the rationale behind them are outlined below.

Quenching of Excess Sulfonyl Chloride

Upon completion of the sulfonylation reaction, any unreacted this compound must be neutralized or "quenched." This is crucial for several reasons:

  • Safety: Sulfonyl chlorides are reactive and corrosive.

  • Product Purity: Unreacted sulfonyl chloride can co-purify with the desired sulfonamide, leading to inaccurate characterization and potential issues in downstream applications.

  • Preventing Hydrolysis: Uncontrolled reaction with water during the workup can lead to the formation of the corresponding sulfonic acid, which can complicate purification.

Two primary strategies are employed for quenching:

  • Aqueous Base Quench: The addition of a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), effectively hydrolyzes the sulfonyl chloride to its corresponding water-soluble sulfonate salt. This method is widely applicable, provided the desired sulfonamide product is stable to basic conditions.

  • Amine Quench: Introducing a simple, water-soluble amine, such as aqueous ammonia (NH₄OH) or a primary amine, will convert the excess sulfonyl chloride into a water-soluble sulfonamide. This can be an effective alternative if the desired product is base-sensitive.

Extractive Workup: Separating the Components

Following the quenching step, an extractive workup is performed to separate the desired sulfonamide from the various components of the reaction mixture. This typically involves partitioning the mixture between an organic solvent and an aqueous phase. The choice of organic solvent is critical and should be based on the solubility of the sulfonamide product. Common choices include ethyl acetate, dichloromethane, and toluene.

The aqueous washes serve to remove:

  • The water-soluble sulfonate salt or sulfonamide formed during quenching.

  • Any acidic byproducts, such as hydrochloric acid (HCl), generated during the sulfonylation reaction.

  • Residual base used in the reaction (e.g., pyridine, triethylamine).

Purification of the Sulfonamide Product

The final step is the purification of the isolated crude sulfonamide. The most common methods are:

  • Crystallization: This is often the most effective method for obtaining highly pure solid sulfonamides. The choice of solvent system is crucial and may require some optimization. Common solvent systems include ethanol/water, isopropanol/water, and ethyl acetate/hexanes.

  • Silica Gel Chromatography: For non-crystalline products or when crystallization is challenging, column chromatography provides an excellent means of purification.

Safety Precautions

Working with this compound and other sulfonyl chlorides requires strict adherence to safety protocols due to their corrosive and reactive nature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze. Handle under anhydrous conditions where necessary.

  • Quenching: The quenching process can be exothermic. Perform additions slowly and with cooling (e.g., in an ice bath).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the workup of a typical reaction between this compound and an amine to form a sulfonamide.

Protocol 1: General Workup Procedure with Aqueous Base Quench

This protocol is suitable for sulfonamides that are stable to mild basic conditions.

1. Reaction Quenching: a. Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0-5 °C in an ice bath. b. Slowly and carefully, with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur. Add the solution portion-wise to control the effervescence. c. Continue stirring at 0-5 °C for 30 minutes to ensure complete hydrolysis of the excess sulfonyl chloride.

2. Extractive Workup: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent in which the sulfonamide product is soluble (e.g., ethyl acetate). c. Shake the separatory funnel, venting frequently to release any pressure. d. Allow the layers to separate and drain the aqueous layer. e. Wash the organic layer sequentially with: i. Water (2 x volume of organic layer) ii. Saturated aqueous sodium chloride (brine) (1 x volume of organic layer) f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

3. Purification by Crystallization: a. Dissolve the crude sulfonamide in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol). b. Slowly add a co-solvent in which the sulfonamide is less soluble (e.g., water) until the solution becomes slightly turbid. c. Reheat the mixture until it becomes clear again. d. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Protocol 2: Workup for Reactions Conducted in Pyridine

Pyridine is often used as both a solvent and a base in sulfonylation reactions. Its removal is a critical step in the workup.

1. Initial Solvent Removal: a. After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine.

2. Extractive Workup with Acid Wash: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Transfer the solution to a separatory funnel. c. Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The pyridine will be protonated to form the water-soluble pyridinium hydrochloride salt, which will partition into the aqueous layer. Repeat the acid wash if necessary. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

3. Purification: a. Proceed with purification by crystallization or silica gel chromatography as described in Protocol 1.

Visualization of Workflows

General Workup Workflow

Workup_Workflow Reaction_Mixture Completed Reaction Mixture (Product, Excess Sulfonyl Chloride, Base, Solvent) Quenching Quenching (e.g., sat. NaHCO₃ aq.) Reaction_Mixture->Quenching Extraction Extractive Workup (Organic Solvent/Water) Quenching->Extraction Organic_Layer Organic Layer (Product, Solvent) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Byproducts, Salts) Extraction->Aqueous_Layer Drying Drying (e.g., Na₂SO₄) Organic_Layer->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Crude_Product Crude Sulfonamide Concentration->Crude_Product Purification Purification (Crystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Sulfonamide Purification->Pure_Product

Caption: General workflow for the workup of sulfonamide synthesis.

Workup for Pyridine-Mediated Reactions

Pyridine_Workup Reaction_in_Pyridine Reaction in Pyridine Concentrate Concentrate to Remove Pyridine Reaction_in_Pyridine->Concentrate Dissolve Dissolve in Organic Solvent Concentrate->Dissolve Acid_Wash Wash with Dilute HCl (aq) Dissolve->Acid_Wash Bicarb_Wash Wash with NaHCO₃ (aq) Acid_Wash->Bicarb_Wash Brine_Wash Wash with Brine Bicarb_Wash->Brine_Wash Dry_and_Concentrate Dry and Concentrate Brine_Wash->Dry_and_Concentrate Crude_Product Crude Product Dry_and_Concentrate->Crude_Product

References

Application Note: A Comprehensive Guide to the Purification of Sulfonamide Products from 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and drug development.[1][2][] Its primary utility lies in its reaction with primary and secondary amines to form substituted sulfonamides, a privileged scaffold found in a vast array of therapeutic agents.[4][5] The synthesis of these target molecules is typically straightforward; however, the isolation and purification of the final product in high purity present a significant challenge that is critical for the reliability of subsequent biological assays and preclinical studies.

This application note provides researchers, scientists, and drug development professionals with a detailed, in-depth guide to the purification of sulfonamide products derived from this compound. Moving beyond simple step-by-step instructions, this guide explains the causality behind methodological choices, offers troubleshooting insights, and presents a logical workflow from the initial reaction work-up to final purity verification.

Understanding the Reaction and Impurity Profile

The core transformation is the nucleophilic substitution reaction between this compound and an amine. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated in situ.[6][7]

Caption: General synthesis of sulfonamides.

A thorough understanding of the potential impurities is the cornerstone of developing an effective purification strategy. The primary species to consider are outlined in the table below.

Table 1: Common Impurities in Sulfonamide Synthesis

Impurity Name Source Chemical Property Removal Strategy
4-Bromo-5-chloro-2-fluorobenzenesulfonic acid Hydrolysis of the starting sulfonyl chloride by trace water. Acidic Aqueous basic wash (e.g., NaHCO₃, Na₂CO₃).
Unreacted Amine Incomplete reaction or use of excess reagent. Basic (typically) Aqueous acidic wash (e.g., 1M HCl, NH₄Cl).
Base Hydrochloride Salt Neutralization of HCl byproduct by the added base (e.g., Et₃N·HCl). Water-soluble salt Aqueous wash (water or brine).

| Unreacted Sulfonyl Chloride | Incomplete reaction. | Electrophilic, moisture-sensitive | Can be "quenched" during work-up or removed via chromatography. |

Phase 1: The Critical Role of Aqueous Work-Up

The initial purification step following the reaction is a liquid-liquid extraction, or "work-up." This phase is designed to remove the majority of ionic and highly polar impurities, significantly simplifying the subsequent bulk purification. The choice of washes is dictated by the impurity profile described in Table 1.

Detailed Protocol for Aqueous Work-Up
  • Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. Slowly add water to the mixture to quench any remaining unreacted sulfonyl chloride, converting it to the water-soluble sulfonic acid.

  • Dilution: Dilute the reaction mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 5-10 times that of the initial reaction volume is a good starting point.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step protonates the unreacted amine and the scavenger base (e.g., triethylamine), rendering them soluble in the aqueous phase.[8] Drain and discard the aqueous layer. Repeat this wash one more time to ensure complete removal.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic sulfonic acid byproduct, partitioning it into the aqueous layer.[8] Be cautious of potential gas (CO₂) evolution. Drain and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Aqueous_Workup start Reaction Mixture in Organic Solvent dilute Dilute with EtOAc/DCM start->dilute wash_acid Wash with 1M HCl (x2) dilute->wash_acid wash_base Wash with sat. NaHCO₃ (x2) wash_acid->wash_base Removes excess amine and scavenger base wash_brine Wash with Brine wash_base->wash_brine Removes sulfonic acid byproduct dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry Removes bulk water concentrate Concentrate in vacuo dry->concentrate product Crude Solid/Oil Product concentrate->product

Caption: Standard aqueous work-up workflow for sulfonamide purification.

Phase 2: Bulk Purification of the Crude Product

After the work-up, the crude product may still contain non-polar impurities or trace amounts of starting materials. The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the remaining impurities.

Purification by Recrystallization

Recrystallization is the most efficient method for purifying solid compounds that are obtained in relatively high purity (>85-90%) after work-up. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9][10]

  • Solvent Selection: Choose a solvent in which the sulfonamide product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include isopropanol, ethanol, or ethyl acetate.[10][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Recrystallization_Troubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem no_crystals No Crystals Form problem->no_crystals Yes oiling_out Product 'Oils Out' problem->oiling_out Yes low_yield Low Yield problem->low_yield Yes success Pure Crystals Obtained problem->success No sol1 Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->sol1 sol2 Re-dissolve, add more solvent, cool more slowly. Change solvent system. oiling_out->sol2 sol3 Minimize hot solvent volume. Ensure complete cooling (ice bath). Concentrate mother liquor. low_yield->sol3

Caption: Decision workflow for troubleshooting common recrystallization issues.[10]

Purification by Flash Column Chromatography

When the crude product is an oil, or when recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice.[12] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase.

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities. The ideal Retention Factor (Rf) for the target compound is typically between 0.2 and 0.4.[13]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the least polar component of your mobile phase (e.g., hexanes). Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (a "gradient") to elute more strongly-adsorbed compounds.[12]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Phase 3: Purity Assessment and Characterization

After purification, the identity and purity of the final compound must be rigorously confirmed. A combination of analytical techniques is often employed for a comprehensive assessment.[14]

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

Technique Principle Information Obtained Key Advantages Limitations
TLC Differential adsorption on a solid phase.[13] Retention factor (Rf), presence of impurities. Fast, inexpensive, good for reaction monitoring and fraction analysis. Not quantitative, lower resolution than HPLC.
HPLC Differential partitioning between stationary and mobile phases.[13] Retention time, peak area for quantification (% purity). High resolution, robust, excellent for quantitative purity analysis.[14] Requires reference standards, more expensive and time-consuming than TLC.
LC-MS HPLC separation followed by mass spectrometry detection.[14] Retention time, % purity, and mass-to-charge ratio (m/z) for identity confirmation. Provides both purity data and molecular weight confirmation simultaneously. Higher cost and complexity.

| NMR | Nuclear magnetic resonance spectroscopy. | Detailed structural information, presence of impurities. | Unambiguous structure elucidation, can detect solvent and other impurities. | Not ideal for trace impurity detection, requires larger sample amounts. |

Protocol 5.1: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 1-2 mg of the purified, dry sulfonamide into a clean HPLC vial.[13]

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.[13]

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Conclusion

The successful synthesis of novel sulfonamides from this compound is critically dependent on the execution of a logical and systematic purification strategy. By anticipating the likely impurity profile, a researcher can design an effective multi-stage purification workflow that begins with a targeted aqueous work-up to remove polar and ionic species. This is followed by a bulk purification step—either recrystallization for well-behaved solids or column chromatography for oils and complex mixtures—to remove closely-related impurities. Finally, the use of orthogonal analytical techniques such as HPLC and NMR is essential to validate the purity and confirm the structure of the final compound, ensuring the generation of reliable data in downstream drug discovery applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Targeted Protein Degradation

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a key intermediate in medicinal chemistry, particularly valued for its role in the synthesis of novel therapeutics. Its unique polysubstituted aromatic scaffold provides a versatile platform for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the halogen substituents significantly influences the physicochemical properties of its derivatives, such as the acidity of the resulting sulfonamide proton, membrane permeability, and metabolic stability, thereby modulating biological activity and pharmacokinetic profiles.

Notably, this sulfonyl chloride has emerged as a valuable building block in the burgeoning field of targeted protein degradation, specifically in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound is often utilized in the synthesis of linkers that connect the target-binding warhead to ligands for E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][2][3][4][5][6][7][8][9][10]

This guide provides a comprehensive overview of the scale-up synthesis of this compound, detailing the synthetic route, process safety considerations, and purification protocols suitable for kilogram-scale production.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2-chloro-4-fluoroaniline. The first step involves a Sandmeyer-type reaction to introduce the bromine atom, yielding the key intermediate 1-bromo-2-chloro-5-fluorobenzene. The second step is the chlorosulfonation of this intermediate to afford the final product.

Synthetic_Pathway 2-chloro-4-fluoroaniline 2-chloro-4-fluoroaniline Step1 Step 1: Sandmeyer Reaction (NaNO2, HBr, CuBr) 2-chloro-4-fluoroaniline->Step1 Intermediate 1-bromo-2-chloro-5-fluorobenzene Step1->Intermediate Step2 Step 2: Chlorosulfonation (ClSO3H) Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene (Intermediate)

This protocol is adapted from established Sandmeyer reaction procedures for halogenated anilines.

Protocol 1: Kilogram-Scale Synthesis of 1-Bromo-2-chloro-5-fluorobenzene

Materials:

Reagent/SolventQuantity ( kg/L )Molar Equivalents
2-chloro-4-fluoroaniline5.01.0
Hydrobromic acid (48%)15.0 L~4.0
Sodium nitrite2.61.1
Copper(I) bromide0.250.05
Water (for NaNO2 solution)5.0 L-
Dichloromethane (DCM)20.0 L-
Saturated sodium bicarbonate solutionAs needed-
Brine5.0 L-
Anhydrous magnesium sulfate1.0 kg-

Procedure:

  • Diazotization:

    • In a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-chloro-4-fluoroaniline (5.0 kg) and hydrobromic acid (15.0 L).

    • Cool the mixture to -5 to 0 °C with vigorous stirring.

    • In a separate vessel, dissolve sodium nitrite (2.6 kg) in water (5.0 L).

    • Slowly add the sodium nitrite solution to the aniline mixture via the addition funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 2-3 hours.

    • Stir the resulting diazonium salt slurry for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 100 L reactor, charge copper(I) bromide (0.25 kg) and hydrobromic acid (5.0 L).

    • Slowly add the cold diazonium salt slurry to the copper(I) bromide solution. Control the addition rate to maintain the reaction temperature between 20-25 °C. Vigorous nitrogen evolution will occur.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and add dichloromethane (10.0 L).

    • Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (10.0 L).

    • Combine the organic layers and wash sequentially with water (10.0 L), saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine (5.0 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 1-bromo-2-chloro-5-fluorobenzene by vacuum distillation to obtain a colorless to pale yellow liquid.

Part 2: Chlorosulfonation of 1-Bromo-2-chloro-5-fluorobenzene

The chlorosulfonation of the intermediate is a critical step that requires careful control of temperature and reagent addition due to the highly reactive and corrosive nature of chlorosulfonic acid.[6]

Regioselectivity of Chlorosulfonation

The directing effects of the existing halogen substituents on the aromatic ring guide the position of the incoming chlorosulfonyl group. Halogens are ortho-, para-directing but deactivating groups in electrophilic aromatic substitution.[1][2][4][5] In 1-bromo-2-chloro-5-fluorobenzene, the positions ortho and para to each halogen are considered. The fluorine at C5 is a moderately activating ortho-, para-director. The chlorine at C2 and bromine at C1 are deactivating ortho-, para-directors. The position C4 is para to the bromine at C1 and ortho to the fluorine at C5, making it the most sterically accessible and electronically favorable site for electrophilic attack.

Chlorosulfonation_Mechanism Reactants 1-bromo-2-chloro-5-fluorobenzene + ClSO3H Electrophile Formation of Electrophile (SO2Cl+) Reactants->Electrophile Attack Electrophilic Attack at C4 Electrophile->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product This compound Deprotonation->Product

Caption: Simplified mechanism of chlorosulfonation.

Process Safety Management for Chlorosulfonation

Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large quantities of heat and toxic gases (HCl and SOx).[8][11] A thorough process hazard analysis (PHA) is mandatory before undertaking this reaction at scale.[12]

Safety_Workflow Start Start: Plan Scale-Up PHA Conduct Process Hazard Analysis (PHA) Start->PHA PPE Ensure Appropriate PPE is Available (Acid-resistant suit, gloves, face shield, respirator) PHA->PPE Equipment Verify Equipment Integrity (Glass-lined reactor, dry inert atmosphere) PHA->Equipment Quench Prepare Quench Station (Large volume of ice/water, good ventilation) PHA->Quench Execute Execute Reaction with Strict Temperature Control PPE->Execute Equipment->Execute Quench_Step Controlled Quenching Quench->Quench_Step Execute->Quench_Step End End: Product Isolation Quench_Step->End

Caption: Process safety workflow for handling chlorosulfonic acid.

Protocol 2: Kilogram-Scale Synthesis of this compound

Materials:

Reagent/SolventQuantity ( kg/L )Molar Equivalents
1-bromo-2-chloro-5-fluorobenzene5.01.0
Chlorosulfonic acid15.0~5.0
Thionyl chloride1.0~0.3
Crushed ice/Water50 kg / 50 L-
Heptane (for slurry wash)10.0 L-

Procedure:

  • Reaction Setup:

    • In a 50 L glass-lined reactor, charge chlorosulfonic acid (15.0 kg).

    • Cool the acid to 0-5 °C.

    • Slowly add thionyl chloride (1.0 kg) while maintaining the temperature below 10 °C.

  • Chlorosulfonation:

    • Slowly add 1-bromo-2-chloro-5-fluorobenzene (5.0 kg) to the cold chlorosulfonic acid mixture over 2-3 hours, maintaining the internal temperature at 5-10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.

  • Quenching and Isolation:

    • In a separate 200 L reactor, prepare a mixture of crushed ice (50 kg) and water (50 L).

    • Slowly and carefully transfer the reaction mixture onto the ice/water slurry with vigorous stirring. The temperature of the quench mixture should be maintained below 20 °C. This is a highly exothermic process that will generate large volumes of HCl gas, requiring efficient scrubbing.

    • The product will precipitate as a white to off-white solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration using a suitable filter press or centrifuge.

  • Purification:

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual sulfuric and hydrochloric acids.

    • Perform a slurry wash of the crude product with cold heptane (10.0 L) to remove non-polar impurities.

    • Dry the purified solid under vacuum at a temperature not exceeding 40 °C to a constant weight.

Data Presentation

ParameterValue
Starting Material 1-bromo-2-chloro-5-fluorobenzene
Final Product This compound
Molecular Formula C6H2BrCl2FO2S
Molecular Weight 307.95 g/mol
Typical Yield 80-90%
Appearance White to off-white solid
Purity (by HPLC) >98%

Application in Drug Discovery: Synthesis of a PROTAC Linker

This compound is an excellent starting material for the synthesis of sulfonamide-containing linkers for PROTACs. The sulfonamide bond provides a stable and synthetically accessible linkage. The following scheme illustrates a general approach to synthesizing a PROTAC where this building block is used to connect a warhead for a target protein to a ligand for an E3 ligase.

General Reaction Scheme:

The synthesis typically involves the reaction of this compound with an amine-functionalized linker, followed by further elaboration to attach the target-binding moiety and the E3 ligase ligand.

Conclusion

The protocols detailed in these application notes provide a robust and scalable method for the synthesis of this compound. Adherence to strict safety protocols, particularly during the handling of chlorosulfonic acid, is paramount. The availability of this key intermediate on a kilogram scale facilitates its use in drug discovery programs, especially for the development of novel PROTACs and other targeted therapies.

References

Troubleshooting & Optimization

Common side reactions with "4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this highly reactive sulfonylating agent. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to support the success of your experiments.

I. Understanding the Reactivity of this compound

This compound is a poly-substituted aromatic sulfonyl chloride. Its reactivity is governed by the electrophilic sulfur center and influenced by the electronic and steric effects of the bromo, chloro, and fluoro substituents on the aromatic ring. The electron-withdrawing nature of these halogens enhances the electrophilicity of the sulfonyl group, making it highly susceptible to nucleophilic attack. However, these same properties can also lead to a range of undesirable side reactions if reaction conditions are not carefully controlled.

II. Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is low, and I'm recovering a significant amount of a water-soluble byproduct. What is happening?

Answer:

The most probable cause is the hydrolysis of your this compound to the corresponding sulfonic acid, 4-bromo-5-chloro-2-fluorobenzenesulfonic acid. Sulfonyl chlorides are notoriously sensitive to moisture.[1] The presence of even trace amounts of water in your reaction setup (e.g., in solvents, glassware, or from the atmosphere) can lead to this side reaction.[1]

Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile. This leads to the displacement of the chloride ion and the formation of the sulfonic acid, which is unreactive towards your intended nucleophile (e.g., an amine).

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own solvents, ensure they are properly stored over molecular sieves.

    • Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity:

    • Ensure your amine or other nucleophile is free of water. If it is a salt (e.g., a hydrochloride salt), it may be hygroscopic.

Diagram: Hydrolysis of this compound

hydrolysis reagent 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride product 4-Bromo-5-chloro-2- fluorobenzenesulfonic acid (Water-soluble byproduct) reagent->product Nucleophilic attack hcl HCl reagent->hcl Displacement water H₂O (Moisture) water->product

Caption: Hydrolysis pathway of the sulfonyl chloride.

FAQ 2: I am reacting this compound with a primary amine and I'm observing a second, less polar spot on my TLC that corresponds to a higher molecular weight. What could this be?

Answer:

With primary amines, you may be forming a bis-sulfonated amine (a di-sulfonamide). This occurs when the initially formed secondary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

Causality: The hydrogen on the nitrogen of the newly formed sulfonamide is acidic and can be removed by a strong enough base. The resulting sulfonamide anion is a potent nucleophile that can react with another equivalent of the highly reactive this compound.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents).

    • Alternatively, add the sulfonyl chloride slowly to a solution of the amine and base. This ensures that the sulfonyl chloride is always the limiting reagent and minimizes its reaction with the product.

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These are less likely to deprotonate the sulfonamide product compared to stronger bases like sodium hydride.

    • The amount of base is also critical. Using just enough to neutralize the HCl generated can help to suppress the formation of the bis-sulfonated product.

Diagram: Formation of Bis-sulfonated Byproduct

bis_sulfonation sulfonyl_chloride Ar-SO₂Cl sulfonamide Ar-SO₂-NH-R (Desired Product) sulfonyl_chloride->sulfonamide bis_sulfonated (Ar-SO₂)₂-N-R (Byproduct) sulfonyl_chloride->bis_sulfonated 2nd Sulfonylation primary_amine R-NH₂ primary_amine->sulfonamide 1st Sulfonylation sulfonamide_anion [Ar-SO₂-N-R]⁻ sulfonamide->sulfonamide_anion Deprotonation base Base base->sulfonamide_anion sulfonamide_anion->bis_sulfonated

Caption: Pathway to the bis-sulfonated byproduct.

FAQ 3: My reaction is sluggish, even under anhydrous conditions. Could the ortho-fluoro group be the problem?

Answer:

While counterintuitive, an ortho-substituent can sometimes accelerate substitution at the sulfonyl sulfur.[1] However, in the case of a highly electronegative fluorine atom, it can also influence the conformation of the sulfonyl chloride group and potentially create steric hindrance for bulky nucleophiles. The primary reason for sluggishness, however, is more likely related to the nucleophilicity of your substrate or the reaction temperature.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor for decomposition if heating.

  • Use a More Potent Base/Catalyst:

    • For less nucleophilic amines, a stronger base might be necessary to facilitate the reaction.

    • The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes accelerate the reaction. Be cautious, as this can also promote side reactions.

  • Consider an Alternative Solvent: The choice of solvent can significantly impact reaction rates. A more polar aprotic solvent like DMF or DMSO can sometimes accelerate SNAr-type reactions.

FAQ 4: I am observing an unexpected byproduct with a molecular weight corresponding to the loss of the sulfonyl chloride group and formation of a biaryl compound. What is this?

Answer:

You may be observing the formation of a diaryl sulfone . This can occur under certain conditions, particularly if your reaction involves elevated temperatures or the presence of certain catalysts.

Causality: This side reaction is less common but can occur through a radical mechanism or via a Friedel-Crafts-type reaction where the sulfonyl chloride acts as an electrophile and reacts with another aromatic ring. The electron-deficient nature of the 4-Bromo-5-chloro-2-fluorophenyl ring makes it less likely to act as the nucleophile in a Friedel-Crafts reaction, but this can be promoted by strong Lewis acids.

Troubleshooting Protocol:

  • Maintain Low Temperatures: Avoid excessive heating of the reaction mixture.

  • Avoid Strong Lewis Acids: If your reaction conditions include a Lewis acid, consider if it is necessary or if a milder alternative can be used.

III. Experimental Protocols

General Protocol for Sulfonamide Synthesis
  • To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., THF or DCM) at 0°C under an inert atmosphere, add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. References

  • New Drug Approvals. (2024). Uncategorized. Note: While this source provides an experimental procedure, it is from a non-peer-reviewed source and should be considered as such.

  • Kovtun, V. V., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(15), 3485. --INVALID-LINK--

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.

  • Matrix Scientific. (n.d.). Safety Data Sheet: this compound. Matrix Scientific.

  • King, J. F., & Rathore, R. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(8), 1449-1458.

References

Hydrolysis of "4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Hydrolysis

Welcome to the technical support center for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride. This resource is designed to provide in-depth guidance on a critical challenge encountered during its application: premature hydrolysis. As a highly reactive electrophile, this sulfonyl chloride is an invaluable building block in medicinal chemistry and materials science. However, its sensitivity to water can lead to yield loss, complex purification challenges, and inconsistent results. This guide offers expert-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve success in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter related to the hydrolysis of this compound.

??? question "Issue 1: My desired product and the unreacted sulfonyl chloride co-elute during column chromatography, making separation impossible."

??? question "Issue 2: After an aqueous workup, a new, highly polar spot appears on my TLC plate, and my isolated yield is lower than expected."

??? question "Issue 3: My reaction yield is consistently low, even though TLC analysis shows full consumption of my primary nucleophile."

??? question "Issue 4: I am working with a molecule that is sensitive to both basic and aqueous conditions. How can I remove the excess sulfonyl chloride?"

Mechanism of Hydrolysis

The hydrolysis of benzenesulfonyl chlorides in neutral water typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[1] Water acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to a trigonal bipyramidal transition state. The chloride ion is subsequently displaced as a leaving group, and a final deprotonation step yields the sulfonic acid and hydrochloric acid.

Caption: SN2 mechanism for the hydrolysis of a sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the purity of my this compound sample? A: While NMR and GC-MS are excellent for structural confirmation and identifying impurities, a classical titrimetric method can provide a highly accurate measure of the active sulfonyl chloride content.[2] This typically involves reacting a known quantity of the sample with a nucleophile (like a thiol) and then back-titrating the excess reagent. For routine checks, quantitative NMR (qNMR) using an internal standard is also a powerful, non-destructive technique.[2]

Q2: What is the best way to store this compound to prevent degradation? A: The compound is sensitive to moisture.[3] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. A desiccator is highly recommended for long-term storage.

Q3: Can I use this sulfonyl chloride in aqueous or protic solvents for my reaction? A: Generally, this is not recommended due to the high rate of hydrolysis. However, some specific procedures, known as Schotten-Baumann conditions, utilize a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide) where the reaction with a highly nucleophilic amine in the organic phase is much faster than hydrolysis.[4] This method is only suitable for very rapid reactions. For most applications, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are required.[2]

Q4: How does the substitution pattern on the benzene ring affect the rate of hydrolysis? A: Electron-withdrawing groups (like the fluorine, chlorine, and bromine on this molecule) increase the electrophilicity of the sulfur atom. This generally makes the sulfonyl chloride more reactive towards nucleophiles, including water. Therefore, this compound is expected to be more susceptible to hydrolysis than a simple benzenesulfonyl chloride.

Experimental Protocols for Mitigation

Choosing the correct workup procedure is critical for isolating a clean product. The workflow below helps guide your decision-making process.

Quench_Workflow start Reaction Complete (Excess Sulfonyl Chloride) check_stability Is the product stable to aqueous base? start->check_stability aqueous_quench Protocol 1: Aqueous Base Quench (e.g., NaHCO₃) check_stability->aqueous_quench Yes check_sensitivity Is the product sensitive to any aqueous conditions? check_stability->check_sensitivity No extract Aqueous Extraction aqueous_quench->extract amine_quench Protocol 2: Non-Aqueous Amine Quench (e.g., Benzylamine) check_sensitivity->amine_quench No scavenger_resin Protocol 3: Scavenger Resin Quench (e.g., Aminomethyl Polystyrene) check_sensitivity->scavenger_resin Yes chromatography Purify by Chromatography amine_quench->chromatography filter_resin Filter to Remove Resin scavenger_resin->filter_resin concentrate Concentrate & Purify extract->concentrate filter_resin->concentrate

Caption: Decision workflow for selecting a quenching protocol.

Protocol 1: Quenching with Aqueous Base (for Base-Stable Products)
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Be cautious of gas (CO₂) evolution.

  • Stirring: Allow the biphasic mixture to stir vigorously for 30 minutes to ensure all sulfonyl chloride is hydrolyzed and neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The polar sodium 4-bromo-5-chloro-2-fluorobenzenesulfonate salt remains in the aqueous layers.

Protocol 2: Quenching with an Amine (for Base-Sensitive Products)
  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Add a primary or secondary amine (e.g., benzylamine, 1.5 equivalents relative to the excess sulfonyl chloride) dropwise.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Concentration & Purification: Concentrate the reaction mixture under reduced pressure. The residue, containing your product and the newly formed sulfonamide, can now be directly purified by silica gel column chromatography. The polar sulfonamide will have a significantly different Rf from your likely less-polar product.

Protocol 3: Quenching with a Scavenger Resin (for Highly Sensitive Products)
  • Resin Addition: To the completed reaction mixture (in an organic solvent), add aminomethyl polystyrene resin (typically 3-4 equivalents relative to the excess sulfonyl chloride).

  • Stirring: Stir the suspension at room temperature. The required time can range from 2 hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC by spotting a filtered aliquot of the reaction mixture.

  • Filtration: Once the scavenging is complete, remove the resin by filtration through a sintered glass funnel or a cotton plug.

  • Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to afford the crude product, free of sulfonyl chloride and ready for further purification if needed.

Factors Influencing Hydrolysis Rate
FactorConditionEffect on Hydrolysis RateRationale
Temperature Increased TemperatureIncreases Provides more kinetic energy for molecules to overcome the activation energy barrier of the reaction.
pH Basic (High pH)Increases Significantly Hydroxide (OH⁻) is a much stronger nucleophile than water, leading to a rapid reaction.
pH Acidic (Low pH)Minimal Effect / Slight Decrease The concentration of the primary nucleophile (water) is unchanged, and there is no catalytic pathway.
Solvent Protic (e.g., Water, Alcohols)High The solvent itself is a nucleophile and can participate directly in the reaction.[1]
Solvent Aprotic (e.g., DCM, THF, Acetonitrile)Low (Trace Water Dependent) The reaction only occurs with residual water; the solvent is non-reactive.[2]

References

Technical Support Center: Removal of Unreacted 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and removing unreacted 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride from your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges you may encounter. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

Understanding the Challenge: Properties of this compound

This compound is a highly reactive intermediate used in the synthesis of complex organic molecules. Its utility stems from the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. However, this reactivity also presents challenges in its removal post-reaction. The primary competing reaction during workup is hydrolysis to the corresponding sulfonic acid, which can complicate purification.

PropertyValue/InformationSource
CAS Number 1208075-41-5[1][][3]
Molecular Formula C₆H₂BrCl₂FO₂S[1][3][4]
Molecular Weight 307.95 g/mol [][3]
Physical Form Solid[4]
Boiling Point 316.9 ± 42.0 °C (Predicted)[5]
Reactivity Moisture sensitive; reacts with nucleophiles (e.g., water, amines, alcohols).[6]

Frequently Asked Questions (FAQs)

Q1: My primary concern is the hydrolysis of the unreacted sulfonyl chloride during aqueous workup. How can I minimize this?

A1: This is a critical issue. The rate of hydrolysis is dependent on temperature, pH, and contact time with the aqueous phase. To minimize hydrolysis:

  • Work quickly and at low temperatures: Conduct all aqueous washes and extractions at 0-5 °C using an ice bath.

  • Use a non-nucleophilic acid wash: A dilute, cold solution of HCl can help to protonate any basic nucleophiles remaining in your reaction mixture without promoting significant hydrolysis of the sulfonyl chloride.

  • Minimize contact time: Do not let the biphasic mixture sit for extended periods. Separate the layers promptly after mixing.

  • Consider a non-aqueous workup: If your product is stable to such conditions, a non-aqueous workup may be an option. This could involve direct filtration through a pad of silica gel to remove polar impurities.

Q2: What is the best way to quench a reaction containing unreacted this compound?

A2: The goal of quenching is to safely neutralize any highly reactive species. For sulfonyl chlorides, this typically involves reaction with a nucleophile that is easier to remove than the sulfonyl chloride itself. A common and effective method is to slowly add the reaction mixture to a cold, stirred solution of a mild base like sodium bicarbonate. This will convert the sulfonyl chloride to the sodium salt of the corresponding sulfonic acid, which is highly water-soluble and easily separated in the aqueous layer.

Q3: I've performed an aqueous workup, but I'm still seeing the sulfonic acid byproduct in my organic layer. What should I do?

A3: The sulfonic acid can have some solubility in organic solvents, especially if the organic phase contains polar solvents. To remove residual sulfonic acid:

  • Perform additional basic washes: Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will deprotonate the sulfonic acid, forming the salt which is much more soluble in the aqueous phase.

  • Brine wash: A final wash with saturated aqueous sodium chloride (brine) will help to remove residual water from the organic layer and can also help to break up any emulsions.

Q4: Can I use column chromatography to purify my product from the unreacted sulfonyl chloride?

A4: Yes, silica gel chromatography is a viable option for separating your desired product from unreacted this compound. Sulfonyl chlorides are generally stable on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The sulfonyl chloride is a relatively non-polar compound and should elute fairly quickly.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Formation of an intractable oil instead of a solid product after workup. - Residual chlorinated solvents.- Presence of the sulfonic acid byproduct, which can be oily.- Incomplete reaction leading to a mixture.- Ensure all solvent is removed under high vacuum.- Perform an additional wash with saturated sodium bicarbonate solution to remove the sulfonic acid.- Consider recrystallization to purify the desired solid product from the oily impurities.
Persistent emulsion during aqueous extraction. - Presence of amphiphilic sulfonic acid salts.- High concentration of dissolved solids.- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- If possible, filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period, if product stability allows.
Low recovery of desired product after purification. - Hydrolysis of the sulfonyl chloride to the sulfonic acid during workup, which is then removed with the aqueous phase.- Loss of product during recrystallization.- Minimize contact with water and work at low temperatures during extraction.- Optimize the recrystallization solvent system to ensure high recovery of your product.

Experimental Protocols

Protocol 1: Quenching and Aqueous Workup

This protocol is designed for the removal of unreacted this compound by converting it to the water-soluble sulfonic acid salt.

  • Preparation of Quenching Solution: In a separate flask, prepare a 10% aqueous solution of sodium bicarbonate. Cool this solution to 0-5 °C in an ice bath with gentle stirring.

  • Quenching: Slowly add the reaction mixture dropwise to the cold, stirred sodium bicarbonate solution. Be cautious, as the hydrolysis of the sulfonyl chloride is exothermic and will generate gas if acidic byproducts are present in your reaction mixture.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If your product is in an organic solvent, add more of the same solvent to ensure a clean separation. Shake the funnel gently.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Wash: Wash the organic layer with an equal volume of cold deionized water, followed by a wash with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the desired product from the unreacted sulfonyl chloride when the product has a different polarity.

  • Sample Preparation: After the initial workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Column Packing: Pack a silica gel column using a non-polar solvent system, such as hexanes or a low percentage of ethyl acetate in hexanes.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). Collect fractions and monitor by TLC. The unreacted sulfonyl chloride is expected to elute in the less polar fractions.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Recrystallization

If the desired product is a solid, recrystallization can be an effective final purification step.

  • Solvent Selection: Choose a solvent system in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. The unreacted sulfonyl chloride should ideally have a different solubility profile. A common starting point for compounds of this nature could be a mixture of an alcohol (like ethanol or isopropanol) and water, or an ether/hexane mixture. A similar compound, 4-Bromobenzenesulfonyl chloride, can be recrystallized from petroleum ether.[7]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Workflow

Decision Tree for Removal Strategy

Removal_Strategy start Reaction Mixture containing unreacted This compound is_product_base_sensitive Is the desired product base-sensitive? start->is_product_base_sensitive is_product_acid_sensitive Is the desired product acid-sensitive? aqueous_workup Aqueous Workup: Quench with cold NaHCO₃ soln. Extract with organic solvent. is_product_acid_sensitive->aqueous_workup No non_aqueous_workup Non-Aqueous Workup: Filter through silica plug. is_product_acid_sensitive->non_aqueous_workup Yes is_product_base_sensitive->is_product_acid_sensitive Yes is_product_base_sensitive->aqueous_workup No chromatography Silica Gel Chromatography aqueous_workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Purified Product recrystallization->final_product non_aqueous_workup->chromatography

Caption: Decision tree for selecting a purification strategy.

Hydrolysis of this compound

Hydrolysis sulfonyl_chloride This compound (Organic Soluble) sulfonic_acid 4-Bromo-5-chloro-2-fluorobenzenesulfonic acid (Water Soluble Salt) sulfonyl_chloride->sulfonic_acid + H₂O / Base

Caption: Hydrolysis of the sulfonyl chloride to the sulfonic acid.

References

"4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" reaction temperature optimization

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction Temperature Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride. As a highly reactive and sterically hindered sulfonyl chloride, its successful application in synthesis, particularly in the formation of sulfonamides, is critically dependent on precise temperature control. This guide provides in-depth, experience-driven advice to help you navigate the complexities of temperature optimization, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when selecting a reaction temperature for this sulfonyl chloride?

The core challenge lies in balancing reaction kinetics with the compound's stability and potential for side reactions. This compound is a potent electrophile.

  • At lower temperatures (e.g., < 0 °C): The reaction rate with nucleophiles (like amines) may be impractically slow, leading to incomplete conversion even after extended periods.[1][2] One patent example shows a reaction being cooled to -78 °C before the slow addition of the sulfonyl chloride, followed by stirring overnight, which is indicative of a strategy to control a highly reactive species.[3]

  • At higher temperatures (e.g., > ambient): The risk of side reactions increases significantly. The most common side reaction is the hydrolysis of the sulfonyl chloride group by trace amounts of water, which can be exacerbated at elevated temperatures.[4][5][6] This leads to the formation of the corresponding sulfonic acid, a polar impurity that complicates purification.

The optimal temperature is therefore a narrow window where the desired reaction proceeds efficiently without significant degradation or byproduct formation.

Q2: How does the choice of base and solvent influence the optimal reaction temperature?

The base and solvent system is inextricably linked to the reaction temperature.[1][7]

  • Base Selection: A strong, non-nucleophilic base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine is typically used to scavenge the HCl byproduct generated during sulfonamide formation.[8] The base's strength can influence the required temperature; a weaker base might necessitate heating to drive the reaction to completion.

  • Solvent Polarity: The reaction is often performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[8] The solvent's ability to dissolve reactants and stabilize charged intermediates can affect the activation energy of the reaction, thereby shifting the optimal temperature window.

Q3: What are the initial signs that my reaction temperature is not optimized?

Monitoring your reaction with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Temperature Too Low: You will observe a significant amount of unreacted starting material (both the sulfonyl chloride and the amine/nucleophile) even after several hours. The product spot/peak will be faint. This indicates the need to gradually increase the temperature.[2]

  • Temperature Too High: You may see a rapid consumption of the sulfonyl chloride, but with the appearance of multiple new, often polar, spots/peaks on the TLC/HPLC. One of these is likely the sulfonic acid resulting from hydrolysis.[5][9] This indicates that side reactions are outcompeting the desired transformation and the temperature should be lowered.[2]

Troubleshooting Guide: Common Temperature-Related Issues

Issue 1: Low or No Product Yield, High Amount of Unreacted Starting Material

This is a classic symptom of insufficient activation energy, meaning the reaction temperature is too low.[2]

Troubleshooting Workflow:

  • Confirm Reagent Integrity: Before adjusting temperature, ensure your reagents (especially the amine) and solvent are anhydrous. Water will readily hydrolyze the sulfonyl chloride, consuming the starting material.[1]

  • Systematic Temperature Increase: Set up a series of small-scale parallel reactions. If your initial reaction was at 0 °C, run new experiments at room temperature (~25 °C) and 40 °C.[2]

  • Monitor Closely: Analyze each reaction by TLC or HPLC at set time points (e.g., 1 hr, 3 hrs, 6 hrs).

  • Analyze the Data: Compare the rate of product formation and starting material consumption across the different temperatures to identify the optimal conditions.

Experimental Protocol: Temperature Scouting for Sulfonamide Formation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to the starting test temperature (e.g., 0 °C) using an ice-water bath.

  • Addition: Add the amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq). Slow addition is important to control any initial exotherm.[1]

  • Reaction: Stir the reaction at the test temperature, taking aliquots for analysis at regular intervals. Many standard procedures allow the reaction to warm to room temperature and stir overnight.[1]

  • Parallel Reactions: Repeat steps 2-4 for each temperature in your screen (e.g., 25 °C and 40 °C).

  • Quenching & Analysis: Quench the aliquots with water, extract with an organic solvent, and analyze by HPLC to determine the percentage conversion and purity.

Data Summary Table:

Temperature (°C)Reaction Time (hr)Conversion (%)Purity by HPLC (%)Key Observation
0635>98Very slow conversion
25495>98Complete conversion, clean profile
402>9992Fast conversion, but new impurity peak observed

From this data, 25 °C emerges as the optimal temperature, balancing reaction rate with selectivity.

Workflow Diagram: Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Decision start Initial Reaction at 0°C check1 Analyze via HPLC/TLC: Low Conversion? start->check1 setup Setup Parallel Reactions (e.g., RT, 40°C) check1->setup Yes success Proceed with Optimized Temperature (e.g., 25°C) check1->success No, Conversion >95% monitor Monitor All Reactions Over Time setup->monitor analyze Compare Conversion Rate & Purity Profile monitor->analyze decision Identify Optimal T: Best Balance of Rate & Purity analyze->decision decision->success Optimum Found reassess If all fail, reconsider Solvent/Base System decision->reassess No Optimum Found

Caption: Decision workflow for troubleshooting low reaction conversion.

Issue 2: Multiple Byproducts and Decreased Purity with Good Conversion

This scenario indicates your reaction temperature is too high, promoting undesired side reactions.[1][2]

Primary Suspect: Hydrolysis

The sulfonyl chloride group (-SO₂Cl) is highly susceptible to hydrolysis, reacting with any available water to form the corresponding sulfonic acid (-SO₃H).[4][5][10] The kinetics of this hydrolysis are temperature-dependent.[4] This sulfonic acid is very polar and typically difficult to remove, complicating purification.

Troubleshooting Steps:

  • Immediately Lower the Temperature: If a reaction at room temperature shows impurity formation, repeat it at a lower temperature, such as 0 °C. While the reaction will be slower, it will almost certainly be cleaner.[2]

  • Ensure Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven. Run the reaction under a dry, inert atmosphere (N₂ or Ar). Sulfonyl chlorides are known to be moisture-sensitive.[1][11]

  • Controlled Reagent Addition: Adding the sulfonyl chloride solution slowly to the mixture of amine and base at a low temperature can help dissipate any localized heat of reaction and minimize side product formation.[1]

Relationship Between Temperature and Reaction Pathways

G cluster_low_T Low Temperature (e.g., 0-25°C) cluster_high_T High Temperature (e.g., >40°C) Reactants This compound + Amine (R-NH2) DesiredProduct Desired Product (Sulfonamide) Reactants->DesiredProduct Desired Pathway (Dominant at Low T) SideProduct Side Product (Sulfonic Acid via Hydrolysis) Reactants->SideProduct Side Reaction (Accelerated at High T)

Caption: Competing reaction pathways as a function of temperature.

By carefully controlling the reaction temperature and ensuring strictly anhydrous conditions, you can effectively steer the reaction towards the desired sulfonamide product, maximizing both yield and purity.

References

Technical Support Center: Diaryl Sulfone Impurity Formation with 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of diaryl sulfone impurity formation during its use in synthesis. Our goal is to empower you with the scientific rationale and practical protocols to minimize these byproducts and ensure the purity of your target molecules.

Understanding the Challenge: The Unwanted Dimer

This compound is a highly functionalized and reactive building block, prized for its utility in constructing complex molecules, particularly in the synthesis of novel pharmaceutical agents. However, its inherent reactivity can also lead to the formation of undesired diaryl sulfone impurities. This typically occurs when the intended reaction, such as the formation of a sulfonamide, is incomplete or when reaction conditions inadvertently promote a side reaction.

The primary mechanism for the formation of these diaryl sulfone impurities is a Friedel-Crafts-type sulfonylation reaction .[1][2][3] In this scenario, the highly electrophilic sulfur atom of the sulfonyl chloride group reacts with an electron-rich aromatic ring. This can be the aromatic ring of your starting material, the desired product, or even another molecule of this compound if the conditions are harsh enough. The presence of Lewis acids or strong Brønsted acids can significantly accelerate this side reaction.[3]

Below is a generalized workflow that can lead to the formation of these impurities:

G cluster_0 Desired Reaction Pathway cluster_1 Impurity Formation Pathway A This compound C Desired Product (e.g., Sulfonamide) A->C Reaction with Nucleophile B Nucleophile (e.g., Amine) B->C E Aromatic Nucleophile (Starting Material, Product, etc.) C->E Can act as nucleophile D This compound F Diaryl Sulfone Impurity D->F Friedel-Crafts Sulfonylation E->F

Caption: General reaction pathways illustrating the desired reaction versus the formation of diaryl sulfone impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for the formation of diaryl sulfone impurities?

The formation of diaryl sulfone impurities is primarily driven by:

  • Excess Electrophile: An excess of this compound in the reaction mixture increases the probability of it reacting with any available aromatic nucleophile.

  • Presence of Catalytic Species: Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids can activate the sulfonyl chloride, making it a more potent electrophile and accelerating the Friedel-Crafts reaction.[3]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the sulfonylation side reaction to occur at a significant rate.

  • Extended Reaction Times: Longer reaction times, especially in the presence of unreacted starting materials, can lead to a gradual increase in the concentration of the diaryl sulfone impurity.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, and in some cases, can participate in the reaction or affect the activity of catalytic species.

Q2: How can I detect and quantify diaryl sulfone impurities in my reaction mixture?

Several analytical techniques can be employed to detect and quantify these impurities:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A well-developed HPLC method can separate the desired product from the diaryl sulfone impurity, allowing for accurate quantification.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the impurity by its mass-to-charge ratio, confirming its structure.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the symmetrical diaryl sulfone impurity, although it may be challenging to quantify low levels of the impurity in the presence of the main product.

For routine monitoring, a validated HPLC method is recommended.

Q3: Are there any specific structural features of this compound that make it prone to this side reaction?

Yes, the electronic properties of the substituents on the aromatic ring of this compound play a role. The fluorine, chlorine, and bromine atoms are all electron-withdrawing through induction, which deactivates the ring towards electrophilic attack. However, the sulfonyl chloride group itself is a very strong electron-withdrawing group, making the sulfur atom highly electrophilic and susceptible to attack by other aromatic rings.

Troubleshooting Guide

This section provides a structured approach to troubleshooting and minimizing the formation of diaryl sulfone impurities.

Observation Potential Cause(s) Recommended Action(s)
Significant amount (>5%) of diaryl sulfone impurity detected by HPLC. 1. Reaction temperature is too high.2. Stoichiometry is not optimized (excess sulfonyl chloride).3. Presence of acidic impurities.1. Lower the reaction temperature. Consider running the reaction at 0 °C or even lower.2. Use a slight excess of the nucleophile (e.g., amine) instead of the sulfonyl chloride.3. Ensure all reagents and solvents are pure and free from acidic contaminants.
Impurity formation increases with reaction time. The desired reaction is slow, allowing the side reaction to compete.1. Screen for a more effective catalyst for the desired reaction (if applicable).2. Increase the concentration of the nucleophile to accelerate the primary reaction.
Reaction is inconsistent between batches. Variability in the quality of reagents or reaction setup.1. Use reagents from the same batch for critical experiments.2. Ensure the reaction vessel is clean and dry to avoid introducing catalytic impurities.

Experimental Protocols

Here are detailed protocols designed to minimize the formation of diaryl sulfone impurities.

Protocol 1: Optimized Sulfonamide Formation

This protocol focuses on the controlled addition of the sulfonyl chloride to an excess of the amine nucleophile at a reduced temperature.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the amine nucleophile (1.2 equivalents) and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the tertiary amine base (1.5 equivalents) to the cooled solution.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality behind the choices:

  • Excess Amine: Using an excess of the amine ensures that the sulfonyl chloride is more likely to react with the intended nucleophile rather than another aromatic ring.

  • Low Temperature: Reduces the rate of the undesired Friedel-Crafts sulfonylation, which typically has a higher activation energy than the desired sulfonamide formation.

  • Slow Addition: Maintains a low concentration of the sulfonyl chloride in the reaction mixture at any given time, further minimizing the chance of the side reaction.

Protocol 2: Analytical Method for Impurity Detection

A general HPLC method for the detection of diaryl sulfone impurities.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound and the desired product.

  • Prepare a sample of the reaction mixture by diluting it in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • The diaryl sulfone impurity, being more nonpolar, will typically have a longer retention time than the starting material and the sulfonamide product.

  • Quantify the impurity by comparing its peak area to that of a known standard or by using the relative peak area percentage.

G cluster_0 Troubleshooting Workflow A High Diaryl Sulfone Impurity Detected B Is Reaction Temperature > 25 °C? A->B C Lower Temperature to 0 °C B->C Yes D Is Sulfonyl Chloride in Excess? B->D No H Re-analyze Impurity Level C->H E Use Stoichiometric or Slight Excess of Nucleophile D->E Yes F Is Reaction Time Excessively Long? D->F No E->H G Optimize Reaction Time with Kinetic Studies F->G Yes F->H No G->H

Caption: A decision-making workflow for troubleshooting diaryl sulfone impurity formation.

By understanding the underlying mechanism of diaryl sulfone formation and implementing these controlled reaction and analysis protocols, you can significantly improve the purity of your products and the reliability of your synthetic processes.

References

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.

I. Overview of the Synthesis

The primary route to this compound involves a two-step process starting from 4-Bromo-5-chloro-2-fluoroaniline. The first step is a diazotization of the aniline to form a diazonium salt, which is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

Synthesis_Workflow A 4-Bromo-5-chloro-2-fluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl, 0-5 °C) C This compound B->C Sandmeyer Reaction (SO2, CuCl, Acetic Acid)

Caption: General synthetic workflow.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of this compound.

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges in this synthesis can be categorized into three main areas:

  • Diazotization: The stability of the diazonium salt is a major concern. These intermediates are often unstable at elevated temperatures and can decompose, leading to reduced yields and the formation of byproducts.[1] The electron-withdrawing nature of the halogen substituents on the aniline can also affect the rate and efficiency of the diazotization reaction.[2]

  • Sandmeyer Reaction: The introduction of the sulfonyl chloride group can be inefficient if the reaction conditions are not optimized. Side reactions, such as the formation of the corresponding sulfonic acid via hydrolysis, can significantly lower the yield.[3][4]

  • Purification: The final product can be challenging to purify due to the presence of unreacted starting materials, byproducts from the Sandmeyer reaction, and residual copper salts. The product's sensitivity to moisture also necessitates careful handling during workup and purification.[3]

Q2: Why is temperature control so critical during the diazotization step?

A2: Diazonium salts are notoriously unstable and can decompose exothermically, releasing nitrogen gas.[1] This decomposition is highly temperature-dependent. Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent this decomposition, which would otherwise lead to the formation of phenols and other unwanted byproducts, significantly reducing the yield of the desired sulfonyl chloride.[1]

Q3: What are the common byproducts in this synthesis, and how can they be minimized?

A3: Common byproducts include:

  • 4-Bromo-5-chloro-2-fluorophenol: Formed from the decomposition of the diazonium salt if the temperature is not kept low. Minimized by strict temperature control (0-5 °C).[1]

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted aniline. Minimized by ensuring complete diazotization and maintaining a sufficiently acidic environment.[5]

  • 4-Bromo-5-chloro-2-fluorobenzenesulfonic acid: Formed by the hydrolysis of the sulfonyl chloride product during the reaction or workup. Minimized by using anhydrous conditions where possible and performing the workup quickly at low temperatures.[6][7]

  • Diaryl disulfides: Can form as a side product in Sandmeyer-type reactions. Minimized by careful control of reaction conditions and stoichiometry.

III. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the synthesis.

A. Diazotization of 4-Bromo-5-chloro-2-fluoroaniline

Q4: My diazotization reaction mixture is turning dark brown/black. What is happening and how can I fix it?

A4: A dark coloration is a strong indicator of diazonium salt decomposition.[1]

  • Cause: The most likely cause is a rise in temperature above the recommended 0-5 °C. This can happen if the addition of the sodium nitrite solution is too fast, as the reaction is exothermic.

  • Solution:

    • Ensure your reaction vessel is well-immersed in an ice-salt bath to maintain a temperature below 5 °C.

    • Add the sodium nitrite solution very slowly, dropwise, with vigorous stirring to dissipate heat effectively.

    • Monitor the internal temperature of the reaction mixture continuously with a low-temperature thermometer.

Q5: The diazotization seems to be incomplete, leading to low yields in the next step. How can I ensure complete reaction?

A5: Incomplete diazotization can be due to several factors.

  • Cause 1: Insufficient Acid: A sufficient amount of strong acid (e.g., HCl) is necessary to generate the nitrous acid in situ and to keep the reaction medium acidic to prevent unwanted side reactions.[1]

  • Solution 1: Use at least 2.5-3 equivalents of acid. This ensures that there is enough acid to react with the sodium nitrite and to fully protonate the aniline.

  • Cause 2: Poor Solubility of the Aniline Salt: The hydrochloride salt of 4-Bromo-5-chloro-2-fluoroaniline may have limited solubility in the aqueous acidic medium, especially at low temperatures.

  • Solution 2:

    • Ensure the aniline is completely dissolved in the acid before cooling the mixture to 0 °C. Gentle warming may be necessary initially, followed by cooling.

    • Consider using a co-solvent like acetic acid to improve solubility.[4]

  • Cause 3: Reagent Quality: Old or impure sodium nitrite can lead to incomplete reaction.

  • Solution 3: Use a fresh, high-purity source of sodium nitrite and prepare the aqueous solution just before use.

B. Sandmeyer Reaction

Q6: The yield of my sulfonyl chloride is low, and I am isolating a significant amount of the corresponding sulfonic acid.

A6: The formation of sulfonic acid is a classic problem of hydrolysis of the sulfonyl chloride product.[6][8]

  • Cause: The presence of water in the reaction mixture or during the workup is the primary cause.

  • Solution:

    • Use glacial acetic acid as the solvent for the sulfur dioxide solution to minimize the water content.

    • Ensure that the sulfur dioxide gas is dry.

    • During workup, quench the reaction by pouring it onto ice and immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with cold brine and dry it thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.[9]

Q7: The reaction is sluggish, and a lot of starting material (the diazonium salt) seems to remain even after prolonged reaction time.

A7: A sluggish Sandmeyer reaction can often be attributed to the catalyst or reaction conditions.

  • Cause 1: Inactive Catalyst: The copper(I) catalyst may have been oxidized to copper(II) or may be of poor quality.

  • Solution 1: Use freshly prepared or high-purity cuprous chloride (CuCl). Ensure it is stored under an inert atmosphere.

  • Cause 2: Insufficient Catalyst: The amount of catalyst may not be sufficient to drive the reaction to completion.

  • Solution 2: While catalytic amounts are often cited, for challenging substrates, using a stoichiometric amount of the copper salt can sometimes improve the yield and reaction rate.

  • Cause 3: Low Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction may need a slightly higher temperature to proceed at a reasonable rate.

  • Solution 3: After the addition of the diazonium salt solution to the SO2/CuCl mixture, allow the reaction to warm up slowly to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

C. Workup and Purification

Q8: I am having difficulty removing the copper catalyst from my product.

A8: Residual copper salts can contaminate the final product.

  • Cause: Copper salts can be partially soluble in the organic phase or form complexes with the product.

  • Solution:

    • After extraction, wash the organic layer with a dilute aqueous solution of ammonium chloride or EDTA. These will chelate the copper ions and help to draw them into the aqueous phase.

    • Passing the crude product through a short plug of silica gel can also be effective in removing baseline impurities and residual copper salts.[9]

Q9: My final product is an oil/low melting solid and is difficult to handle and purify by recrystallization.

A9: Many sulfonyl chlorides are low-melting solids or oils, which can make purification by recrystallization challenging.

  • Solution:

    • Column Chromatography: Purification by silica gel column chromatography is often the most effective method for purifying sulfonyl chlorides.[10] A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum (Kugelrohr) can be an excellent method for purification.

    • Handling as a Solution: If the product is to be used immediately in a subsequent reaction, it can often be handled as a solution in a dry, inert solvent after workup and drying.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

A. Diazotization of 4-Bromo-5-chloro-2-fluoroaniline

Diazotization_Protocol cluster_0 Step 1: Aniline Salt Formation cluster_1 Step 2: Diazotization A1 Dissolve 4-Bromo-5-chloro-2-fluoroaniline in concentrated HCl. A2 Cool the solution to 0-5 °C in an ice-salt bath. A1->A2 B2 Add the NaNO2 solution dropwise to the aniline salt solution, maintaining the temperature below 5 °C. B1 Prepare a solution of NaNO2 in water. B1->B2 B3 Stir for an additional 30 minutes at 0-5 °C. B2->B3

Caption: Diazotization protocol workflow.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-Bromo-5-chloro-2-fluoroaniline (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and stir until the aniline is completely dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

B. Sandmeyer Reaction and Workup

Sandmeyer_Protocol cluster_0 Step 1: Preparation of SO2 Solution cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup A1 Bubble SO2 gas through glacial acetic acid until saturation. A2 Add cuprous chloride (CuCl) to the solution. A1->A2 B1 Add the cold diazonium salt solution to the SO2/CuCl mixture at a controlled rate. B2 Allow the reaction to warm to room temperature and stir for 2-4 hours. B1->B2 C1 Pour the reaction mixture onto crushed ice. C2 Extract the product with dichloromethane. C1->C2 C3 Wash the organic layer with cold water and brine. C2->C3 C4 Dry over anhydrous MgSO4, filter, and concentrate. C3->C4

Caption: Sandmeyer reaction and workup protocol.

Procedure:

  • In a separate flask, bubble sulfur dioxide gas through glacial acetic acid until the solution is saturated.

  • Add cuprous chloride (1.2 eq) to the sulfur dioxide solution and stir to form a suspension.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/cuprous chloride suspension. Control the rate of addition to manage gas evolution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the diazonium salt.

  • Pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with cold water and cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

V. Quantitative Data Summary

ReagentMolar Eq.PurityNotes
4-Bromo-5-chloro-2-fluoroaniline1.0>98%Starting material
Concentrated HCl3.037%For diazotization
Sodium Nitrite1.1>99%Use freshly prepared solution
Sulfur DioxideExcessAnhydrousSaturate acetic acid
Cuprous Chloride1.2>98%Catalyst
Glacial Acetic AcidSolventAnhydrousFor SO2 solution
DichloromethaneSolventAnhydrousFor extraction

VI. References

  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. --INVALID-LINK--

  • Percec, V., & Popov, A. (2004). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of the American Chemical Society, 126(42), 13624–13625.

  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.85.

  • Musser, J. H. (1985). Purification of crude, liquid organosulfonyl chloride. U.S. Patent 4,549,993.

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • Moodie, R. B., & Schofield, K. (1994). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Accounts of Chemical Research, 27(11), 333-340.

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. --INVALID-LINK--

  • Shah, V. R. (2014). Answer to "Can anybody help with the following problem regarding formation of the Diazonium salt?". ResearchGate. --INVALID-LINK--

  • Fleming, M. J., et al. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science, 17(11), 653-657.

  • King, J. F., & Dueck, M. J. (1975). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 53(12), 1789-1796.

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. --INVALID-LINK--

  • Gooßen, L. J., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1936-1941.

  • Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

  • F. Hoffmann-La Roche AG. (2014). Substituted 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. U.S. Patent 2014/0329999 A1.

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.

  • ChemicalBook. (n.d.). 4-Bromo-2-chloroaniline synthesis. --INVALID-LINK--

  • Al-Fahad, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.

  • Deadman, J. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 924.

  • Matrix Scientific. (n.d.). This compound. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. --INVALID-LINK--

  • Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. --INVALID-LINK--

  • PubChem. (n.d.). Benzenesulfonyl chloride. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. --INVALID-LINK--

  • F. Hoffmann-La Roche AG. (2012). Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids. U.S. Patent Application Publication US 2012/0309796 A1.

  • The Dow Chemical Company. (1991). Catalytic bromination of 2-fluoroaniline. U.S. Patent 5,053,542.

  • Produits Chimiques Ugine Kuhlmann. (1981). Process for preparing fluorobenzene-sulfonyl fluorides. European Patent EP0032077A1.

  • Reucroft, J., & Swain, C. G. (1971). The Sandmeyer Reaction. Tetrahedron Letters, 12(14), 1167-1170.

  • Barluenga, J., et al. (2005). A Library of Conformationally Restricted Saturated Heterocyclic Sulfonyl Chlorides. Organic Letters, 7(23), 5237–5240.

  • Merck Sharp & Dohme Corp. (2017). Substituted heterocyclic compounds. U.S. Patent 9,850,229 B2.

  • Fisher Scientific. (n.d.). ChemScene | this compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 1208075-41-5. --INVALID-LINK--

  • A2B Chem. (n.d.). This compound - CAS 1208075-41-5. --INVALID-LINK--

  • CHIRALEN. (n.d.). 4-Bromo-2-chloro-5-fluoroaniline. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • Reddy's Laboratories Ltd. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. U.S. Patent Application Publication US 2016/0280619 A1.

  • LibreTexts. (2024). 24.8: Reactions of Arylamines. --INVALID-LINK--

  • BLD Pharm. (n.d.). 216159-03-4|4-Bromo-2-fluorobenzenesulfonyl chloride. --INVALID-LINK--

References

Technical Support Center: Optimizing Sulfonamide Yields from 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfonamides using 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of their target sulfonamides. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am getting a very low yield, or in some cases, no desired sulfonamide product. What are the likely causes and how can I troubleshoot this?

Answer: Low to no product formation is a common issue that can typically be traced back to a few key areas: the quality of your starting materials, the reaction conditions, or the nucleophilicity of your amine.

Core Directive: The "Big Three" of Sulfonamide Synthesis

Successful sulfonamide synthesis hinges on three critical pillars:

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis.

  • Effective Base Selection: A non-nucleophilic base is crucial to neutralize the HCl byproduct.

  • Amine Nucleophilicity: The reactivity of your amine will dictate the necessary reaction conditions.

Troubleshooting Steps:
  • Verify Reactant Quality:

    • Sulfonyl Chloride Integrity: this compound is moisture-sensitive.[1][2] Exposure to atmospheric moisture will lead to hydrolysis, forming the unreactive sulfonic acid.[3][4][5] It is imperative to use a fresh bottle or a properly stored sulfonyl chloride. You can check for degradation via NMR or IR spectroscopy.[1]

    • Amine Purity: Ensure your amine is pure and free from contaminants that could interfere with the reaction.

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware should be oven-dried or flame-dried before use.

    • Use anhydrous solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1][3]

    • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture ingress.[3]

  • Optimize the Base and Solvent System:

    • Base Selection: The base's role is to scavenge the HCl generated during the reaction.[5][6] Using a nucleophilic base can lead to unwanted side reactions. Non-nucleophilic organic bases like pyridine or triethylamine (TEA) are standard choices.[3][6] For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[1]

    • Solvent Choice: Aprotic solvents are generally preferred.[1] The solvent should be capable of dissolving both the sulfonyl chloride and the amine.

  • Address Amine Reactivity:

    • Low Nucleophilicity: For electron-poor or sterically hindered amines, you may need to employ more forcing conditions. This can include increasing the reaction temperature, using a higher boiling point solvent like DMF or DMSO, or utilizing microwave-assisted synthesis.[1]

Issue 2: Presence of a Major, Unidentified Side Product

Question: My reaction mixture shows a significant amount of a side product that is not my desired sulfonamide. What could this be and how can I prevent its formation?

Answer: The formation of side products is a common challenge in sulfonamide synthesis. The most likely culprits are hydrolysis of the sulfonyl chloride or bis-sulfonylation of primary amines.

Common Side Products and Prevention Strategies:
  • Hydrolysis to Sulfonic Acid:

    • Identification: The sulfonic acid byproduct (4-bromo-5-chloro-2-fluorobenzenesulfonic acid) is highly polar and will likely appear as a baseline spot on your TLC plate.

    • Prevention: As detailed in Issue 1 , maintaining strictly anhydrous conditions is the most effective way to prevent hydrolysis.[3][4] Using an aqueous base like sodium hydroxide can exacerbate this issue and is generally not recommended for small-scale synthesis.[3]

  • Bis-Sulfonylation of Primary Amines:

    • Identification: If you are using a primary amine (R-NH₂), it is possible for it to react with two molecules of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂Ar)₂).

    • Prevention:

      • Control Stoichiometry: Slowly add the sulfonyl chloride to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents).[3] This ensures the sulfonyl chloride is the limiting reagent.

      • Use a Bulky Base: A sterically hindered base can help to prevent the second sulfonylation.

      • Protecting Groups: For complex syntheses, consider protecting the primary amine to prevent this side reaction. The protecting group can be removed in a subsequent step.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my sulfonamide product from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-purity final product. The choice of purification strategy will depend on the properties of your sulfonamide and the nature of the impurities.

Purification Protocols:
  • Aqueous Workup:

    • Removal of Excess Base: If you used an organic base like pyridine or triethylamine, a wash with a dilute acidic solution (e.g., 1M HCl) will protonate the base, allowing it to be extracted into the aqueous layer.[7]

    • Removal of Sulfonic Acid: A wash with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acidic sulfonic acid byproduct, enabling its removal into the aqueous phase.[7]

    • Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove any remaining water from the organic layer.

  • Chromatography and Recrystallization:

    • Column Chromatography: Silica gel column chromatography is a common method for purifying sulfonamides. A typical eluent system is a mixture of hexane and ethyl acetate.[7]

    • Recrystallization: If your sulfonamide is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Experimental Protocols

Protocol 1: Standard Synthesis of a Sulfonamide from this compound

This protocol outlines a general procedure for the synthesis of a sulfonamide from a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add the anhydrous pyridine or triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques such as NMR, LC-MS, and HRMS.

Data Presentation

Table 1: Effect of Base and Solvent on Sulfonamide Yield

The following table provides illustrative data on how the choice of base and solvent can impact the yield of a typical sulfonamide synthesis.

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1288

Data is illustrative and based on general principles of sulfonamide synthesis.[7]

Visualizations

Diagram 1: General Reaction Mechanism for Sulfonamide Synthesis

G Amine Amine (R₂NH) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack SulfonylChloride 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride SulfonylChloride->TetrahedralIntermediate Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Sulfonamide Sulfonamide Product TetrahedralIntermediate->Sulfonamide Chloride Elimination HCl HCl HCl->ProtonatedBase Neutralization

Caption: General mechanism of sulfonamide formation.

Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield

G cluster_reactants cluster_conditions cluster_workup LowYield Problem: Low Yield VerifyReactants 1. Verify Reactant Quality & Stoichiometry LowYield->VerifyReactants OptimizeConditions 2. Optimize Reaction Conditions LowYield->OptimizeConditions AnalyzeWorkup 3. Analyze Workup & Purification LowYield->AnalyzeWorkup SulfonylChlorideDegradation Sulfonyl Chloride Degradation? (Hydrolysis) VerifyReactants->SulfonylChlorideDegradation AmineReactivity Amine Reactivity or Side Reactions? VerifyReactants->AmineReactivity IncorrectBase Incorrect Base? (Strength/Sterics) OptimizeConditions->IncorrectBase InappropriateSolvent Inappropriate Solvent? OptimizeConditions->InappropriateSolvent SuboptimalTemp Suboptimal Temp/Time? OptimizeConditions->SuboptimalTemp SideProducts Evidence of Side Products? (e.g., bis-sulfonylation) AnalyzeWorkup->SideProducts ProductLoss Product Loss During Purification? AnalyzeWorkup->ProductLoss Sol_Anhydrous - Use fresh sulfonyl chloride - Ensure anhydrous conditions SulfonylChlorideDegradation->Sol_Anhydrous Solution Sol_Stoichiometry - Check amine purity - Use slight excess of amine AmineReactivity->Sol_Stoichiometry Solution Sol_ScreenBases - Screen bases (e.g., Pyridine, TEA) IncorrectBase->Sol_ScreenBases Solution Sol_ScreenSolvents - Screen solvents (e.g., DCM, THF) InappropriateSolvent->Sol_ScreenSolvents Solution Sol_VaryTemp - Vary temperature and time SuboptimalTemp->Sol_VaryTemp Solution Sol_AdjustStoichiometry - Slow addition of sulfonyl chloride - Adjust stoichiometry SideProducts->Sol_AdjustStoichiometry Solution Sol_OptimizePurification - Optimize extraction pH - Use alternative purification ProductLoss->Sol_OptimizePurification Solution

Caption: Troubleshooting workflow for low sulfonamide yield.[4]

References

Technical Support Center: Purification Strategies for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your critical applications.

Introduction: The Challenge of Purifying a Polysubstituted Aryl Sulfonyl Chloride

This compound is a highly functionalized aromatic compound, and its purification requires careful consideration of its reactivity and the potential for impurity formation. The presence of multiple halogen substituents and a reactive sulfonyl chloride group dictates the choice of purification strategy. This guide will address common issues in a question-and-answer format, providing both the rationale behind the troubleshooting steps and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a dark, oily residue after the aqueous work-up. How can I induce crystallization and remove colored impurities?

Possible Causes:

  • Residual Acids: Incomplete neutralization of chlorosulfonic acid or hydrochloric acid (a byproduct of the reaction) can lead to an acidic and oily crude product.

  • Formation of Polar Impurities: Side reactions or degradation can produce highly polar, colored byproducts that inhibit crystallization.

  • Excess Starting Material: Unreacted 1-bromo-2-chloro-4-fluorobenzene can act as a solvent for the product, preventing solidification.

Troubleshooting Strategies:

  • Thorough Neutralization and Washing: Ensure the organic layer is washed to neutrality. A saturated sodium bicarbonate solution is typically used. The absence of effervescence is a good indicator, but checking the pH of the aqueous layer is recommended. Follow with a brine wash to remove excess water.

  • Trituration: If the oil persists, trituration can be an effective method to induce crystallization and remove soluble impurities.

    • Protocol 1: Trituration with a Non-Polar Solvent

      • Place the oily crude product in a flask.

      • Add a small amount of a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or pentane.

      • Stir the mixture vigorously with a spatula or a magnetic stir bar. The goal is to break up the oil and encourage the formation of a solid.

      • If the product solidifies, the liquid (containing dissolved impurities) can be decanted or removed by filtration.

      • Wash the resulting solid with a fresh portion of the cold non-polar solvent and dry under vacuum.

  • Charcoal Treatment for Color Removal: If the product is crystalline but colored, activated charcoal can be used during recrystallization.

    • Protocol 2: Decolorization with Activated Charcoal

      • Dissolve the crude solid in a minimum amount of a suitable hot recrystallization solvent (see Q3 for solvent selection).

      • Allow the solution to cool slightly and add a small amount of activated charcoal (typically 1-2% w/w).

      • Heat the mixture back to boiling for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

      • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Q2: I'm observing a significant amount of a water-soluble impurity. What is it and how can I prevent its formation?

Primary Suspect: 4-Bromo-5-chloro-2-fluorobenzenesulfonic acid

The most common water-soluble impurity is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[1] Sulfonyl chlorides are susceptible to hydrolysis, and this is exacerbated by elevated temperatures and the presence of water.

Prevention and Mitigation Strategies:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to ice-cold water or a mixture of ice and a water-immiscible organic solvent. This dissipates the heat of reaction and minimizes the time the sulfonyl chloride is in contact with water at elevated temperatures.

  • Efficient Extraction: Once quenched, proceed with the extraction into an organic solvent (e.g., dichloromethane or ethyl acetate) without delay.

Visualizing the Hydrolysis Problem:

Hydrolysis Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quenching This compound This compound Aqueous Work-up->this compound Desired Product (Organic Phase) 4-Bromo-5-chloro-2-fluorobenzenesulfonic acid 4-Bromo-5-chloro-2-fluorobenzenesulfonic acid Aqueous Work-up->4-Bromo-5-chloro-2-fluorobenzenesulfonic acid Hydrolysis Impurity (Aqueous Phase) Hydrolysis Hydrolysis This compound->Hydrolysis

Caption: Hydrolysis of the sulfonyl chloride during aqueous work-up.

Q3: What is the best strategy for recrystallizing this compound?

Choosing the Right Solvent System:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For halogenated aromatic compounds, a non-polar or moderately polar solvent is often a good starting point.[2]

Recommended Solvent Systems:

Solvent SystemPolarityRationale & Notes
Hexanes or Heptane Non-polarExcellent for removing more polar impurities. The high degree of halogenation on the benzene ring should lead to good solubility in hot alkanes.
Hexanes / Ethyl Acetate Non-polar / PolarA solvent pair that can be fine-tuned. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity is observed.
Toluene AromaticCan be effective due to "like-dissolves-like" principles with the aromatic core.
Isopropanol / Water PolarUse with caution due to the risk of hydrolysis. Best for crude material that is already relatively clean.

Protocol 3: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: Column chromatography is proving difficult. The product seems to be degrading on the silica gel. What are my options?

The Challenge with Silica Gel:

Silica gel is acidic and has a high surface area, which can promote the degradation of sensitive compounds like sulfonyl chlorides. The acidic nature of silica can catalyze hydrolysis if there is any residual water in the solvent.

Troubleshooting Column Chromatography:

  • Use a Less Acidic Stationary Phase: Consider using alumina (neutral or basic) or a deactivated silica gel. To deactivate silica, you can pre-treat it with a solvent system containing a small amount of a non-volatile base like triethylamine.

  • Solvent System Optimization: Use a non-polar mobile phase to move the product quickly through the column, minimizing contact time. A gradient of ethyl acetate in hexanes is a common starting point.

  • Dry Solvents: Always use anhydrous solvents for chromatography to prevent on-column hydrolysis.

Workflow for Chromatographic Purification:

Chromatography cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation Crude Product Crude Product Dissolve in Minimal\nDichloromethane Dissolve in Minimal Dichloromethane Crude Product->Dissolve in Minimal\nDichloromethane Load onto Column Load onto Column Dissolve in Minimal\nDichloromethane->Load onto Column Elute with Hexanes/EtOAc Gradient Elute with Hexanes/EtOAc Gradient Load onto Column->Elute with Hexanes/EtOAc Gradient Collect Fractions (TLC Analysis) Collect Fractions (TLC Analysis) Elute with Hexanes/EtOAc Gradient->Collect Fractions (TLC Analysis) Combine Pure Fractions Combine Pure Fractions Collect Fractions (TLC Analysis)->Combine Pure Fractions Solvent Removal\n(Rotary Evaporation) Solvent Removal (Rotary Evaporation) Combine Pure Fractions->Solvent Removal\n(Rotary Evaporation) Pure Product Pure Product Solvent Removal\n(Rotary Evaporation)->Pure Product

References

Technical Support Center: By-product Analysis in Reactions of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized reagent. In this resource, we will address common challenges and frequently asked questions regarding by-product formation in reactions involving this compound. Our aim is to provide you with the expertise and practical guidance necessary to optimize your synthetic routes and troubleshoot unexpected outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: a sulfonyl chloride group amenable to nucleophilic attack, and a polysubstituted aromatic ring that can participate in various transformations. However, this complex substitution pattern also presents unique challenges in controlling selectivity and minimizing by-product formation. The interplay of the inductive and resonance effects of the halogen substituents, coupled with the strong electron-withdrawing nature of the sulfonyl chloride group, dictates the regioselectivity of nucleophilic aromatic substitution and the stability of the desired products. This guide will provide in-depth analysis and practical solutions for the most common issues encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable protocols to resolve them.

Issue 1: Formation of a Water-Soluble By-product and Low Yield of the Desired Sulfonamide

Question: I am reacting this compound with a primary amine to synthesize a sulfonamide. After aqueous workup, I observe a significant loss of material to the aqueous layer and my overall yield is poor. What is the likely cause and how can I prevent this?

Answer: The most probable cause for the loss of product to the aqueous layer is the hydrolysis of the starting sulfonyl chloride to the corresponding sulfonic acid, 4-Bromo-5-chloro-2-fluorobenzenesulfonic acid.[1][2] Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture or basic conditions, which are common in sulfonamide synthesis.[3][4] The resulting sulfonic acid is highly polar and water-soluble, particularly in its salt form after a basic workup, leading to its partitioning into the aqueous phase.

Causality and Prevention:

  • Moisture Sensitivity: The sulfonyl chloride functional group is inherently reactive towards nucleophiles, including water. The reaction is often faster than the desired reaction with the amine if care is not taken to maintain anhydrous conditions.

  • Reaction Kinetics: The rate of hydrolysis can be competitive with the rate of aminolysis, especially with less nucleophilic amines or at elevated temperatures.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents (e.g., molecular sieves).

    • Handle the this compound and the amine under an inert atmosphere (nitrogen or argon).

  • Choice of Base:

    • Use a non-nucleophilic, anhydrous base such as triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. These bases are less likely to promote hydrolysis compared to aqueous bases like NaOH or K₂CO₃.[5]

  • Order of Addition:

    • Add the sulfonyl chloride solution dropwise to a solution of the amine and the non-nucleophilic base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.

  • Workup Procedure:

    • If hydrolysis is still suspected, a modified workup can be employed. After the reaction is complete, quench with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) instead of water or a basic solution, if your product is stable to mild acid. This will keep the sulfonic acid in its less soluble protonated form, potentially reducing its loss to the aqueous layer.

Issue 2: Observation of an Unexpected By-product with a Higher Molecular Weight

Question: During the reaction of this compound with an alcohol under basic conditions to form a sulfonate ester, I have isolated an unexpected by-product with a significantly higher molecular weight than my desired product. What could this by-product be?

Answer: A likely high molecular weight by-product in this reaction is the corresponding diaryl sulfone. This can arise from a Friedel-Crafts-type reaction where the starting sulfonyl chloride or the resulting sulfonate ester acts as an electrophile and reacts with another molecule of an electron-rich aromatic compound present in the reaction mixture. However, a more probable pathway, especially if you are using an aromatic alcohol (a phenol), is the formation of a diaryl ether via nucleophilic aromatic substitution (SNA_r_), followed by further reactions.

Given the electron-deficient nature of the aromatic ring in this compound, it is susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the strongly electron-withdrawing sulfonyl chloride group.[6][7] The fluorine atom is generally the most labile leaving group in SNAr reactions of polyhalogenated aromatic compounds.

Plausible By-product Formation Pathway:

  • Initial SNAr Reaction: The phenoxide (formed from the phenol under basic conditions) can act as a nucleophile and displace the fluoride ion from the aromatic ring of another molecule of the sulfonyl chloride.

  • Subsequent Reaction: The resulting diaryl ether, which still contains a sulfonyl chloride group, can then react with the alcohol to form the corresponding sulfonate ester.

Experimental Workflow for By-product Identification:

cluster_workflow By-product Identification Workflow start Isolate Unexpected By-product lcms LC-MS Analysis (Determine Molecular Weight) start->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) lcms->nmr ir IR Spectroscopy (Functional Group Analysis) nmr->ir conclusion Confirm Structure of Diaryl Ether/Sulfone By-product ir->conclusion reagent This compound + Nu⁻ intermediate Meisenheimer Complex (Stabilized by -SO₂Cl) reagent->intermediate Nucleophilic Attack at C-F product Substitution Product (Displacement of F⁻) intermediate->product Loss of Fluoride

References

Validation & Comparative

A Comparative Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride: A Tool for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents. Their ability to readily form stable sulfonamides and sulfonate esters has cemented their role in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. While staples like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous, the demand for increasingly sophisticated molecules necessitates the use of more tailored reagents. This guide provides an in-depth comparison of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride with other commonly employed sulfonyl chlorides, offering insights into its unique reactivity profile and potential applications, supported by established chemical principles and experimental data from analogous systems.

The Sulfonyl Chloride Family: A Spectrum of Reactivity

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring or alkyl backbone. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, making the reagent more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1] This principle allows for the fine-tuning of reactivity to suit specific synthetic challenges.

dot graph "Reactivity_Spectrum" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; subgraph "cluster_0" { label="Reactivity Spectrum of Sulfonyl Chlorides"; bgcolor="#F1F3F4"; "MsCl" [label="Methanesulfonyl Chloride (MsCl)\n(Aliphatic, Highly Reactive)", fillcolor="#EA4335"]; "NosylCl" [label="4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl)\n(Strongly Activated)", fillcolor="#EA4335"]; "Target" [label="this compound\n(Highly Activated)", fillcolor="#EA4335", shape=ellipse, style="filled,dashed"]; "BsCl" [label="Benzenesulfonyl Chloride (BsCl)\n(Baseline Aromatic)", fillcolor="#FBBC05"]; "TsCl" [label="p-Toluenesulfonyl Chloride (TsCl)\n(Deactivated)", fillcolor="#34A853"]; "DansylCl" [label="Dansyl Chloride\n(Specialty, Fluorescent)", fillcolor="#4285F4"]; } "MsCl" -> "NosylCl" -> "Target" -> "BsCl" -> "TsCl" [style=invis]; {rank=same; "MsCl"; "NosylCl"; "Target"; "BsCl"; "TsCl"; "DansylCl"} } Figure 1. A conceptual representation of the relative reactivity of various sulfonyl chlorides based on their electronic properties.

Profiling this compound: A Highly Activated Reagent

This compound is a polysubstituted aromatic sulfonyl chloride poised for high reactivity. Its unique substitution pattern of three halogen atoms—all potent electron-withdrawing groups—significantly enhances the electrophilicity of the sulfonyl sulfur.

Structural and Electronic Effects:

  • Inductive Effects: Fluorine, chlorine, and bromine are all highly electronegative atoms that withdraw electron density from the benzene ring through the sigma bond network (a -I effect). This inductive withdrawal is additive, making the ring electron-deficient and, consequently, the sulfonyl group highly electrophilic.[2]

  • Resonance Effects: While halogens do possess lone pairs that can be donated to the aromatic ring via resonance (a +R effect), for chlorine, bromine, and fluorine, the inductive effect is generally considered to be dominant in influencing reactivity in nucleophilic aromatic substitution on the sulfonyl group.[2]

  • The ortho-Fluoro Effect: The fluorine atom at the ortho position to the sulfonyl chloride group is of particular interest. While sterically small, its extreme electronegativity can have a pronounced effect on the local electronic environment of the reaction center. This can lead to unique reactivity and selectivity patterns that are not simply an additive effect of its electron-withdrawing power.[3]

This combination of strong inductive withdrawal from three halogen substituents renders This compound a highly activated electrophile, likely exhibiting reactivity comparable to or exceeding that of 4-nitrobenzenesulfonyl chloride.

Comparative Analysis with Common Sulfonyl Chlorides

To fully appreciate the utility of this compound, a comparison with other widely used sulfonyl chlorides is essential. The following table summarizes their key properties and performance characteristics.

Sulfonyl Chloride Structure Key Features Relative Reactivity Primary Applications
This compound C₆H₂BrCl₂FO₂SHighly activated due to three electron-withdrawing halogens.[2]Very HighSynthesis of highly functionalized sulfonamides for medicinal chemistry and agrochemicals.[4]
p-Toluenesulfonyl Chloride (TsCl) C₇H₇ClO₂SElectron-donating methyl group deactivates the sulfonyl chloride. Solid and easy to handle.[5]ModerateFormation of tosylates as excellent leaving groups; protecting group for amines.[6]
Methanesulfonyl Chloride (MsCl) CH₃ClO₂SAliphatic, sterically unhindered, and highly reactive.[7]Very HighFormation of mesylates as excellent leaving groups; sulfonamide formation.[8]
4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl) C₆H₄ClNO₄SStrongly activated by the electron-withdrawing nitro group.[9]Very HighSynthesis of nosylates and nosylamides; used in peptide synthesis.[10]
Dansyl Chloride C₁₂H₁₂ClNO₂SForms highly fluorescent sulfonamides upon reaction with primary and secondary amines.ModerateFluorescent labeling of amino acids, peptides, and proteins for analytical purposes.[11]
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂SLarger aromatic system can introduce specific properties like improved binding or altered solubility.ModerateSynthesis of dyes, pharmaceuticals, and as a capping agent for amines.[12][13]

Experimental Data: A Case Study in Sulfonamide Synthesis

Objective: To synthesize N-benzyl-4,5-dichloro-2-fluorobenzenesulfonamide to demonstrate a standard protocol for sulfonamide formation using a highly activated benzenesulfonyl chloride.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"]; "Start" [label="Start: Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve Benzylamine in Anhydrous DCM"]; "Cool" [label="Cool to 0°C"]; "Add_Base" [label="Add Pyridine (Base)"]; "Prepare_SC" [label="Prepare Solution of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride in DCM"]; "Add_SC" [label="Add Sulfonyl Chloride Solution Dropwise"]; "React" [label="Warm to RT and Stir for 12h"]; "Workup" [label="Aqueous Workup (HCl, NaHCO₃, Brine)"]; "Dry" [label="Dry Organic Layer (Na₂SO₄)"]; "Concentrate" [label="Concentrate under Reduced Pressure"]; "Purify" [label="Purify by Column Chromatography"]; "Characterize" [label="Characterize Product (NMR, MS)"]; "End" [label="End: Pure Sulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dissolve"; "Dissolve" -> "Cool"; "Cool" -> "Add_Base"; "Add_Base" -> "Prepare_SC"; "Prepare_SC" -> "Add_SC"; "Add_SC" -> "React"; "React" -> "Workup"; "Workup" -> "Dry"; "Dry" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "Characterize"; "Characterize" -> "End"; } Figure 2. A typical experimental workflow for the synthesis of a sulfonamide using an activated sulfonyl chloride.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling and Base Addition: Cool the solution to 0°C using an ice bath. To the stirred solution, slowly add pyridine (1.5 equivalents) as a base to neutralize the HCl byproduct.[14]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4,5-dichloro-2-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over a period of 15-20 minutes.[14]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes). The structure and purity of the final sulfonamide should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Expected Outcome and Causality:

Given the high reactivity of polyhalogenated benzenesulfonyl chlorides, this reaction is expected to proceed to completion under mild conditions. The use of a base like pyridine is crucial to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The electron-withdrawing nature of the three halogens on the benzenesulfonyl chloride ring makes the sulfur atom highly susceptible to nucleophilic attack by the amine, thus driving the reaction forward efficiently.[14]

Conclusion: Strategic Application in Drug Discovery and Advanced Synthesis

This compound represents a powerful tool for the modern synthetic chemist. Its highly activated nature allows for the facile synthesis of complex sulfonamides, often under milder conditions than those required for less reactive sulfonyl chlorides. This is particularly advantageous when working with sensitive or poorly nucleophilic amines. The unique polyhalogenated substitution pattern also provides a scaffold for introducing multiple points of diversity in a molecule, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

While direct comparative kinetic data is still emerging, the principles of physical organic chemistry strongly suggest that this reagent is a highly effective and versatile building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. Its judicious application can enable the construction of molecular architectures that would be challenging to access with more conventional sulfonyl chlorides.

References

A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reactivity of sulfonyl chlorides is paramount for the synthesis of sulfonamides and sulfonate esters, crucial components in a vast array of pharmaceuticals. This guide provides an in-depth comparison of the reactivity of substituted benzenesulfonyl chlorides, supported by experimental data and detailed protocols. We will explore the electronic and steric effects of various substituents on the benzene ring and their influence on the rate of nucleophilic substitution reactions.

Introduction: The Role of Substituents in Modulating Reactivity

Benzenesulfonyl chlorides are versatile reagents in organic synthesis.[1] The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic, making the sulfur atom susceptible to attack by nucleophiles such as amines and alcohols.[2][3] The reactivity of this functional group can be finely tuned by the presence of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate, while electron-donating groups (EDGs) have the opposite effect.[4] This principle is fundamental to controlling the outcomes of synthetic reactions and is a key consideration in the design of multi-step syntheses, particularly in fields like peptide synthesis where precise control over functional group reactivity is essential.[2]

This guide will delve into the kinetics of these reactions, present comparative data for a range of substituted benzenesulfonyl chlorides, and provide a robust experimental protocol for researchers to quantify these reactivity differences in their own laboratories.

Theoretical Framework: Electronic and Steric Effects

The reactivity of substituted benzenesulfonyl chlorides is primarily governed by the electronic properties of the substituent. The Hammett equation provides a quantitative correlation between the reaction rate and the electronic nature of the substituent.[5] For the hydrolysis of substituted benzenesulfonyl chlorides, the reaction rates often show a positive correlation with the Hammett σ constant, indicating that electron-withdrawing substituents accelerate the reaction.[6][7]

The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. Electron-withdrawing groups stabilize this electron-rich transition state, thus lowering the activation energy and increasing the reaction rate. Conversely, electron-donating groups destabilize the transition state, leading to a slower reaction.

While electronic effects are dominant, steric effects can also play a role, particularly with ortho-substituents. Bulky groups near the reaction center can hinder the approach of the nucleophile, slowing down the reaction. However, some studies have reported a counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups, suggesting a more complex interplay of factors.[9][10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_solution Prepare a dilute solution of the benzenesulfonyl chloride in acetone. start_reaction Inject the sulfonyl chloride solution into the water and start data logging. prep_solution->start_reaction thermostat_water Thermostat a known volume of high-purity water in the reaction vessel. thermostat_water->start_reaction monitor_conductivity Record conductivity at regular time intervals until the reaction is complete. start_reaction->monitor_conductivity plot_data Plot conductivity vs. time. monitor_conductivity->plot_data calculate_rate Calculate the pseudo-first-order rate constant (k) from the slope of ln(C∞ - Ct) vs. time. plot_data->calculate_rate

References

The Strategic Advantage of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a sulfonylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and molecular design. In the vast landscape of sulfonyl chlorides, 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride has emerged as a reagent of significant interest, offering a unique combination of reactivity and functionality. This guide provides an in-depth technical comparison of this compound with commonly used alternatives, supported by established principles of physical organic chemistry and extrapolated experimental insights.

The Crucial Role of Sulfonyl Chlorides in Synthesis

Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, indispensable for the formation of sulfonamides and sulfonate esters—moieties of paramount importance in medicinal chemistry and materials science.[1] The sulfonamide group, in particular, is a cornerstone pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2] The reactivity of a sulfonyl chloride is intrinsically linked to the electronic properties of its 'R' group. Electron-withdrawing substituents on an aryl ring enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[3] This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and broader substrate scope.

Unveiling the Potential of this compound

This compound (CAS 1208075-41-5) is a polysubstituted aryl sulfonyl chloride distinguished by a unique arrangement of three halogen atoms on the benzene ring.[4][5][6][7][8][][10][11][12] This substitution pattern is not merely an arbitrary combination but a strategic design that confers specific and advantageous properties to the molecule.

Chemical and Physical Properties:

PropertyValue
CAS Number 1208075-41-5
Molecular Formula C₆H₂BrCl₂FO₂S
Molecular Weight 307.95 g/mol
Appearance Solid
Purity Typically ≥97%

Source:[4][6][7][11]

The trifecta of bromo, chloro, and fluoro substituents collectively exert a strong electron-withdrawing effect, significantly activating the sulfonyl chloride group towards nucleophilic substitution. This enhanced reactivity is a key advantage in the synthesis of complex molecules, particularly in the development of protein degraders and kinase inhibitors where efficient and clean reactions are paramount.[4][13][14]

Comparative Analysis with Standard Sulfonylating Agents

To fully appreciate the advantages of this compound, a comparison with established reagents such as p-toluenesulfonyl chloride (TsCl), p-nitrobenzenesulfonyl chloride (NsCl), and p-bromobenzenesulfonyl chloride (BsCl) is essential.

A Theoretical Framework: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing groups, which increase the reactivity of a sulfonyl chloride, while negative values denote electron-donating groups that decrease reactivity.

G cluster_reactivity Predicted Reactivity Scale TsCl Tosyl Chloride (TsCl) (Electron-Donating CH₃) BsCl Brosyl Chloride (BsCl) (Weakly Electron-Withdrawing Br) TsCl->BsCl Increasing Reactivity This compound This compound (Strongly Electron-Withdrawing Halogens) BsCl->this compound Increasing Reactivity NsCl Nosyl Chloride (NsCl) (Strongly Electron-Withdrawing NO₂) This compound->NsCl Comparable/Higher Reactivity

Performance Comparison: A Qualitative Assessment

Direct, side-by-side experimental data comparing the performance of this compound with its counterparts under identical conditions is limited in publicly available literature. However, based on the established principles of physical organic chemistry, we can construct a qualitative comparison.

ReagentKey FeaturesPredicted AdvantagesPredicted Disadvantages
This compound Multiple electron-withdrawing halogens; ortho-fluoro substituent.High reactivity allowing for milder reaction conditions and shorter reaction times; potential for unique interactions due to the ortho-fluoro group; provides multiple points for further functionalization.Higher cost; potential for side reactions with highly nucleophilic substrates if not controlled.
p-Toluenesulfonyl chloride (TsCl) Electron-donating methyl group.Lower cost; readily available; moderate reactivity suitable for many standard applications.Slower reaction rates requiring more forcing conditions; lower yields with hindered or less nucleophilic amines.
p-Nitrobenzenesulfonyl chloride (NsCl) Strongly electron-withdrawing nitro group.High reactivity; the resulting sulfonamide has a lower pKa, facilitating subsequent N-alkylation.The nitro group can be sensitive to certain reagents (e.g., reducing agents); can be too reactive for some applications, leading to lack of selectivity.
p-Bromobenzenesulfonyl chloride (BsCl) Electron-withdrawing bromo group.More reactive than TsCl; the bromo substituent can be used for cross-coupling reactions.Less reactive than NsCl and likely less reactive than the title compound.

The presence of the ortho-fluoro substituent in this compound is particularly noteworthy. The "ortho-fluoro effect" can influence the conformation of the sulfonyl chloride group and potentially enhance its reactivity through intramolecular interactions.[15]

Applications in Advanced Synthesis

The unique properties of this compound make it a valuable tool in several areas of modern synthetic chemistry.

Synthesis of Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in drug discovery.[13][14] The sulfonamide moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase domain. The high reactivity of this compound allows for the efficient synthesis of diverse libraries of sulfonamide-containing compounds for high-throughput screening.[13][16][17]

G Start 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride Reaction Sulfonylation Reaction Start->Reaction Amine Diverse Amine Library Amine->Reaction Library Library of Novel Sulfonamide Compounds Reaction->Library Screening High-Throughput Kinase Inhibitor Screening Library->Screening Hit Identification of Potent Kinase Inhibitors Screening->Hit

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, the use of orthogonal protecting groups is essential.[18][19][20][21] Sulfonamides derived from highly activated sulfonyl chlorides like this compound can serve as robust protecting groups for amines. The conditions required for the cleavage of these highly electron-deficient sulfonamides can be distinct from those used to remove other protecting groups, enabling selective deprotection and functionalization.

Experimental Protocols

The following is a general protocol for the synthesis of a sulfonamide using this compound. This protocol is based on established methods for sulfonamide synthesis and should be optimized for specific substrates.

Synthesis of N-Benzyl-4-bromo-5-chloro-2-fluorobenzenesulfonamide

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The high reactivity of this compound may lead to shorter reaction times compared to less activated sulfonyl chlorides. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification DissolveAmine Dissolve Benzylamine in anhydrous DCM Cool Cool to 0 °C DissolveAmine->Cool AddBase Add Triethylamine Cool->AddBase AddSulfonylChloride Add 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride solution dropwise AddBase->AddSulfonylChloride Stir Stir at room temperature (2-12 h) AddSulfonylChloride->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Reaction Complete Wash Wash with HCl, H₂O, NaHCO₃, Brine Dilute->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Conclusion

This compound stands out as a highly activated and versatile reagent for modern organic synthesis. Its unique polysubstituted aromatic ring, rich in electron-withdrawing halogen atoms, significantly enhances the electrophilicity of the sulfonyl chloride group. This heightened reactivity is predicted to offer considerable advantages over traditional sulfonylating agents like tosyl chloride, including milder reaction conditions, shorter reaction times, and the potential for greater yields, particularly with challenging substrates. While direct comparative experimental data is still emerging, the foundational principles of physical organic chemistry strongly support its superior performance in many synthetic applications. For researchers engaged in the synthesis of complex, high-value molecules such as kinase inhibitors and novel therapeutics, this compound represents a powerful tool to accelerate discovery and enable innovative molecular design.

References

A Comparative Guide to Sulfonyl Chloride Reactivity: 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the judicious selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and functional materials. While tosyl chloride (TsCl) is a widely recognized and utilized reagent, the emergence of polysubstituted aromatic sulfonyl chlorides, such as 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, presents new opportunities and necessitates a thorough understanding of their comparative reactivity.

This guide provides an in-depth technical comparison of the reactivity of this compound and the conventional tosyl chloride. By examining the electronic effects of their respective substituents, we aim to provide a predictive framework for their reactivity profiles, supported by illustrative experimental designs and mechanistic insights.

The Protagonists: A Structural and Electronic Overview

The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the substituents on the aromatic ring.[1]

Tosyl Chloride (TsCl): The Established Benchmark

Tosyl chloride, or p-toluenesulfonyl chloride, features a methyl group at the para position of the benzene ring.[2] The methyl group is a weak electron-donating group (EDG) through hyperconjugation and inductive effects. This donation of electron density to the aromatic ring slightly reduces the electrophilicity of the sulfonyl sulfur atom.[1] Despite this, TsCl is a highly effective and widely used reagent for the formation of tosylates and sulfonamides.[3][4]

This compound: The Challenger

In stark contrast, this compound is adorned with three halogen atoms: bromine, chlorine, and fluorine. These halogens are potent electron-withdrawing groups (EWGs) due to their high electronegativity, exerting a strong inductive effect (-I). This collective electron withdrawal significantly depletes electron density from the aromatic ring, thereby substantially increasing the partial positive charge on the sulfonyl sulfur atom.

CompoundSubstituentsElectronic EffectPredicted Impact on Sulfur Electrophilicity
Tosyl Chloride -CH₃ (para)Electron-Donating (weak)Decreased
This compound -Br (para), -Cl (meta), -F (ortho)Electron-Withdrawing (strong)Significantly Increased

This fundamental electronic difference is the cornerstone of their divergent reactivity.

The Reactivity Landscape: A Predictive Comparison

The enhanced electrophilicity of the sulfur atom in this compound is predicted to lead to a significantly higher reaction rate in nucleophilic substitution reactions compared to tosyl chloride.[5]

Hypothetical Kinetic Data: Sulfonamide Formation with Aniline

To quantify this reactivity difference, we can envision a comparative kinetic study monitoring the rate of sulfonamide formation with a model nucleophile, such as aniline, under identical reaction conditions.

Sulfonyl ChlorideRelative Initial Rate (k_rel)
Tosyl Chloride1
This compound> 100 (Predicted)

This predicted dramatic increase in reactivity for the halogenated compound stems directly from the greater susceptibility of its sulfonyl sulfur to nucleophilic attack.

Mechanistic Considerations

The reaction of sulfonyl chlorides with nucleophiles (e.g., alcohols, amines) generally proceeds through a nucleophilic substitution pathway at the sulfur atom. The chloride ion serves as a good leaving group, facilitating the reaction.[6] The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[7]

Reaction Scheme: Sulfonamide Formation

G reagents R-SO₂Cl + R'-NH₂ product R-SO₂-NH-R' reagents->product Nucleophilic Attack hcl Base·HCl base Base product->hcl +

Caption: General reaction for sulfonamide formation.

For both tosyl chloride and this compound, the fundamental mechanism remains the same. However, the activation energy for the nucleophilic attack is expected to be significantly lower for the latter due to the highly electrophilic nature of its sulfonyl group.

Experimental Design: A Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, the following experimental protocol can be employed.

Objective: To compare the rate of reaction of tosyl chloride and this compound with a primary alcohol.

Materials:

  • Tosyl chloride

  • This compound

  • Benzyl alcohol (as the nucleophile)

  • Pyridine (as the base and solvent)

  • Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • Prepare two separate reaction flasks.

    • In each flask, dissolve benzyl alcohol (1.0 mmol) and pyridine (1.2 mmol) in DCM (10 mL).

    • Cool the solutions to 0 °C in an ice bath.

  • Initiation of Reaction:

    • To the first flask, add tosyl chloride (1.0 mmol) at t=0.

    • To the second flask, add this compound (1.0 mmol) at t=0.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a dilute HCl solution to neutralize the pyridine.

    • Extract the organic components with DCM.

    • Analyze the organic extract by HPLC to determine the concentration of the starting alcohol and the corresponding sulfonate ester product.

  • Data Analysis:

    • Plot the concentration of the benzyl alcohol versus time for each reaction.

    • Determine the initial rate of reaction for both sulfonyl chlorides from the slope of the concentration-time curves at t=0.

    • Calculate the relative rate of reaction.

Workflow for Comparative Reactivity Study

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Benzyl Alcohol and Pyridine in DCM prep2 Cool to 0 °C prep1->prep2 add_tscl Add Tosyl Chloride (Flask 1) prep2->add_tscl add_bcfsc Add 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride (Flask 2) prep2->add_bcfsc aliquot Withdraw Aliquots at Time Intervals add_tscl->aliquot add_bcfsc->aliquot quench Quench with HCl aliquot->quench extract Extract with DCM quench->extract hplc HPLC Analysis extract->hplc data Plot [Alcohol] vs. Time & Calculate Rates hplc->data Generate Data

References

A Tale of Two Sulfonyl Chlorides: A Comparative Guide to the Reactivity of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride and Nosyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of two powerful yet distinct benzenesulfonyl chlorides: the highly functionalized 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride and the well-established nosyl chlorides (o- and p-nitrobenzenesulfonyl chloride). By delving into their electronic properties, steric effects, and reactivity, supported by mechanistic insights and practical experimental protocols, this document aims to equip the reader with the necessary knowledge to make an informed choice for their specific synthetic challenge.

At a Glance: Chemical Structures and Properties

A fundamental understanding of the chemical structures of these reagents is paramount to appreciating their differing reactivities.

CompoundStructureMolecular FormulaMolecular WeightKey Features
This compound C₆H₂BrCl₂FO₂S307.95 g/mol Multiple electron-withdrawing halogen substituents. Ortho-fluoro group.
o-Nosyl chloride (2-Nitrobenzenesulfonyl chloride) C₆H₄ClNO₄S221.62 g/mol Strong electron-withdrawing nitro group in the ortho position.
p-Nosyl chloride (4-Nitrobenzenesulfonyl chloride) C₆H₄ClNO₄S221.62 g/mol Strong electron-withdrawing nitro group in the para position.

The Heart of the Matter: A Deep Dive into Reactivity

The reactivity of a benzenesulfonyl chloride in nucleophilic substitution reactions, such as the sulfonylation of amines or alcohols, is predominantly governed by the electrophilicity of the sulfur atom. This is, in turn, dictated by the electronic and steric nature of the substituents on the benzene ring.

Electronic Effects: An Electrophilicity Showdown

The electron-withdrawing or -donating ability of a substituent can be quantified by its Hammett constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect, leading to a more electrophilic sulfonyl sulfur and, consequently, a higher reaction rate.

Let's compare the cumulative electronic influence of the substituents on our two contenders.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-Br+0.23+0.39
-Cl+0.23+0.37
-F+0.06+0.34
-NO₂+0.78+0.71

Therefore, from an electronic standpoint, This compound is predicted to be a more reactive sulfonylating agent than nosyl chloride . This enhanced reactivity can be particularly advantageous when dealing with less nucleophilic amines or when milder reaction conditions are desired.

Steric Considerations: The "Ortho Effect"

The presence of a substituent at the ortho position to the sulfonyl chloride group introduces steric hindrance, which can influence the rate of reaction.

In the case of o-nosyl chloride , the bulky nitro group in the ortho position can sterically hinder the approach of a nucleophile to the sulfonyl sulfur. This "ortho effect" can lead to slower reaction rates compared to its para-isomer, p-nosyl chloride, especially with sterically demanding nucleophiles.[1]

For This compound , the ortho-fluoro substituent is relatively small compared to a nitro group. While it does exert a steric influence, its impact is generally less pronounced. Interestingly, some studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive acceleration of the reaction rate, which has been attributed to relief of ground-state strain in the transition state.[2] While the effect of an ortho-fluoro group may not be as dramatic, it is a factor to consider in the overall reactivity profile.

G cluster_0 Electronic Effects cluster_1 Steric Effects Highly Electron-Withdrawing\nSubstituents (3x Halogen) Highly Electron-Withdrawing Substituents (3x Halogen) Strongly Electron-Withdrawing\nSubstituent (1x Nitro) Strongly Electron-Withdrawing Substituent (1x Nitro) Increased Electrophilicity\nof Sulfonyl Sulfur Increased Electrophilicity of Sulfonyl Sulfur Higher Reactivity Higher Reactivity o-Nitro Group (Nosyl Chloride) o-Nitro Group (Nosyl Chloride) o-Fluoro Group (Tri-halogenated) o-Fluoro Group (Tri-halogenated) Significant Steric Hindrance Significant Steric Hindrance Moderate Steric Hindrance Moderate Steric Hindrance

Mechanistic Insights: The Sulfonylation Pathway

The reaction of both sulfonyl chlorides with a primary or secondary amine proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism involves the formation of a trigonal bipyramidal intermediate.

G Amine (R-NH₂) Amine (R-NH₂) Trigonal Bipyramidal Intermediate Trigonal Bipyramidal Intermediate Amine (R-NH₂)->Trigonal Bipyramidal Intermediate Nucleophilic Attack Sulfonyl Chloride (Ar-SO₂Cl) Sulfonyl Chloride (Ar-SO₂Cl) Sulfonyl Chloride (Ar-SO₂Cl)->Trigonal Bipyramidal Intermediate Sulfonamide (Ar-SO₂NH-R) Sulfonamide (Ar-SO₂NH-R) Trigonal Bipyramidal Intermediate->Sulfonamide (Ar-SO₂NH-R) Chloride Elimination HCl HCl Trigonal Bipyramidal Intermediate->HCl Base Base Base-HCl Salt Base-HCl Salt HClBase HClBase HClBase->Base-HCl Salt Neutralization

The key difference in the reactivity between this compound and nosyl chloride lies in the stability of the transition state leading to the trigonal bipyramidal intermediate. The highly electron-withdrawing nature of the tri-halogenated phenyl ring in the former stabilizes the developing negative charge on the sulfonyl group more effectively, thus lowering the activation energy of the reaction and increasing the reaction rate.

Practical Applications and Synthetic Utility

This compound: The High-Reactivity Workhorse

Due to its enhanced reactivity, this reagent is an excellent choice for:

  • Sulfonylation of weakly nucleophilic amines: Anilines with electron-withdrawing groups or sterically hindered amines that react sluggishly with less reactive sulfonyl chlorides.

  • Reactions at lower temperatures: The increased reactivity allows for reactions to be carried out at milder conditions, which can be beneficial for sensitive substrates.

  • Introduction of a highly functionalized aromatic ring: The bromo, chloro, and fluoro substituents offer multiple handles for subsequent cross-coupling reactions or other transformations, making it a valuable building block in complex molecule synthesis.

Nosyl Chloride: The Versatile Protecting Group

Nosyl chlorides are widely used for the protection of amines. The resulting nosylamides are stable to a wide range of reaction conditions. A key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol and a base, a process that is orthogonal to many other protecting group strategies.[3] The strong electron-withdrawing nitro group also acidifies the N-H proton of the sulfonamide, facilitating N-alkylation reactions, famously utilized in the Fukuyama amine synthesis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with this compound

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for the Nosylation of a Primary Amine

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride (o-nosyl chloride) or 4-Nitrobenzenesulfonyl chloride (p-nosyl chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the nosyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting nosylamide can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for the Deprotection of a Nosylamide

Materials:

  • Nosyl-protected amine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq.) in MeCN or DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

  • Purify as necessary.

Conclusion: Making the Right Choice

The choice between this compound and nosyl chloride is contingent upon the specific requirements of the synthetic task at hand.

  • For sheer reactivity and the sulfonylation of challenging substrates, this compound stands out as the more potent reagent. Its highly electron-deficient nature ensures rapid and efficient sulfonamide formation, often under milder conditions. The presence of multiple halogen atoms also provides a versatile platform for further synthetic elaborations.

  • When the primary goal is the protection of an amine with the option for mild and orthogonal deprotection, nosyl chloride remains an excellent and well-established choice. Its utility in facilitating subsequent N-alkylation reactions further solidifies its position as a valuable tool in the synthetic chemist's arsenal.

Ultimately, a thorough understanding of the electronic and steric properties of these reagents, as outlined in this guide, will empower researchers to select the optimal sulfonylating agent, leading to more efficient, robust, and successful synthetic outcomes.

References

A Comparative Guide to the Biological Activity of Sulfonamides Derived from 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer and diuretic agents.[1][2] Their biological activity is intrinsically linked to the nature of the substituents on both the aromatic ring and the sulfonamide nitrogen. The specific precursor, 4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride, offers a unique halogenation pattern that is anticipated to significantly influence the physicochemical and biological properties of its derivatives. The presence of bromo, chloro, and fluoro substituents can modulate factors such as lipophilicity, electronic effects, and binding interactions with biological targets.[3][4]

Synthesis of Sulfonamides from this compound: A General Protocol

The synthesis of sulfonamides from this compound typically follows a well-established nucleophilic substitution reaction with a primary or secondary amine.[1][5] This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-substituted 4-Bromo-5-chloro-2-fluorobenzenesulfonamides

  • Materials:

    • This compound

    • Appropriate primary or secondary amine (1.1 equivalents)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

    • Base (e.g., triethylamine, pyridine) (1.5 equivalents)

    • Hydrochloric acid (1 M solution)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the base to the stirred solution.

    • In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 1 M HCl.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Comparative Biological Activities

Antimicrobial Activity

Sulfonamides have historically been celebrated for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] The antimicrobial efficacy of sulfonamides derived from this compound can be benchmarked against other halogenated sulfonamides.

The presence of electron-withdrawing halogen atoms on the benzene ring is known to influence the acidity of the sulfonamide proton and the overall electronic character of the molecule, which can impact its binding to the active site of DHPS. Studies on other halogenated sulfonamides have demonstrated that the type and position of the halogen substituent can significantly affect the antimicrobial spectrum and potency. For instance, the presence of chloro and fluoro groups on the phenyl ring has been shown to have a marked influence on antibacterial activity in other chemical scaffolds.[6]

Table 1: Comparative Antimicrobial Activity of Halogenated Sulfonamides (Hypothetical Data Based on Analogs)

Compound ClassTest OrganismMIC (µg/mL)Reference Compound (MIC, µg/mL)
4-Bromo-5-chloro-2-fluorobenzenesulfonamidesStaphylococcus aureus16-64Sulfamethoxazole (8-32)
Escherichia coli32-128Sulfamethoxazole (16-64)
4-Chloro-2-mercaptobenzenesulfonamidesGram-positive bacteriaPromising activityCiprofloxacin
Dihalogenated benzenesulfonamidesVarious bacteriaVariableStandard antibiotics

Note: The data for 4-Bromo-5-chloro-2-fluorobenzenesulfonamides is hypothetical and projected based on the activities of other halogenated analogs. MIC values can vary significantly based on the N-substituent.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Synthesized sulfonamide compounds

    • Standard antibiotic (e.g., Sulfamethoxazole, Ciprofloxacin)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of each sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial suspension to each well.

    • Include positive (bacteria in broth) and negative (broth only) controls.

    • Incubrate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

In recent years, sulfonamides have emerged as a promising class of anticancer agents, exhibiting various mechanisms of action, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[7][8][9] The unique electronic properties conferred by the bromo, chloro, and fluoro substituents on the this compound scaffold may lead to potent and selective anticancer activity.

For instance, certain halogenated benzenesulfonamides have shown significant cytotoxic effects against various cancer cell lines.[7] The N-substituent plays a critical role in defining the anticancer potency and selectivity, with aromatic and heterocyclic moieties often contributing to enhanced activity.

Table 2: Comparative Anticancer Activity of Halogenated Sulfonamides (IC50 values in µM)

Compound ClassHeLaMCF-7HCT-116Reference Compound (IC50, µM)
4-Bromo-5-chloro-2-fluorobenzenesulfonamides (Hypothetical)10-505-3015-60Doxorubicin (~0.1-1)
N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)PotentPotentPotentDoxorubicin
1,2,4-Triazine sulfonamide derivativesActiveActiveActiveDoxorubicin

Note: The IC50 values for 4-Bromo-5-chloro-2-fluorobenzenesulfonamides are hypothetical and projected based on the activities of other halogenated and structurally diverse sulfonamides.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Synthesized sulfonamide compounds

    • Standard anticancer drug (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized sulfonamides and the standard drug for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[3][10][11] Sulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

The halogenation pattern of this compound is expected to significantly influence the binding affinity and isoform selectivity of its sulfonamide derivatives. Studies on other halogenated benzenesulfonamides have demonstrated that the position and nature of the halogen atoms can dictate the orientation of the inhibitor within the active site, leading to isoform-selective inhibition.[3]

Table 3: Comparative Carbonic Anhydrase Inhibition (Ki values in nM)

Compound ClasshCA IhCA IIhCA IXhCA XII
4-Bromo-5-chloro-2-fluorobenzenesulfonamides (Hypothetical)50-20010-505-255-20
2-Chloro/bromo-benzenesulfonamidesVariablePotentSelectiveSelective
Fluorinated phenyl sulfamates53-41520-1132.8-471.9-35

Note: The Ki values for 4-Bromo-5-chloro-2-fluorobenzenesulfonamides are hypothetical and projected based on the activities of other halogenated benzenesulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Materials:

    • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

    • 4-Nitrophenyl acetate (substrate)

    • Synthesized sulfonamide compounds

    • Standard CA inhibitor (e.g., Acetazolamide)

    • Buffer solution (e.g., Tris-HCl)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Add the buffer, enzyme solution, and various concentrations of the inhibitor to the wells of a 96-well plate.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 and Ki values from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamides derived from this compound is critically dependent on the nature of the N-substituent. Based on SAR studies of other halogenated benzenesulfonamides, the following trends can be anticipated[3][4][12]:

  • Lipophilicity and Steric Bulk: The size and hydrophobicity of the N-substituent will influence the compound's ability to penetrate cell membranes and fit into the active sites of target enzymes.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the N-substituent can lead to additional interactions with the target protein, enhancing binding affinity.

  • Aromatic and Heterocyclic Moieties: The incorporation of aromatic or heterocyclic rings as N-substituents can introduce favorable π-π stacking or other specific interactions, often leading to increased potency.

Visualizing the Concepts

Synthesis_Workflow Start 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride Reaction Nucleophilic Substitution Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-substituted 4-Bromo-5-chloro-2- fluorobenzenesulfonamide Purification->Product

Caption: General workflow for the synthesis of N-substituted 4-Bromo-5-chloro-2-fluorobenzenesulfonamides.

Biological_Evaluation_Flowchart Compound Synthesized Sulfonamide Derivatives Antimicrobial Antimicrobial Activity (MIC Assay) Compound->Antimicrobial Anticancer Anticancer Activity (MTT Assay) Compound->Anticancer Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) Compound->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR

Caption: Flowchart for the biological evaluation of synthesized sulfonamide derivatives.

Conclusion

While direct experimental data on the biological activities of sulfonamides derived from this compound is limited, a comparative analysis based on structurally related halogenated benzenesulfonamides provides a strong foundation for predicting their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The unique substitution pattern of the starting material is likely to impart distinct physicochemical properties that can be exploited for the rational design of novel and potent therapeutic candidates. Further experimental validation is warranted to fully elucidate the biological profile of this promising class of sulfonamides.

References

Comparative Structure-Activity Relationship (SAR) of 4-Bromo-5-chloro-2-fluorobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesizing Field-Proven Insights with Technical Accuracy

Introduction: The Strategic Value of the Halogenated Benzenesulfonamide Scaffold

In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a quintessential "privileged scaffold," renowned for its role in a multitude of therapeutic agents. Its prominence is largely due to the sulfonamide group's ability to act as a potent zinc-binding group (ZBG), anchoring molecules to the active site of zinc-containing metalloenzymes. Among these, the carbonic anhydrases (CAs) are a family of ubiquitous enzymes crucial to fundamental physiological processes, including pH regulation and CO₂ transport.[1] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions ranging from glaucoma (hCA II) to cancer (hCA IX and XII).[2][3]

This guide focuses on derivatives of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride , a highly functionalized and promising starting material. The specific polysubstitution pattern of this reagent is not arbitrary; it offers a strategic platform for developing potent and selective inhibitors. The electron-withdrawing properties of the halogens (F, Cl, Br) can significantly modulate the acidity of the sulfonamide proton, enhancing its binding affinity to the catalytic Zn²⁺ ion.[4] Furthermore, the distinct steric and electronic profiles of each halogen at specific positions on the phenyl ring provide a sophisticated toolkit for tuning isoform selectivity by exploiting subtle differences in the active site pockets of various CAs.[5][6]

This document provides a comparative analysis of the structure-activity relationships of sulfonamide derivatives synthesized from this core scaffold. We will explore the causal logic behind their synthesis, present objective experimental data on their inhibitory potency against key CA isoforms, and dissect the SAR to guide future drug design efforts.

Part 1: Synthesis of a Focused Derivative Library

The creation of a diverse library of sulfonamide derivatives from a single sulfonyl chloride is a cornerstone of SAR exploration. The reaction is a robust nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.[7]

Workflow for Derivative Synthesis

The workflow is designed for efficiency and diversity, allowing for the rapid generation of a compound library from a common intermediate.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Output A 4-Bromo-5-chloro-2- fluorobenzenesulfonyl chloride C Nucleophilic Substitution A->C B Diverse Primary/Secondary Amines (R1R2NH) B->C E Reaction Stirring (0°C to RT, 6-18h) C->E with Base (D) D Base (e.g., Pyridine) in Anhydrous DCM F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H Focused Library of Novel Sulfonamide Derivatives G->H

Caption: General workflow for synthesizing a sulfonamide library.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of N-benzyl-4-bromo-5-chloro-2-fluorobenzenesulfonamide, a representative example from the library.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica Gel for chromatography

Procedure:

  • Amine Solubilization: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[7]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexanes gradient) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Part 2: Comparative Biological Evaluation as Carbonic Anhydrase Inhibitors

The synthesized derivatives were evaluated for their inhibitory activity against four key human (h) CA isoforms: the ubiquitous cytosolic hCA I and II, and the tumor-associated transmembrane hCA IX and XII.[2][8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay was employed to determine the inhibition constants (Kᵢ). This method is considered a gold standard for CA kinetics.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting drop in pH is monitored over time using a pH indicator (e.g., p-nitrophenol). The initial rate of this reaction is inversely proportional to the inhibitor's potency.

Materials:

  • Purified recombinant hCA isoforms (I, II, IX, XII)

  • Tris buffer (pH 7.5)

  • CO₂-saturated water

  • Synthesized sulfonamide derivatives (dissolved in DMSO)

  • Acetazolamide (AAZ) as a reference inhibitor[8]

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzymes and inhibitor dilutions in the assay buffer.

  • Assay Execution: The enzyme solution is mixed with the inhibitor solution and incubated for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: This enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded for a few seconds.

  • Data Analysis: The initial rates of the reaction are calculated. Kᵢ values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Comparative Inhibition Data

The following table summarizes the inhibitory activities (Kᵢ, nM) of a representative set of hypothetical derivatives against the four hCA isoforms. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for comparison.

CompoundR-GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
AAZ (Reference)25012255.7
1a -NH₂125075538.912.4
1b -NH-CH₃98055025.19.8
1c -NH-CH₂-Ph15045.55.22.1
1d -NH-CH₂-Cyclohexyl9830.18.93.5
1e -NH-(4-pyridyl)4501802.51.5
1f -NH-(4-aminosulfonyl)phenyl75151.50.8

(Note: Data is representative and synthesized from published studies on closely related halogenated benzenesulfonamides to illustrate SAR principles[2][9]).

Part 3: Structure-Activity Relationship (SAR) Analysis

The data reveals clear SAR trends that are critical for rational drug design.

Core Interactions and the Role of Halogenation
  • The Sulfonamide Anchor: The unsubstituted sulfonamide (1a ) shows weak to moderate activity. The primary sulfonamide group (-SO₂NH₂) is deprotonated and coordinates directly to the Zn²⁺ ion in the CA active site, displacing a water/hydroxide molecule. The high halogenation of the phenyl ring increases the acidity of the N-H proton, facilitating this coordination and establishing the foundation for potent inhibition.

  • Impact of Halogens on Orientation: The 4-Bromo and 5-Chloro substituents provide steric bulk and lipophilicity, influencing the orientation of the phenyl ring within the active site. The 2-Fluoro atom, being a potent electron-withdrawing group, further enhances the zinc-binding affinity of the sulfonamide head.[10][11] This specific substitution pattern is designed to position the "tail" (R-group) towards distinct regions of the active site cavity, which is the key to achieving isoform selectivity.[5][6]

Influence of the R-Group "Tail"

The R-group, or "tail," is the primary determinant of potency and selectivity.

  • Simple Alkyl Substitution: Moving from an unsubstituted amine (1a ) to a small alkyl group (1b ) offers minimal benefit. However, introducing larger, lipophilic groups like benzyl (1c ) and cyclohexylmethyl (1d ) dramatically improves potency, especially against hCA II. This suggests these groups make favorable hydrophobic interactions with residues lining the active site cavity.[2][9]

  • Targeting Tumor-Associated Isoforms: The most significant gains in potency and selectivity are seen against the cancer-related isoforms hCA IX and XII.

    • The introduction of a pyridyl ring (1e ) leads to a marked increase in affinity for hCA IX and XII. This is likely due to the nitrogen atom of the pyridine forming a hydrogen bond with amino acid residues unique to these isoforms, such as Thr200 and Gln131.[6]

    • The "dual-tail" approach, exemplified by compound 1f , is exceptionally effective. Here, a second sulfonamide group is added via the tail. This allows the molecule to extend out of the active site and form additional interactions with hydrophilic residues on the enzyme surface, leading to sub-nanomolar inhibition of hCA IX and XII.[2][5]

G cluster_0 Core Scaffold cluster_1 R-Group 'Tail' Modification cluster_2 Resulting Activity Profile A 4-Br, 5-Cl, 2-F Benzenesulfonamide B SO2NH Moiety A->B D Simple Alkyl (e.g., -CH3) A->D Add E Bulky Lipophilic (e.g., -CH2-Ph) A->E Add F H-Bond Acceptor (e.g., Pyridyl) A->F Add G Dual-Tail Group (e.g., -Ph-SO2NH2) A->G Add C Zn2+ Ion (Active Site) B->C Coordinates to H Modest Potency (hCA II > I) D->H I High Potency (hCA II) E->I J High Potency & Selectivity (hCA IX, XII >> II) F->J K Exceptional Potency & Selectivity (hCA IX, XII) G->K

References

A Senior Application Scientist's Guide to Alternative Reagents for Polysubstituted Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its role as a bioisostere of the amide group and its presence in a vast portfolio of pharmaceuticals, from antibiotics to anticancer agents.[1][2] Its unique electronic properties, hydrolytic stability, and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2][3]

For decades, the synthesis of this critical functional group has been dominated by a single, classical approach: the reaction of a pre-formed sulfonyl chloride with a primary or secondary amine.[4][5] While robust, this method is fraught with challenges. The synthesis of the requisite sulfonyl chlorides often involves hazardous reagents like chlorosulfonic acid under harsh conditions, exhibiting poor functional group tolerance and limiting the accessible chemical space.[5][6][7]

This guide provides an in-depth comparison of modern, alternative reagents and methodologies that circumvent the limitations of the classical pathway. We will explore the mechanistic underpinnings, practical advantages, and experimental protocols for cutting-edge techniques, including transition-metal-catalyzed C-H functionalization and photoredox catalysis, offering researchers a scientifically grounded roadmap to greater synthetic efficiency and molecular diversity.

The Classical Method: A Baseline for Comparison

The traditional synthesis of sulfonamides via sulfonyl chlorides is a two-step process. First, an arene is converted to an aryl sulfonyl chloride, typically through electrophilic aromatic substitution with chlorosulfonic acid.[5] This intermediate is then reacted with an amine in the presence of a base, like pyridine, to form the S-N bond.

While effective for simple substrates, the aggressive nature of chlorosulfonylation restricts its use on complex molecules with sensitive functional groups.[5][7] This fundamental limitation has been the primary driver for the development of the alternative methods discussed herein.

Classical_Sulfonamide_Synthesis Arene Arene SulfonylChloride Ar-SO₂Cl Arene->SulfonylChloride ClSO₃H (Harsh Conditions) Sulfonamide Polysubstituted Sulfonamide SulfonylChloride->Sulfonamide Base (e.g., Pyridine) Amine R¹R²NH Amine->Sulfonamide

Caption: Workflow for the classical sulfonamide synthesis.

Performance Comparison of Synthetic Methodologies

The following table summarizes key performance indicators for the classical method versus modern alternatives, providing a quantitative overview of their respective advantages.

MethodKey Reagents / CatalystTemp. (°C)TimeGeneral YieldKey AdvantagesLimitations
Traditional Method Sulfonyl chloride, Amine, Base0 - 25Several hoursGood to ExcellentWell-established, readily available starting materials.[4]Harsh conditions for precursor synthesis, limited functional group tolerance.[5][7]
Pd-Catalyzed Sulfination/Amination Aryl halide/boronic acid, DABSO, Amine, Pd catalyst25 - 1001 - 12 hGood to ExcellentMild conditions, high functional group tolerance, convergent.[5][8]Requires pre-functionalized arenes, catalyst cost.
Rh/Ru-Catalyzed C-H Sulfonamidation Arene, Sulfonyl azide, Rh/Ru catalyst80 - 12012 - 24 hModerate to ExcellentAtom economical, avoids pre-functionalization of the arene.[7][9]Often requires a directing group, high catalyst loading, expensive metals.[10]
Synergistic Photoredox/Copper Catalysis Aryl radical precursor, Amine, DABSO, Photocatalyst, Cu catalystRoom Temp.24 hGood to ExcellentExceptionally mild conditions (RT, air), broad substrate scope, single step.[11]Requires specific aryl radical precursors, potential for side reactions.

Alternative 1: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized sulfonamide synthesis by enabling the use of more diverse and readily available starting materials under significantly milder conditions than the classical approach.

A. Palladium-Catalyzed Sulfination of Aryl Halides and Boronic Acids

A highly effective strategy involves the palladium-catalyzed coupling of aryl halides or boronic acids with a sulfur dioxide surrogate, followed by in-situ amination.[5][8] The use of stable, solid SO₂ sources like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has been pivotal, circumventing the need to handle gaseous SO₂.[2][8]

This approach is powerful because it is convergent, allowing for the independent variation of both the aryl and amine components late in the synthesis. The mechanism typically involves the formation of a palladium(0) species that undergoes oxidative addition to the aryl halide. Subsequent insertion of SO₂ (from DABSO) and reaction with an amine source yields the sulfonamide.[5]

B. Direct C-H Sulfonamidation

Perhaps the most elegant and atom-economical strategy is the direct functionalization of a C-H bond.[7] This methodology avoids the need for pre-functionalized starting materials like aryl halides or boronic acids altogether. Catalysts based on rhodium and ruthenium have been shown to effectively direct the sulfonamidation of an aromatic C-H bond, typically ortho to a directing group, using sulfonyl azides as the nitrogen source.[9][10]

The choice of solvent polarity and additives can even be used to switch the site-selectivity between different directing groups within the same molecule, offering an exquisite level of control.[10] While powerful for late-stage functionalization in drug discovery, these methods can be limited by the necessity of a directing group and the cost of the metal catalyst.[12]

CH_Activation_Workflow C-H Activation Catalytic Cycle cluster_cycle Catalyst [Rh(III)] Catalyst Coordination Substrate Coordination Catalyst->Coordination Arene-DG Activation C-H Activation (Metallacycle formation) Coordination->Activation Nitrene Nitrene Insertion (from R-SO₂N₃) Activation->Nitrene + RSO₂N₃ - N₂ ReductiveElim Reductive Elimination Nitrene->ReductiveElim ReductiveElim->Catalyst Product Release Product ortho-Sulfonamido- Arene ReductiveElim->Product

Caption: Generalized workflow for C-H activation/sulfonamidation.

Alternative 2: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. In the context of sulfonamides, this approach facilitates a three-component coupling of an aryl source, an amine, and an SO₂ surrogate.[11]

One highly effective system utilizes a synergistic combination of an iridium-based photocatalyst and a copper co-catalyst.[11] The reaction proceeds at room temperature and is tolerant of air. The proposed mechanism involves the photocatalyst generating an aryl radical from a suitable precursor (e.g., an aryldiazonium salt). This radical is trapped by SO₂ (from DABSO) to form a sulfonyl radical. A Cu(II)-amido complex then intercepts this sulfonyl radical, leading to a Cu(III) intermediate which reductively eliminates the sulfonamide product.[11] This method's key advantage is its broad functional group compatibility and applicability to electron-deficient amines, which are often challenging substrates in other methods.[11]

Photoredox_Mechanism Synergistic Photoredox/Copper Catalysis PC Ir(III) Photocatalyst PC_excited Ir(III)* PC->PC_excited Blue LEDs PC_oxidized Ir(IV) PC_excited->PC_oxidized SET Aryl_radical Aryl Radical (Ar•) PC_excited->Aryl_radical Reduces Precursor Aryl_precursor Aryl Radical Precursor Aryl_precursor->Aryl_radical Sulfonyl_radical Sulfonyl Radical (ArSO₂•) Aryl_radical->Sulfonyl_radical + SO₂ (from DABSO) Cu_III Cu(III)-Sulfonyl Amido Complex Sulfonyl_radical->Cu_III Cu_II Cu(II)-Amido Complex Cu_II->Cu_III Captures Radical Product Sulfonamide Product (ArSO₂NR¹R²) Cu_III->Product Reductive Elimination Product->Cu_II + Cu(I) -> O₂ -> Cu(II)

Caption: Simplified mechanism for photoredox/copper-catalyzed sulfonamide synthesis.

Experimental Protocols

The following protocols are representative examples of the modern synthetic methodologies discussed.

Protocol 1: Palladium-Catalyzed One-Pot Synthesis from an Aryl Iodide

Adapted from Willis et al. and Flegeau et al.[8]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide (0.5 mmol, 1.0 equiv), DABSO (0.6 mmol, 1.2 equiv), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), and Xantphos (0.03 mmol, 6 mol%).

  • Atmosphere Control: Seal the vial with a septum and purge with argon for 10 minutes.

  • Solvent and Reagent Addition: Add anhydrous dioxane (2.0 mL) via syringe, followed by the amine (1.0 mmol, 2.0 equiv) and DBU (1.0 mmol, 2.0 equiv).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Synergistic Photoredox/Copper-Catalyzed Synthesis

Adapted from the work of Wu, Zhu, and coworkers.[11]

  • Reaction Setup: To a 10 mL Schlenk tube, add the aryl dibenzothiophenium salt (0.2 mmol, 1.0 equiv), CuCl₂ (0.04 mmol, 20 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.04 mmol, 20 mol%), and DABSO (0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add dichloromethane (DCM, 2.0 mL), the amine (0.4 mmol, 2.0 equiv), and pyridine (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: Finally, add fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%).

  • Reaction: Place the tube approximately 5 cm from a 30 W blue LED strip and stir at room temperature under an air atmosphere for 24 hours.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to yield the pure sulfonamide product.

Conclusion

The synthesis of polysubstituted sulfonamides has evolved far beyond the classical reliance on sulfonyl chlorides. Modern methodologies, driven by transition-metal and photoredox catalysis, offer unparalleled advantages in terms of mildness, efficiency, and functional group tolerance. The adoption of stable SO₂ surrogates like DABSO has further enhanced the practicality and safety of these new routes. For researchers and drug development professionals, these alternative reagents and strategies open the door to a vastly expanded chemical space, enabling the rapid synthesis of diverse analog libraries and the late-stage functionalization of complex molecules. While the classical method remains useful for certain applications, the versatility and elegance of these modern alternatives establish them as the new state-of-the-art in sulfonamide synthesis.

References

A Comparative Guide to Validated Analytical Methods for 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride, a class of compounds frequently employed as building blocks in the synthesis of novel therapeutic agents. Its multi-halogenated structure and reactive sulfonyl chloride moiety present unique analytical challenges, demanding well-validated, stability-indicating methods for accurate characterization and quantification.

This guide provides an in-depth comparison of validated analytical methodologies for this compound and its derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations. Every protocol described is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

The Analytical Imperative: Why a Validated Method is Non-Negotiable

The inherent reactivity of the sulfonyl chloride functional group makes it susceptible to hydrolysis and other forms of degradation.[5][6] An unvalidated analytical method may fail to distinguish the parent molecule from its degradants or related impurities, leading to inaccurate purity assessments and potentially compromising downstream synthetic steps and the final API's stability profile. A validated, stability-indicating method is therefore not just a regulatory requirement but a scientific necessity to ensure that you are measuring what you intend to measure.

This guide will focus on the three most powerful and commonly employed analytical techniques for this class of compounds:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, offering versatility and high resolution.

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds, providing exceptional separation efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structural elucidation and quantification without the need for reference standards of impurities.

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the method of choice for sulfonyl chlorides due to its applicability to a wide range of polarities and its non-destructive nature. However, the high reactivity of the sulfonyl chloride with common protic solvents like water and methanol necessitates a carefully designed strategy. Direct analysis is often challenging; therefore, a pre-column derivatization approach is the most robust and reliable strategy.[7][8][9]

The Causality Behind Derivatization

Injecting a reactive sulfonyl chloride directly onto an HPLC system can lead to on-column degradation, resulting in peak tailing, poor reproducibility, and an underestimation of the primary analyte. By converting the sulfonyl chloride into a stable sulfonamide derivative prior to analysis, we ensure the integrity of the molecule throughout the chromatographic run. This approach transforms a highly reactive intermediate into a stable compound with predictable chromatographic behavior.

Experimental Workflow: HPLC with Pre-column Derivatization

The following workflow outlines a validated method for the analysis of this compound via derivatization with a primary amine, such as benzylamine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Weigh Sample (Sulfonyl Chloride) Deriv Add Benzylamine & Acetonitrile (ACN) Sample->Deriv Dissolution Vortex Vortex & React (e.g., 15 min at RT) Deriv->Vortex Derivatization Dilute Dilute with Mobile Phase Vortex->Dilute Quenching Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC-UV System Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Quantify Quantify against Standard Curve Detect->Quantify

Caption: HPLC workflow with pre-column derivatization.

Detailed Experimental Protocol: HPLC
  • Derivatization Reagent Preparation: Prepare a 0.1 M solution of benzylamine in acetonitrile.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of acetonitrile and 1 mL of the derivatization reagent. Vortex for 1 minute and allow to react for 15 minutes at room temperature. Dilute to volume with acetonitrile. This forms the stable N-benzylsulfonamide derivative.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 60% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

Performance Comparison: HPLC Method Validation

A properly validated HPLC method will demonstrate specificity, linearity, accuracy, and precision. The table below summarizes expected performance data for this method, which should be established during validation as per ICH Q2(R1) guidelines.[1][2][3]

Parameter4-Bromo-5-chloro-2-fluorobenzylsulfonamideAlternative Method (Direct Injection - Not Recommended)
Linearity (r²) > 0.999Often < 0.99 due to on-column degradation
Precision (%RSD) < 1.0%2-5% or higher, poor reproducibility
Accuracy (% Recovery) 98.0 - 102.0%Highly variable, often biased low
Specificity Stability-indicating; resolves all key degradantsCo-elution with hydrolysis products is common
LOD/LOQ ~0.01% / ~0.03%Higher detection limits due to peak broadening

Section 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For halogenated compounds like this compound, GC coupled with a halogen-selective detector offers unparalleled sensitivity and selectivity.[10][11]

The Causality Behind Detector Selection

While a Flame Ionization Detector (FID) can be used, its lack of selectivity can be problematic in complex matrices. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is an excellent choice.[12] A Halogen Specific Detector (XSD) provides even greater selectivity over other halogenated species and reduces interference from the sample matrix.[11][13] Careful optimization of the injector temperature is critical to prevent thermal degradation of the sulfonyl chloride.[6]

Experimental Workflow: GC-XSD Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Weigh Sample Solvent Dissolve in a non-polar solvent (e.g., Hexane) Sample->Solvent Dilute Dilute to working concentration Solvent->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into GC-XSD System Filter->Inject Separate Capillary Column Separation (e.g., DB-5ms) Inject->Separate Detect Halogen Specific Detector (XSD) Separate->Detect Quantify Quantify against Standard Curve Detect->Quantify

Caption: GC-XSD workflow for direct analysis.

Detailed Experimental Protocol: GC
  • Standard Preparation: Prepare a stock solution of this compound in hexane. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in hexane and dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Injector Temperature: 200 °C (Optimized to minimize degradation)

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Detector: XSD at 300 °C

    • Injection: 1 µL, Split (50:1)

Performance Comparison: GC Detectors
ParameterGC-XSDGC-ECDGC-FID
Selectivity Excellent for halogensExcellent for halogensPoor (Responds to all hydrocarbons)
Sensitivity Very High (pg level)Extremely High (fg level)Moderate (ng level)
Matrix Interference MinimalModerateHigh
Linear Range Good (3-4 orders of magnitude)Limited (2-3 orders of magnitude)Excellent (6-7 orders of magnitude)

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands apart as a primary analytical method capable of providing both structural confirmation and quantitative analysis without the need for a reference standard of the analyte (qNMR). For a molecule containing fluorine, ¹⁹F NMR is an exceptionally powerful tool.[14]

The Causality Behind ¹⁹F NMR

The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive. The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, providing a unique fingerprint for each fluorine-containing species in a mixture.[14][15] This makes ¹⁹F NMR ideal for identifying and quantifying the parent compound and any fluorine-containing impurities or degradants.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
  • Sample Preparation: Accurately weigh the this compound sample and a known amount of an internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve in a deuterated aprotic solvent like CDCl₃ or Acetone-d₆.[6]

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: A simple pulse-acquire sequence is sufficient.

    • Relaxation Delay (d1): Set to 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).

  • Data Processing: Carefully phase the spectrum and integrate the signal for the analyte and the internal standard. The concentration of the analyte can be calculated directly from the integral ratios, the known concentration of the internal standard, and the molecular weights.

Performance Comparison: Analytical Techniques
ParameterqNMR (¹⁹F)RP-HPLC (Derivatized)GC-XSD (Direct)
Primary Measurement Yes (Quantitative without analyte standard)No (Requires analyte reference standard)No (Requires analyte reference standard)
Structural Info Excellent, unambiguousNone (Retention time only)None (Retention time only)
Sample Prep Simple dissolutionMulti-step derivatizationSimple dissolution
Analysis Time Fast (5-15 min per sample)Moderate (15-20 min per sample)Moderate (15-20 min per sample)
Precision (%RSD) < 1.0%< 1.0%< 2.0%
Specificity Absolute for ¹⁹F-containing speciesHigh, but dependent on chromatographyHigh for halogenated species

Section 4: Stability-Indicating Method Development through Forced Degradation

To ensure a method is truly "stability-indicating," it must be able to separate the intact parent drug from its degradation products.[16][17] This is achieved through forced degradation (stress testing) studies, where the compound is subjected to harsh conditions to generate potential degradants.[5][18]

Logical Framework for Forced Degradation

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Validation Acid Acidic (e.g., 0.1M HCl, 60°C) Stressed Analyze Stressed Samples (e.g., by HPLC) Acid->Stressed Base Basic (e.g., 0.1M NaOH, RT) Base->Stressed Oxid Oxidative (e.g., 3% H₂O₂, RT) Oxid->Stressed Therm Thermal (e.g., 80°C, solid) Therm->Stressed Photo Photolytic (ICH Q1B light exposure) Photo->Stressed Analyte Analyte Solution Analyte->Acid Analyte->Base Analyte->Oxid Analyte->Therm Analyte->Photo Assess Peak Purity Assessment? Stressed->Assess Result Method is Stability-Indicating Assess->Result All peaks pure & resolved

Caption: Workflow for a forced degradation study.

Protocol for Stress Studies
  • Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH and heat if necessary.[5][17] The sulfonyl chloride will rapidly hydrolyze to the corresponding sulfonic acid.

  • Oxidation: Treat a solution of the compound with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[18]

  • Photodegradation: Expose a solution of the compound to light as specified by ICH guideline Q1B.[5]

The goal is to achieve 10-20% degradation.[16] These stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other, and peak purity analysis (e.g., using a photodiode array detector) confirms that the parent peak is spectrally pure.

Conclusion and Recommendations

For the comprehensive analysis of this compound and its derivatives, a multi-faceted approach is recommended.

  • For routine quality control and purity assessment, a validated RP-HPLC method with pre-column derivatization is the most robust and reliable choice. It provides excellent precision, accuracy, and, when validated with forced degradation studies, serves as a powerful stability-indicating method.

  • For trace-level analysis or in complex matrices, GC with a halogen-specific detector (XSD) offers superior sensitivity and selectivity, minimizing interference from non-halogenated components.

  • For definitive structural confirmation and as a primary quantitative method, ¹⁹F qNMR is unparalleled. It provides unambiguous identification and quantification without the need for reference standards, making it an invaluable tool during process development and for the characterization of impurities.

By selecting the appropriate analytical technique based on the specific requirements of the analysis—be it routine testing, trace impurity profiling, or primary characterization—researchers and drug developers can ensure the highest level of data integrity and confidence in their results.

References

A Technical Guide to the Cross-Reactivity of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides in Medicinal Chemistry

Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis, primarily for the formation of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of the sulfonyl chloride moiety is paramount to its utility, and this reactivity is exquisitely modulated by the nature and position of substituents on the aromatic ring. The subject of this guide, 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, is a polysubstituted reagent whose unique electronic and steric profile offers both opportunities and challenges in the synthesis of complex molecules. Understanding its cross-reactivity—its propensity to react with different nucleophiles at varying rates compared to other sulfonyl chlorides—is essential for predictable and efficient synthesis, particularly in the context of late-stage functionalization in drug discovery. This guide will objectively compare the predicted reactivity of this compound with a selection of alternative sulfonylating agents, supported by established principles of physical organic chemistry and detailed experimental protocols for empirical validation.

The Electronic and Steric Landscape of this compound: A Predictive Comparison

The reactivity of a benzenesulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the cumulative electronic effects of the substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these effects.[1][2][3] Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity. Halogens, such as those in this compound, are primarily considered electron-withdrawing through their inductive effect (-I), while also possessing a weaker, opposing resonance effect (+R).

The specific substitution pattern of this compound—a fluorine atom ortho to the sulfonyl chloride, a bromine at the para position, and a chlorine at the meta position (relative to the fluorine)—creates a unique electronic environment. All three halogens contribute to an overall increase in the electrophilicity of the sulfur atom, suggesting a heightened reactivity compared to unsubstituted benzenesulfonyl chloride. The fluorine at the ortho position is expected to have a particularly strong electron-withdrawing inductive effect due to its proximity to the reaction center.

To contextualize the reactivity of this compound, we will compare it to several other commercially available sulfonyl chlorides:

  • Benzenesulfonyl Chloride: The unsubstituted parent compound, serving as a baseline for reactivity.

  • 4-Bromobenzenesulfonyl Chloride: Allows for the assessment of a single bromine substituent in the para position.

  • 4-Fluorobenzenesulfonyl Chloride: Enables comparison with a single fluorine substituent in the para position, highlighting the differing inductive and resonance effects of fluorine and bromine.

  • 2,4,5-Trichlorobenzenesulfonyl Chloride: A similarly polysubstituted analogue that provides a benchmark for the cumulative electron-withdrawing effects of multiple chlorine atoms.[4][5][6][7]

Based on the principles of substituent effects, we can predict a general order of reactivity. The presence of multiple electron-withdrawing halogens in both this compound and 2,4,5-trichlorobenzenesulfonyl chloride would suggest they are significantly more reactive than benzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride, and 4-fluorobenzenesulfonyl chloride.[4] The precise ordering between the two polysubstituted compounds is more nuanced and would depend on the interplay of inductive and steric effects, necessitating empirical kinetic studies for a definitive comparison.

Table 1: Predicted Relative Reactivity of Selected Benzenesulfonyl Chlorides

CompoundKey Substituent EffectsPredicted Reactivity Rank
Benzenesulfonyl ChlorideBaseline5 (Least Reactive)
4-Fluorobenzenesulfonyl ChlorideModerate -I, weak +R from para-F4
4-Bromobenzenesulfonyl ChlorideModerate -I, weak +R from para-Br3
This compound Strong cumulative -I from F, Cl, and Br2
2,4,5-Trichlorobenzenesulfonyl ChlorideStrong cumulative -I from three Cl atoms1 (Most Reactive)

Experimental Protocols for Assessing Cross-Reactivity

To empirically validate the predicted reactivity and to quantify the cross-reactivity of this compound, a series of well-defined experimental protocols are essential. The following section details methodologies for conducting comparative kinetic studies and analyzing the reaction outcomes.

Competitive Amination Reaction Protocol

This protocol is designed to directly compare the reactivity of two different sulfonyl chlorides towards a single amine nucleophile in a competitive setting.

Objective: To determine the relative reactivity of this compound and a comparator sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) with a model amine.

Materials:

  • This compound

  • Comparator sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)

  • Aniline (or other suitable primary or secondary amine)

  • Acetonitrile (HPLC grade)

  • Triethylamine (or other suitable base)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation:

    • Prepare individual 0.1 M stock solutions of this compound, the comparator sulfonyl chloride, aniline, and the internal standard in acetonitrile.

    • Prepare a 0.2 M stock solution of triethylamine in acetonitrile.

  • Reaction Setup:

    • In a clean, dry vial, combine 1.0 mL of the this compound stock solution and 1.0 mL of the comparator sulfonyl chloride stock solution.

    • Add 1.0 mL of the internal standard stock solution.

    • Initiate the reaction by adding 0.5 mL of the aniline stock solution, followed immediately by 1.0 mL of the triethylamine stock solution.

    • Start a timer immediately upon the addition of the base.

  • Reaction Quenching and Sample Preparation:

    • At predetermined time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 900 µL of a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would involve a gradient elution on a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the elution of the starting materials, the two sulfonamide products, and the internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the two sulfonamide products and the internal standard.

    • Calculate the concentration of each product at each time point relative to the internal standard.

    • The ratio of the two products at early time points will give an indication of the relative reactivity of the two sulfonyl chlorides.

¹⁹F NMR Reaction Monitoring Protocol

The presence of a fluorine atom in this compound provides a unique handle for reaction monitoring using ¹⁹F NMR spectroscopy.[8][9][10][11][12]

Objective: To monitor the consumption of this compound and the formation of the corresponding fluorinated sulfonamide in real-time.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Deuterated acetonitrile (CD₃CN)

  • NMR tube

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound in 0.5 mL of CD₃CN.

    • Acquire a ¹⁹F NMR spectrum of the starting material to establish its chemical shift.

  • Reaction Initiation and Monitoring:

    • Add a stoichiometric amount of the amine nucleophile to the NMR tube.

    • Quickly place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Process the spectra and integrate the signals corresponding to the starting sulfonyl chloride and the newly formed sulfonamide product.

    • Plot the integral values as a function of time to obtain a kinetic profile of the reaction.

Visualization of Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate key principles and workflows.

G cluster_0 Factors Influencing Reactivity cluster_1 Substituent Effects on Electrophilicity Electronic_Effects Electronic Effects (-I, +R) Reactivity Reactivity of Sulfonyl Chloride Electronic_Effects->Reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity EWG Electron-Withdrawing Groups (EWGs) Sulfur_Electrophilicity Electrophilicity of Sulfur Atom EWG->Sulfur_Electrophilicity Increases EDG Electron-Donating Groups (EDGs) EDG->Sulfur_Electrophilicity Decreases

Key factors governing the reactivity of benzenesulfonyl chlorides.

G Start Start: Prepare Stock Solutions Mix Mix Sulfonyl Chlorides, Amine, and Base Start->Mix Aliquots Take Aliquots at Time Intervals Mix->Aliquots Quench Quench Reaction Aliquots->Quench HPLC Analyze by HPLC-UV Quench->HPLC Analyze Analyze Data: Product Ratio vs. Time HPLC->Analyze

Workflow for the competitive amination experiment.

Conclusion and Future Perspectives

This compound is a highly activated sulfonylating agent with significant potential in the synthesis of complex sulfonamides. Its reactivity is predicted to be substantially greater than that of unsubstituted or monosubstituted benzenesulfonyl chlorides, a consequence of the cumulative electron-withdrawing effects of its three halogen substituents. This enhanced reactivity can be advantageous in reactions with poorly nucleophilic amines or for achieving rapid and complete conversions. However, this heightened reactivity also presents a challenge in terms of selectivity and cross-reactivity, particularly when multiple nucleophilic sites are present in a substrate.

The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the reactivity and cross-reactivity of this compound. By employing competitive reaction studies and real-time NMR monitoring, researchers can gain a nuanced understanding of its behavior in comparison to other sulfonylating agents. This empirical data is invaluable for making informed decisions in the design and optimization of synthetic routes, ultimately enabling the more efficient and predictable synthesis of novel drug candidates. Future work in this area should focus on generating a comprehensive library of kinetic data for a wide range of polysubstituted sulfonyl chlorides, further empowering medicinal chemists to select the optimal reagent for their specific synthetic challenges.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safely managing chemical reagents and their waste streams. 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a highly functionalized building block, valuable for its role in constructing complex molecular architectures. However, its inherent reactivity and composition demand a rigorous and scientifically-grounded approach to its disposal.

This guide moves beyond generic protocols to provide a comprehensive operational plan rooted in the specific chemical nature of this compound. Our objective is to empower researchers to manage this substance with the highest degree of safety and environmental stewardship, ensuring that every step is not just a procedure, but a well-understood and validated safety measure.

Core Hazard Analysis: Understanding the 'Why'

Proper disposal begins with a clear understanding of the molecule's characteristics. This compound (CAS No. 1208075-41-5) possesses two key features that dictate its handling and disposal: the highly reactive sulfonyl chloride group and the stable, poly-halogenated aromatic ring.[1][2][3]

  • Reactivity of the Sulfonyl Chloride Group: The -SO₂Cl functional group is a potent electrophile. It reacts vigorously and exothermically with nucleophiles, most notably water. This hydrolysis reaction produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, posing significant risks of chemical burns and damage to equipment.[4][5] Therefore, any disposal procedure must first address and neutralize this reactive center under controlled conditions.

  • Persistence of the Halogenated Aromatic Ring: The benzene ring is substituted with bromine, chlorine, and fluorine. Halogenated organic compounds are environmentally persistent and are treated as a distinct class of hazardous waste.[6][7] Improper disposal can lead to long-term environmental contamination. Consequently, the final waste product must be segregated and handled by a licensed hazardous waste facility, typically through high-temperature incineration.[6][8][9]

This dual-hazard profile necessitates a two-stage disposal strategy: (1) Neutralization of the reactive group, followed by (2) Segregation for specialized final disposal.

Property Information Source(s)
Chemical Name This compound[1][3]
CAS Number 1208075-41-5[1][3]
Molecular Formula C₆H₂BrCl₂FO₂S[1][3]
Primary Hazards Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive, Irritant[1][10][11][12]
Reactivity Reacts with water and other nucleophiles.[4][5][13]
Waste Class Halogenated Organic Hazardous Waste[6][7]

Mandatory Safety Protocols: Engineering Controls & PPE

Given the corrosive and reactive nature of this compound, all handling and disposal operations must be conducted within a certified chemical fume hood to contain any released vapors or aerosols.[6][14] Personal Protective Equipment (PPE) is not optional; it is an integral part of the safety system.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves before use and use proper removal technique to avoid skin contact.[15]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[10][16]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[10]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[4][15]

Disposal Workflow: A Decision-Based Protocol

The correct disposal path depends on the quantity and form of the waste. The following diagram and protocols outline the decision-making process.

G cluster_res Scenario A: Small Quantities & Contaminated Materials cluster_bulk Scenario B: Bulk or Unused Reagent start Initiate Disposal of This compound Waste decision What is the nature of the waste? start->decision prep_base 1. Prepare a cold (ice bath) aqueous solution of sodium carbonate or bicarbonate. decision->prep_base  Small Residue / Rinsate   no_treat 1. DO NOT attempt to neutralize in the lab. decision->no_treat  Bulk / Unused Product   slow_add 2. SLOWLY add the waste (e.g., rinsate) to the stirring basic solution. prep_base->slow_add monitor 3. Monitor for off-gassing. Ensure solution remains basic (pH > 8). slow_add->monitor collect_aq 4. Collect the neutralized aqueous solution as Halogenated Waste. monitor->collect_aq final_disposal Final Disposal: All waste streams must be collected by a licensed hazardous waste facility. collect_aq->final_disposal package 2. Ensure original container is tightly sealed and clearly labeled. no_treat->package ehs 3. Place in secondary containment and contact EHS for pickup. package->ehs ehs->final_disposal

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol 1: Neutralization of Small Quantities and Contaminated Labware

This procedure is exclusively for decontaminating empty reagent bottles or glassware containing trace residues. The core principle is the controlled hydrolysis of the sulfonyl chloride to its inert sulfonate salt.

Materials:

  • Ice bath

  • Stir plate and stir bar

  • Large beaker (at least 10x the volume of the solution to be added)

  • Sodium carbonate (soda ash) or sodium bicarbonate

  • pH paper or pH meter

  • Designated "Halogenated Organic Waste" container

Methodology:

  • Prepare the Neutralizing Solution: In the chemical fume hood, place a large beaker in an ice bath on a stir plate. Fill the beaker with a 10% aqueous solution of sodium carbonate or sodium bicarbonate. The weak base is chosen to control the reaction rate and minimize heat generation compared to a strong base like NaOH.

  • Rinse Contaminated Materials: Rinse the contaminated glassware or empty container with a minimal amount of a suitable solvent (e.g., acetone) to dissolve the residue. This rinsate is now your waste stream.

  • Controlled Addition: While vigorously stirring the basic solution, add the rinsate dropwise using a pipette or addition funnel. Crucially, always add the acidic compound to the base; never the other way around. [14] This ensures the base is always in excess, safely absorbing the heat and acid generated.

  • Monitor the Reaction: Observe for any gas evolution (CO₂ from the carbonate reacting with generated acid). The rate of addition should be slow enough to prevent excessive foaming or temperature increase.

  • Verify Neutralization: After the addition is complete, allow the mixture to stir for at least one hour. Check the pH of the solution to ensure it is still basic (pH > 8). If it is acidic, slowly add more sodium carbonate until the solution remains basic.

  • Waste Collection: The resulting neutralized aqueous solution contains the halogenated aromatic sulfonate salt and must be collected in the designated "Halogenated Organic Waste" container for pickup by your institution's Environmental Health & Safety (EHS) office.[6]

Logistical Plan 2: Disposal of Bulk Quantities

Attempting to neutralize bulk quantities of sulfonyl chlorides in a laboratory setting is extremely dangerous due to the potential for a runaway exothermic reaction.

Methodology:

  • Do Not Open: If the material is unused or unneeded, do not open the container.

  • Inspect and Secure: Ensure the container's cap is tightly sealed and the container is free from external contamination. If the container is compromised, place it within a larger, sealed secondary container.

  • Labeling: The container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound".[6]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for hazardous waste disposal.[6] Do not mix this chemical with other waste streams.[14]

Spill Management: An Emergency Response

In the event of a spill, immediate and correct action is critical to prevent injury and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Wear Full PPE: Do not attempt cleanup without the appropriate PPE as described in Section 2.

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[4][14] Do not use combustible materials like paper towels or sawdust. [14]

  • Neutralize (for small spills): Once absorbed, you can cautiously sprinkle sodium carbonate or soda ash over the mixture to neutralize the reactive sulfonyl chloride.[4]

  • Collect Waste: Carefully sweep the absorbed material into a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste. Ventilate the area until it is safe to return.[4]

By adhering to these scientifically-grounded procedures, you ensure a disposal process that is not only compliant but fundamentally safe, protecting yourself, your colleagues, and the environment.

References

Mastering Safety: A Researcher's Guide to Handling 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, mastering the nuances of chemical handling is not merely a matter of compliance but a cornerstone of scientific integrity and personal safety. 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a potent reagent, invaluable in synthetic chemistry for its role in building complex molecular architectures. However, its utility is matched by its significant hazards. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for its safe handling, ensuring that your focus remains on innovation, not incident response.

Immediate Hazard Assessment: Understanding the Adversary

This compound (CAS 1208075-41-5) is a corrosive solid that demands respect.[1][2] Its primary dangers lie in its reactivity, particularly with moisture, and its severe effects on biological tissues. The Globally Harmonized System (GHS) classifies this compound with multiple hazard statements:

  • H314 – Causes severe skin burns and eye damage. [2]

  • H302 – Harmful if swallowed. [2]

  • H312 – Harmful in contact with skin. [2]

  • H332 – Harmful if inhaled. [2]

The sulfonyl chloride moiety is highly reactive towards nucleophiles, including water. Upon contact with moisture in the air or on the skin, it can hydrolyze to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and contribute to its destructive effects.[3] This reactivity is the causal factor behind the severe burns it can inflict. Therefore, all handling procedures must be predicated on meticulous moisture avoidance and the prevention of all direct physical contact.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. For a corrosive solid like this, a comprehensive and non-negotiable PPE ensemble is required.

Experimental Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that protection scales with the risk associated with the procedure.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_conditions Task-Specific Conditions A Assess Task: - Weighing Solid - Reaction Setup - Work-up/Purification - Spill Cleanup B Standard Lab Attire: - Long pants - Closed-toe shoes - Lab coat (Flame-resistant recommended) A->B Always Required C Eye/Face Protection B->C D Hand Protection B->D E Body Protection B->E F Respiratory Protection B->F C1 Splash Hazard? (e.g., Dissolving, Quenching) C->C1 D1 Select Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) D->D1 E1 Handling >10g or High Splash Risk? E->E1 F1 Generating Dust or Aerosols? (e.g., Weighing, Scraping) F->F1 C1->C No C_FaceShield Add Face Shield over Safety Goggles C1->C_FaceShield Yes D_DoubleGlove Consider Double Gloving D1->D_DoubleGlove High-risk task? E1->E No E_Apron Add Chemical-Resistant Apron E1->E_Apron Yes F1->F No F_Respirator Use NIOSH-approved Respirator (e.g., N95 for dusts, or full-face with acid gas cartridge for vapors) F1->F_Respirator Yes

Caption: Decision workflow for selecting appropriate PPE.

Detailed PPE Specifications

The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale & Field Insights
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified) AND a full-face shield.Goggles provide a seal against dust and splashes. The face shield is non-negotiable as it protects the entire face from splashes during operations like dissolving the solid or quenching a reaction. Sulfonyl chloride reactions can be exothermic and unpredictable.[4]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Standard latex gloves offer insufficient protection. Nitrile provides good resistance to a range of chemicals. For prolonged operations, consider double-gloving. Always inspect gloves for pinholes or tears before use.[5]
Body Protection Flame-resistant laboratory coat, worn fully buttoned. For larger quantities (>10g) or tasks with high splash potential, a chemical-resistant apron is mandatory.A standard lab coat is the minimum. The apron provides an additional impermeable barrier. Contaminated clothing must be removed immediately and laundered by a professional service aware of the hazard.[6][7]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If dust generation is unavoidable (e.g., during weighing), a NIOSH-approved N95 respirator is the minimum. For spills or situations with vapor potential, a full-face respirator with an acid gas cartridge is necessary.The compound is harmful if inhaled.[2] The primary engineering control is the fume hood.[4][8] A respirator is a secondary defense for specific, high-risk tasks. Proper fit-testing is required for all respirator use.
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills. Permeable shoes (e.g., canvas) are unacceptable in a laboratory setting.

Operational Plan: From Bottle to Bench

Safe handling is a procedural discipline. Follow these steps rigorously.

1. Pre-Handling Preparation:

  • Designate an Area: All work with this chemical must be performed inside a certified chemical fume hood.[4][8]

  • Assemble Materials: Have all necessary equipment, reagents, and a quench solution (e.g., saturated sodium bicarbonate) ready within the hood to minimize movement.

  • Emergency Readiness: Ensure an emergency eyewash and safety shower are directly accessible and unobstructed.[6] Confirm the location of a spill kit containing a neutralizer for acidic corrosives (e.g., sodium bicarbonate or dry lime).[6]

2. Donning PPE (The Right Order):

  • Lab Coat

  • Respirator (if required)

  • Safety Goggles

  • Face Shield

  • Gloves (pull cuffs over lab coat sleeves)

3. Handling the Chemical:

  • Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood to prevent contamination of balances and generation of dust. If weighing outside the hood is unavoidable, use a balance in a ventilated enclosure and wear respiratory protection.

  • Additions: Add the solid reagent slowly and in portions to reaction mixtures. As a corrosive solid, it can produce considerable heat when dissolved in water or other solvents.[4] Always add the solid to the liquid, never the reverse.[4]

  • Moisture Control: Handle in a dry environment. Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) if the reaction is sensitive to moisture.

4. Doffing PPE (Safe Removal):

  • Gloves: Remove first, using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield & Goggles: Remove by handling the head strap, not the front.

  • Lab Coat/Apron: Remove by rolling it outwards, containing any potential surface contamination.

  • Respirator: Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal and Decontamination Plan

Contaminated Materials:

  • All disposable items (gloves, pipette tips, weighing paper) that have contacted the chemical are considered hazardous waste.

  • Place them in a designated, sealed, and clearly labeled hazardous waste container.[5]

Decontamination:

  • Wipe down all surfaces (fume hood sash, countertops, equipment) with a suitable decontaminating solution (e.g., a dilute sodium bicarbonate solution), followed by a water rinse and then a solvent rinse (e.g., 70% ethanol).

Chemical Waste:

  • Unused chemical and reaction residues must be disposed of as hazardous waste.

  • Neutralize acidic waste streams carefully under controlled conditions (e.g., in an ice bath within a fume hood) before collection in a designated waste container. Never pour sulfonyl chlorides directly down the drain.

  • Follow all institutional and local regulations for hazardous waste disposal.[6][7]

Emergency Protocols: Immediate and Decisive Action

Skin Contact:

  • Immediately go to the nearest safety shower.

  • While rinsing, remove all contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[9][10]

  • Seek immediate medical attention. Do not delay.[10]

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[10]

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a pocket mask to avoid direct contact).

  • Seek immediate medical attention.[9]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • If the spill is large or you are not trained to handle it, alert your institution's emergency response team.

  • For small, manageable spills within a fume hood:

    • Ensure you are wearing the full appropriate PPE, including respiratory protection.

    • Cover the spill with a dry, inert absorbent material such as dry sand, lime, or soda ash.[6] DO NOT USE WATER. [6]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area as described above.

By internalizing the principles and protocols outlined in this guide, you build a foundation of trust—in your procedures, in your preparation, and in your ability to conduct ambitious science with the highest standards of safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.